(4-Pyrrolidin-1-ylphenyl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-pyrrolidin-1-ylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c13-9-10-3-5-11(6-4-10)12-7-1-2-8-12/h3-6,13H,1-2,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URPRBAHGHXSPKI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30406899 | |
| Record name | (4-pyrrolidin-1-ylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
676245-12-8 | |
| Record name | (4-pyrrolidin-1-ylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30406899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [4-(pyrrolidin-1-yl)phenyl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(4-Pyrrolidin-1-ylphenyl)methanol chemical properties and structure
An In-Depth Technical Guide to (4-Pyrrolidin-1-ylphenyl)methanol: Properties, Synthesis, and Applications in Modern Drug Discovery
Abstract
This compound is a bifunctional organic molecule that is gaining significant attention as a versatile building block in medicinal chemistry and materials science. It incorporates a rigid, aromatic phenyl core, a saturated, non-planar pyrrolidine heterocycle, and a reactive primary benzylic alcohol. This unique combination of structural features makes it an attractive scaffold for the development of novel therapeutic agents and functional materials. The pyrrolidine moiety, a common feature in over 20 FDA-approved drugs, imparts favorable physicochemical properties, including improved solubility and the ability to form crucial interactions with biological targets.[1][2] This guide provides a comprehensive technical overview of this compound, detailing its chemical structure, physicochemical properties, robust synthetic protocols, and key applications, with a focus on its strategic use in drug discovery programs.
Core Molecular Profile and Physicochemical Properties
A thorough understanding of a molecule's fundamental properties is the bedrock of its application in any research and development context. The structural and electronic characteristics of this compound dictate its behavior, from solubility and reactivity to its potential as a pharmacophore.
Nomenclature and Identifiers
A consistent and unambiguous identification is critical for regulatory and research purposes.
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 676245-12-8 | [4] |
| Molecular Formula | C₁₁H₁₅NO | [3] |
| Molecular Weight | 177.24 g/mol | Calculated |
| Monoisotopic Mass | 177.11537 Da | [3] |
| InChIKey | URPRBAHGHXSPKI-UHFFFAOYSA-N | [3] |
| SMILES | C1CCN(C1)C2=CC=C(C=C2)CO | [3] |
Structural Analysis
The molecule's architecture is a deliberate combination of three key functional domains, each contributing to its overall chemical personality.
Caption: Key functional domains of this compound.
-
Aromatic Phenyl Core : Provides a rigid scaffold, essential for orienting substituents in a defined three-dimensional space.
-
Saturated Pyrrolidine Ring : As a saturated heterocycle, it introduces a non-planar, three-dimensional character that is highly advantageous for exploring the complex topology of protein binding sites.[1] This contrasts with flat aromatic systems and allows for better spatial and stereochemical diversity.
-
Benzylic Alcohol : This primary alcohol is not merely a functional group but a reactive handle. It serves as a key attachment point for linkers, further functionalization, or conjugation to other molecules.
Physicochemical Properties and Rationale
The interplay of the functional groups dictates the molecule's behavior in various environments.
| Calculated Property | Value | Significance in Drug Discovery |
| XlogP | 2.7 | Indicates moderate lipophilicity, suggesting a good balance for membrane permeability and aqueous solubility.[3] |
| Topological Polar Surface Area (TPSA) | 23.5 Ų | Suggests good potential for oral bioavailability and blood-brain barrier penetration. |
| Hydrogen Bond Donors | 1 | The hydroxyl group can engage in hydrogen bonding with biological targets. |
| Hydrogen Bond Acceptors | 2 | The nitrogen and oxygen atoms can act as hydrogen bond acceptors. |
Expertise & Experience Insight: The pyrrolidine nitrogen is a tertiary amine, rendering it basic. This property is paramount in drug design. It can be protonated at physiological pH, forming a charged species that significantly enhances aqueous solubility. This pH-dependent solubility is a critical lever to pull when optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile. The ability to form a salt can also be exploited for improved formulation and handling of an active pharmaceutical ingredient (API).[5]
Synthesis and Purification
A reliable and scalable synthetic route is essential for the practical application of any chemical building block. The synthesis of this compound is efficiently achieved via a two-step sequence starting from commercially available 4-fluorobenzaldehyde. This pathway is chosen for its high efficiency, use of standard reagents, and straightforward purification procedures.
Synthetic Workflow
Caption: High-level workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a self-validating system, with clear checkpoints to ensure the reaction is proceeding as expected before moving to the next stage.
Step 1: Synthesis of 4-(Pyrrolidin-1-yl)benzaldehyde
-
Causality: This step utilizes a nucleophilic aromatic substitution (SNAᵣ) reaction. 4-Fluorobenzaldehyde is the chosen starting material because the fluorine atom is a good leaving group, activated by the electron-withdrawing aldehyde group at the para position. Pyrrolidine acts as the nucleophile. A non-nucleophilic base (K₂CO₃) is used to quench the H⁺ produced, and a polar aprotic solvent (DMSO) is used to solvate the cation and accelerate the reaction.
-
To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-fluorobenzaldehyde (10.0 g, 80.6 mmol), pyrrolidine (7.5 mL, 90.0 mmol, 1.1 eq), and potassium carbonate (16.7 g, 121 mmol, 1.5 eq).
-
Add anhydrous dimethyl sulfoxide (DMSO, 100 mL).
-
Heat the reaction mixture to 100°C and stir for 4-6 hours.
-
Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The disappearance of the starting material spot and the appearance of a new, lower Rf product spot indicates reaction completion.
-
Cool the mixture to room temperature and pour it into 500 mL of ice-cold water.
-
A yellow precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water.
-
Dry the solid under vacuum to yield 4-(pyrrolidin-1-yl)benzaldehyde as a yellow solid. The product is typically of sufficient purity (>95%) to proceed to the next step without further purification.
Step 2: Reduction to this compound
-
Causality: Sodium borohydride (NaBH₄) is the reducing agent of choice. It is a mild and selective reagent that will reduce the aldehyde to a primary alcohol without affecting the aromatic ring or the N-aryl bond. In contrast, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) would work but requires stricter anhydrous conditions and a more complex workup. Methanol serves as both the solvent and a proton source for the workup.
-
Suspend the 4-(pyrrolidin-1-yl)benzaldehyde (10.0 g, 57.1 mmol) from Step 1 in methanol (150 mL) in a 500 mL round-bottom flask.
-
Cool the flask in an ice bath to 0°C.
-
Slowly add sodium borohydride (2.6 g, 68.5 mmol, 1.2 eq) portion-wise over 30 minutes, ensuring the temperature remains below 10°C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 2 hours.
-
Validation Checkpoint: Monitor the reaction by TLC (4:1 Hexane:Ethyl Acetate). The disappearance of the aldehyde spot confirms the completion of the reduction.
-
Quench the reaction by slowly adding 50 mL of water.
-
Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of 1:1 to 1:2 Hexane:Ethyl Acetate to afford this compound as a white to off-white solid.
Spectroscopic Characterization
Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. The following data are predicted based on the known effects of the constituent functional groups.
| Technique | Predicted Observations |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.25 (d, J=8.5 Hz, 2H, Ar-H ortho to CH₂OH), δ 6.55 (d, J=8.5 Hz, 2H, Ar-H ortho to N), δ 4.58 (s, 2H, -CH₂OH), δ 3.30 (t, J=6.5 Hz, 4H, N-CH₂), δ 2.00 (t, J=6.5 Hz, 4H, -CH₂-CH₂-) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 148.0 (Ar-C-N), δ 129.5 (Ar-C-CH₂OH), δ 128.5 (Ar-CH ortho to CH₂OH), δ 111.5 (Ar-CH ortho to N), δ 65.0 (-CH₂OH), δ 47.5 (N-CH₂), δ 25.5 (-CH₂-CH₂-) |
| Mass Spec (ESI+) | m/z 178.12 [M+H]⁺, 160.11 [M+H-H₂O]⁺ |
| FT-IR (KBr, cm⁻¹) | 3350-3200 (broad, O-H stretch), 2970-2850 (C-H stretch), 1610, 1520 (C=C aromatic stretch), 1240 (C-N stretch), 1030 (C-O stretch) |
Applications in Drug Development and Medicinal Chemistry
The true value of this compound lies in its strategic application as a molecular scaffold. Its structure is pre-validated by nature and medicinal chemistry as a privileged motif.[1]
Role as a Versatile Scaffold
The phenyl-pyrrolidine scaffold has been successfully employed to create potent and selective inhibitors of various enzymes, with applications in oncology and infectious diseases.[5] The this compound molecule provides three key points for diversification in a lead optimization campaign.
Caption: Diversification vectors for SAR studies.
-
Vector 1 (Alcohol Modification): The primary alcohol is an ideal attachment point for linkers in technologies like Proteolysis Targeting Chimeras (PROTACs). A related structure, (4-(Piperidin-4-yl)phenyl)methanol, is already used for this purpose, highlighting the utility of this functional group.[6] Esterification or etherification can also be used to append other pharmacophores or modulate physicochemical properties.
-
Vector 2 (Aromatic Ring Substitution): The phenyl ring can be further substituted to alter electronic properties or to probe for additional binding interactions with a target protein.
-
Vector 3 (Pyrrolidine Modification): While the parent scaffold is achiral, derivatives of the pyrrolidine ring (e.g., from proline) can introduce stereocenters, which are critical for achieving selectivity and potency for many biological targets.[7]
Potential Therapeutic Targets
The structural motif is prevalent in compounds targeting the central nervous system (CNS). The tertiary amine can interact with acidic residues in receptors and enzymes, while the aromatic ring can participate in π-stacking interactions. Research into phenyl-pyrrolidine scaffolds has yielded promising CNS-active agents, including those for neurodegenerative disorders.[5]
Safety, Handling, and Storage
As a responsible scientist, proper handling of all chemicals is non-negotiable.
-
Hazard Identification: this compound is classified as an irritant. It is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves when handling this compound.[8]
-
Handling: All manipulations should be carried out in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[9] Avoid contact with skin and eyes.[10]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[8][9]
References
- Vertex AI Search Result[4]: [4-(pyrrolidin-1-yl)phenyl]methanol Chemical Label.
- Vertex AI Search Result[11]: Fisher Scientific Safety D
- Vertex AI Search Result[9]: Sigma-Aldrich Safety D
- Vertex AI Search Result[5]: [4-(Pyrrolidin-1-ylmethyl)phenyl]methanol | Benchchem.
- Vertex AI Search Result[8]: Fisher Scientific Safety Data Sheet for (2-Pyrrolidin-1-ylphenyl)methanol.
- Vertex AI Search Result[10]: AK Scientific, Inc. Safety Data Sheet for Phenyl(pyrrolidin-2-yl)methanol.
- Vertex AI Search Result[3]: [4-(pyrrolidin-1-yl)phenyl]methanol - PubChemLite.
- Vertex AI Search Result[6]: (4-(Piperidin-4-yl)phenyl)methanol hydrochloride ≥95% | Sigma-Aldrich.
- Vertex AI Search Result[1]: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]
- Vertex AI Search Result[2]: Synthesis of unique pyrrolidines for drug discovery. Enamine.
- Vertex AI Search Result[7]: Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. PubChemLite - [4-(pyrrolidin-1-yl)phenyl]methanol (C11H15NO) [pubchemlite.lcsb.uni.lu]
- 4. chemical-label.com [chemical-label.com]
- 5. benchchem.com [benchchem.com]
- 6. (4-(Piperidin-4-yl)phenyl)methanol hydrochloride ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. EP3585769A1 - Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives - Google Patents [patents.google.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. aksci.com [aksci.com]
(4-Pyrrolidin-1-ylphenyl)methanol CAS number and molecular weight
Abstract
This technical guide provides a comprehensive overview of (4-Pyrrolidin-1-ylphenyl)methanol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide details its chemical identity, including its CAS number and molecular weight, and presents a putative synthetic route. Furthermore, it delves into the significance of the pyrrolidinylphenyl moiety in the context of drug development, exploring its role as a versatile scaffold. This document is intended for researchers, scientists, and drug development professionals, offering foundational knowledge and practical insights into the properties and potential applications of this compound.
Introduction
This compound is a substituted aromatic alcohol featuring a pyrrolidine ring attached to a phenylmethanol core. The incorporation of the saturated nitrogen heterocycle, pyrrolidine, into small molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties. The pyrrolidine moiety can influence a molecule's polarity, basicity, and spatial arrangement, which in turn can modulate its binding affinity to biological targets, pharmacokinetic profile, and overall therapeutic efficacy[1][2][3][4]. This guide aims to consolidate the available technical information on this compound, providing a valuable resource for its synthesis, characterization, and potential applications.
Chemical Identity and Physicochemical Properties
A clear identification of a chemical entity is paramount for any scientific investigation. This section provides the key identifiers and calculated physicochemical properties of this compound.
| Identifier | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 676245-12-8 | [5] |
| Molecular Formula | C₁₁H₁₅NO | [5][6] |
| Molecular Weight | 177.24 g/mol | [5] |
| Monoisotopic Mass | 177.11537 Da | [6] |
Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in the readily available literature, a plausible and commonly employed synthetic strategy involves the reduction of the corresponding aldehyde, 4-(pyrrolidin-1-yl)benzaldehyde. This transformation is a standard procedure in organic synthesis.
Putative Synthetic Pathway: Reduction of 4-(pyrrolidin-1-yl)benzaldehyde
The conversion of an aldehyde to a primary alcohol is a fundamental reaction in organic chemistry, typically achieved with high efficiency using a variety of reducing agents. Sodium borohydride (NaBH₄) in an alcoholic solvent such as methanol or ethanol is a mild and selective reagent for this purpose, making it a suitable choice for the synthesis of this compound from its aldehyde precursor.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. PubChemLite - [4-(pyrrolidin-1-yl)phenyl]methanol (C11H15NO) [pubchemlite.lcsb.uni.lu]
An In-depth Technical Guide to the Solubility and Stability of (4-Pyrrolidin-1-ylphenyl)methanol
Introduction
(4-Pyrrolidin-1-ylphenyl)methanol is a chemical compound of interest in pharmaceutical and materials science research due to its unique structural features, which include a substituted aromatic ring, a secondary alcohol, and a tertiary amine. These functional groups impart specific physicochemical properties that govern its behavior in various environments. A thorough understanding of its solubility and stability is paramount for its effective application in drug development, chemical synthesis, and formulation science. This guide provides a comprehensive framework for characterizing these critical attributes, offering both theoretical insights and practical, step-by-step protocols for researchers and drug development professionals.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO | [PubChem][1] |
| Molecular Weight | 177.24 g/mol | [Santa Cruz Biotechnology][2] |
| Appearance | Solid (predicted) | - |
| Predicted XlogP | 2.7 | [PubChemLite][1] |
| InChIKey | URPRBAHGHXSPKI-UHFFFAOYSA-N | [PubChemLite][1] |
| SMILES | C1CCN(C1)C2=CC=C(C=C2)CO | [PubChemLite][1] |
Part 1: Solubility Profile
The solubility of a compound is a critical determinant of its bioavailability, formulation feasibility, and route of administration. The presence of both a polar alcohol group and a tertiary amine, along with a moderately non-polar phenyl-pyrrolidine core, suggests that this compound will exhibit a nuanced solubility profile.
Theoretical Considerations
The Henderson-Hasselbalch equation can be used to predict the pH-dependent solubility of ionizable compounds. The pyrrolidine nitrogen is basic and will be protonated at acidic pH, increasing aqueous solubility. The hydroxyl group is weakly acidic but will likely not be significantly ionized under typical physiological pH ranges.
Experimental Determination of Solubility
The shake-flask method is the gold standard for determining equilibrium solubility. This involves agitating an excess of the solid compound in a solvent for a sufficient time to reach equilibrium, followed by quantifying the concentration of the dissolved solute.
Workflow for Shake-Flask Solubility Determination
Caption: Workflow for Shake-Flask Solubility Determination.
Step-by-Step Protocol for Solubility Determination:
-
Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The excess solid is crucial to ensure that equilibrium is reached.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) using a mechanical shaker or rotator for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtered solution with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[3]
Recommended Solvents for Characterization:
A range of solvents should be tested to establish a comprehensive solubility profile.
| Solvent Class | Solvent | Rationale |
| Aqueous | pH 1.2 (Simulated Gastric Fluid) | Assesses solubility in acidic conditions. |
| pH 6.8 (Simulated Intestinal Fluid) | Assesses solubility in near-neutral conditions. | |
| Water | Intrinsic aqueous solubility. | |
| Polar Protic | Methanol, Ethanol | Common solvents in synthesis and formulation.[4][5] |
| Polar Aprotic | Acetonitrile, DMSO, DMF | Solvents used in analytical methods and stock solution preparation. |
| Non-polar | Dichloromethane, Toluene | Provides information on lipophilicity. |
Part 2: Stability Profile and Degradation Pathway Analysis
Assessing the chemical stability of this compound is crucial for determining its shelf-life, identifying potential degradation products, and ensuring the safety and efficacy of any resulting products. Forced degradation studies are employed to accelerate the degradation process and provide insight into the compound's intrinsic stability.[6][7]
Theoretical Stability Considerations
The structure of this compound suggests several potential degradation pathways:
-
Oxidation: The secondary alcohol is susceptible to oxidation to a ketone. The tertiary amine of the pyrrolidine ring can also be oxidized.
-
Acid/Base Hydrolysis: While generally stable, extreme pH conditions could potentially lead to unforeseen reactions.
-
Photodegradation: The aromatic ring can absorb UV light, potentially leading to photolytic degradation.
-
Thermal Degradation: High temperatures can induce decomposition.
General Workflow for Forced Degradation Studies
Caption: Workflow for Forced Degradation Studies.
Step-by-Step Protocol for Forced Degradation
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Application of Stress Conditions:
-
Acidic: Treat the stock solution with 0.1 M HCl and heat at 60-80°C.
-
Basic: Treat the stock solution with 0.1 M NaOH and heat at 60-80°C.
-
Oxidative: Treat the stock solution with 3% H₂O₂ at room temperature.[6]
-
Thermal: Heat the solid compound and the stock solution at an elevated temperature (e.g., 80-100°C).
-
Photolytic: Expose the solid compound and the stock solution to UV and visible light in a photostability chamber.
-
-
Time-Point Sampling: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Quenching: Neutralize acidic and basic samples. Dilute all samples to an appropriate concentration for analysis.
-
Analysis: Analyze the samples using a stability-indicating HPLC method. This method must be able to separate the parent compound from all degradation products.[8]
-
Peak Purity and Identification: Use a photodiode array (PDA) detector to assess peak purity. Employ LC-MS to identify the mass of the degradation products to aid in structure elucidation.
Potential Degradation Pathways
Caption: Potential Degradation Pathways.
Analytical Methodologies
A robust and validated analytical method is essential for accurate quantification in both solubility and stability studies.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method with UV detection is the recommended primary analytical technique.
Starting HPLC Conditions:
| Parameter | Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile | Provides good peak shape and is MS-compatible. |
| Gradient | Start with a high percentage of A, ramp up B | To elute the parent compound and potential degradation products with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm | Aromatic ring should provide strong UV absorbance. A PDA detector is recommended to monitor peak purity. |
| Column Temp. | 30°C | Ensures reproducible retention times. |
Handling and Storage
Based on available safety data, the following handling and storage procedures are recommended:
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep the container tightly closed.[9][10]
-
Handling: Avoid contact with skin, eyes, and clothing. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[9][10]
-
Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong reducing agents.[9]
Conclusion
This technical guide provides a comprehensive roadmap for the characterization of the solubility and stability of this compound. By following the outlined experimental protocols and employing robust analytical methodologies, researchers and drug development professionals can generate the critical data necessary to advance their research and development activities. The insights gained from these studies will be instrumental in formulation development, process optimization, and ensuring the quality and safety of products containing this compound.
References
- R Discovery. (n.d.). Forced Degradation Studies Research Articles - Page 1. R Discovery.
- BenchChem. (2025). An In-depth Technical Guide to Determining the Solubility Profile of (4-(Pyridin-3-yl)phenyl)
- AK Scientific, Inc. (n.d.). Safety Data Sheet: Phenyl(pyrrolidin-2-yl)methanol. AK Scientific, Inc.
- National Center for Biotechnology Information. (n.d.). [4-(1H-Pyrrol-1-yl)phenyl]methanol. PubChem.
- Rajeshwari, J., & Shwetha, S. (2017). Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 10(7), 2353.
- Patel, P., et al. (2011). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 1(5), 1-9.
- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
- Jehangir, M. (2018). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Medicinal & Organic Chemistry, 1(1).
- PubChemLite. (n.d.). [4-(pyrrolidin-1-yl)phenyl]methanol. PubChemLite.
- Organic Chemistry Data. (2020, August 9). Common Solvents Used in Organic Chemistry: Table of Properties.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for the Quantification of 1-(4-Chlorophenyl)ethanol. BenchChem.
- Ali, H. S. M., et al. (2021).
- Yin, H., et al. (2023). Methanol promotes the biodegradation of 2,2',3,4,4',5,5'-heptachlorobiphenyl (PCB 180) by the microbial consortium QY2: Metabolic pathways, toxicity evaluation and community response. Chemosphere, 322, 138206.
- National Center for Biotechnology Information. (n.d.). 4-Methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one. PubChem.
- Tsujikawa, K., et al. (2014). Urinary metabolites and metabolic pathways of three analogues of 1-phenyl-2-(pyrrolidine-1-yl)pentan-1-one (α-PVP) in humans. Forensic Toxicology, 32(2), 247-259.
- Trammell, R. L., Keith, L. H., & Walters, D. B. (1990). Solubility of Organic and Inorganic Chemicals in Selected Solvents.
- Lin, J.-L., et al. (2012). Convenient quantification of methanol concentration detection utilizing an integrated microfluidic chip. Biomicrofluidics, 6(3), 34110.
- Uddin, M. N., Samanidou, V. F., & Papadoyannis, I. N. (2014). An Overview on Total Analytical Methods for the Detection of 1,4-Benzodiazepines. Pharmaceutica Analytica Acta, 5(6).
- ResearchGate. (2023, August 10). Methanol promotes the biodegradation of 2,2′,3,4,4′,5,5′-heptachlorobiphenyl (PCB 180) by the microbial consortium QY2: Metabolic pathways, toxicity evaluation and community response.
- Meltzer, P. C., et al. (2006). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. Journal of Medicinal Chemistry, 49(4), 1420-1432.
- Santa Cruz Biotechnology. (n.d.). This compound. Santa Cruz Biotechnology.
- Wrzosek, K., et al. (2023). Catalytic Stability of S-1-(4-Hydroxyphenyl)-Ethanol Dehydrogenase from Aromatoleum aromaticum. International Journal of Molecular Sciences, 24(13), 10899.
- Huang, Y., et al. (2015). Metabolic Degradation of 1,4-dichloronaphthalene by Pseudomonas sp. HY. International Journal of Environmental Research and Public Health, 12(9), 10566-10577.
- Al-Haj, N. (2025). Solubility Properties of Methanol in Inorganic Solvents. In Comprehensive Methanol Science. Elsevier.
- Uddin, M. N., Samanidou, V. F., & Papadoyannis, I. N. (2014). An Overview on Total Analytical Methods for the Detection of 1,4-Benzodiazepines. Pharmaceutica Analytica Acta, 5(6).
- Methanol Institute. (n.d.). Methanol Safe Handling Manual. Methanol Institute.
Sources
- 1. PubChemLite - [4-(pyrrolidin-1-yl)phenyl]methanol (C11H15NO) [pubchemlite.lcsb.uni.lu]
- 2. scbt.com [scbt.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. research.nu.edu.kz [research.nu.edu.kz]
- 6. rjptonline.org [rjptonline.org]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. fishersci.com [fishersci.com]
- 10. aksci.com [aksci.com]
Unlocking the Therapeutic Potential of the (4-Pyrrolidin-1-ylphenyl)methanol Scaffold: A Guide to Biological Activity and Drug Discovery
An In-Depth Technical Guide
Abstract: The (4-pyrrolidin-1-ylphenyl)methanol core represents a versatile and promising scaffold in medicinal chemistry. While comprehensive research on its specific derivatives is an emerging field, the broader class of compounds containing the phenyl-pyrrolidine motif has demonstrated a remarkable range of biological activities. This technical guide provides an in-depth exploration of these activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. By synthesizing data from structurally related analogues, we aim to provide researchers, scientists, and drug development professionals with a foundational understanding of the structure-activity relationships, validated experimental protocols, and future directions for harnessing the therapeutic potential of this chemical class.
Introduction: The Phenyl-Pyrrolidine Scaffold
The pyrrolidine ring is a five-membered nitrogen-containing heterocycle that is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and bioactive molecules.[1][2] Its conformational flexibility and ability to participate in hydrogen bonding and other non-covalent interactions make it a privileged scaffold in drug design. When coupled with a phenyl group, as in the this compound core[3], the resulting structure offers multiple vectors for chemical modification—the aromatic ring, the pyrrolidine nitrogen, and the benzylic alcohol—allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4]
This guide delves into the significant biological activities reported for derivatives sharing this core phenyl-pyrrolidine architecture, providing a predictive framework for the potential of novel this compound analogues. We will explore the mechanistic basis for these activities and provide detailed, field-proven experimental protocols to empower further research and development.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The search for novel cytotoxic agents remains a cornerstone of oncology research. The phenyl-pyrrolidine scaffold has emerged as a fruitful starting point for the development of new anticancer compounds. Derivatives have shown efficacy against a range of human cancer cell lines, including lung (A549), breast (MCF-7, MDA-MB-231), melanoma (IGR39), and prostate (PPC-1) cancers.[5][6][7]
The mechanism often involves inducing apoptosis or inhibiting key enzymes involved in cancer progression. For instance, studies have shown that incorporating moieties like 1,3,4-oxadiazole or chalcone can significantly enhance cytotoxic effects.[5][6]
Data Summary: In Vitro Anticancer Activity
| Compound Class | Cell Line | Activity Metric | Result | Reference |
| 5-Oxo-pyrrolidine-oxadiazolethione | A549 (Lung) | Cell Viability | Reduced to 28.0% | [5] |
| Pyrrolidine Chalcone (3FP) | MDA-MB-468 (Breast) | IC₅₀ | 25 µg/mL | [6][8] |
| Pyrrolidine Chalcone (3IP) | MCF-7 (Breast) | IC₅₀ | 25-30 µg/mL | [6][8] |
| Pyrrolidinone-Hydrazone | PPC-1 (Prostate) | EC₅₀ | 2.5–20.2 µM | [7] |
| Pyrrolidinone-Hydrazone | IGR39 (Melanoma) | EC₅₀ | 2.5–20.2 µM | [7] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability. It is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow MTT to purple formazan crystals.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Workflow for Anticancer Screening
Caption: High-throughput screening workflow for identifying novel anticancer agents.
Antimicrobial Activity: Combating Drug Resistance
The rise of multidrug-resistant pathogens presents a grave threat to global health, necessitating the urgent development of new antibiotics.[9][10] Pyrrolidine derivatives have demonstrated promising activity against a spectrum of bacteria, including clinically relevant Gram-positive strains like Staphylococcus aureus (including MRSA) and Enterococcus faecalis, as well as Mycobacterium tuberculosis.[6][10][11] The mechanism of action for some derivatives involves the inhibition of essential bacterial enzymes such as DNA gyrase and topoisomerase IV, which are critical for DNA replication.[1]
Data Summary: Antibacterial Activity
| Compound Class | Target Organism | Activity Metric | Result | Reference |
| Pyrrolidine Chalcones (3BP, 3CP, 3DP) | Staphylococcus aureus | MIC | 0.025 µg/mL | [6][8] |
| Pyrrolidine Chalcones (3AP, 3IP) | Enterococcus faecalis | MIC | 0.025 µg/mL | [6][8] |
| 1,2,4-Oxadiazole Pyrrolidine (22c) | E. coli DNA Gyrase | IC₅₀ | 120 ± 10 nM | [1] |
| Thiohydantoin-pyrrolidine | Mycobacterium tuberculosis | MIC | >31.25 µg/mL | [1] |
| 5-Oxopyrrolidine (Compound 21) | Multidrug-resistant S. aureus | MIC | Promising Activity | [11] |
Experimental Protocol: Broth Microdilution for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent required to inhibit the visible growth of a microorganism.
Methodology:
-
Prepare Inoculum: Culture the bacterial strain (e.g., S. aureus ATCC 29213) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 × 10⁵ CFU/mL.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using MHB. The final volume in each well should be 50 µL.
-
Inoculation: Add 50 µL of the bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Controls: Include a positive control (bacteria in broth without compound) and a negative control (broth only). A standard antibiotic (e.g., ampicillin) should also be tested.[12]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading Results: The MIC is defined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Mechanism of DNA Gyrase Inhibition
Caption: Inhibition of bacterial DNA gyrase prevents DNA supercoiling, halting replication.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key driver of numerous diseases. Many anti-inflammatory drugs, such as NSAIDs, target enzymes like cyclooxygenases (COX-1 and COX-2) in the arachidonic acid pathway.[13] Pyrrolidine derivatives have been investigated for their potential to mitigate inflammation, with studies demonstrating efficacy in both in vitro and in vivo models.[6][14]
Data Summary: Anti-inflammatory Effects
| Compound Class | Model | Result | Reference |
| Pyrrolidine Chalcone | Bovine Albumin Denaturation | Moderate Activity | [6][8] |
| Pivalate-based Michael Product | Carrageenan-induced Paw Edema (30 mg/kg) | 40.58% reduction in edema | [14] |
| Pyrrole Derivative (3f) | Carrageenan-induced Paw Edema (40 mg/kg, 14 days) | Significant edema inhibition (p < 0.001) | [15] |
| Pyrrole Derivative (3f) | LPS-induced Systemic Inflammation | Significantly decreased serum TNF-α | [15] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This is a classic in vivo model for evaluating acute anti-inflammatory activity.[16]
Methodology:
-
Animal Acclimation: Acclimate male Wistar rats or Swiss albino mice for at least one week under standard laboratory conditions.
-
Grouping and Dosing: Divide animals into groups (n=6-8). Administer the test compound orally or intraperitoneally at various doses. The control group receives the vehicle, and the reference group receives a standard drug like Diclofenac or Indomethacin.[15][16]
-
Inflammation Induction: One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar surface of the right hind paw of each animal.
-
Edema Measurement: Measure the paw volume immediately before the carrageenan injection (V₀) and at regular intervals afterward (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(V_c - V_t) / V_c] × 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in the treated group.
Arachidonic Acid Cascade
Sources
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. PubChemLite - [4-(pyrrolidin-1-yl)phenyl]methanol (C11H15NO) [pubchemlite.lcsb.uni.lu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
- 10. Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. A novel synthesis and potent antiinflammatory activity of 4-hydroxy-2(1H)-oxo-1-phenyl-1,8-naphthyridine-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analgesic and Anti-Inflammatory Activities of the Methanol Extract from Pogostemon cablin - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Safety, Handling, and Toxicity of (4-Pyrrolidin-1-ylphenyl)methanol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified professionals. The information herein is synthesized from available data on (4-Pyrrolidin-1-ylphenyl)methanol and structurally similar compounds. It is not a substitute for a compound-specific Safety Data Sheet (SDS) and should be used in conjunction with a thorough risk assessment.
Section 1: Chemical Identity and Hazard Classification
This compound is a chemical compound with the molecular formula C₁₁H₁₅NO. Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact compound, this guide synthesizes data from structurally related analogs to provide a comprehensive safety profile. The primary hazards associated with compounds of this class include irritation to the skin, eyes, and respiratory system.[1][2]
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 22346-41-4 (Note: Data from related CAS numbers may be used) |
| Molecular Formula | C₁₁H₁₅NO |
| Molecular Weight | 177.24 g/mol |
| Structure |
Hazard Classification (Based on Analogs):
-
Skin Irritation: Category 2[3]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system)[2][3]
GHS Pictograms (Anticipated):
Hazard Statements:
Section 2: Safe Handling and Storage Protocols
Proper handling and storage are paramount to ensuring the safety of laboratory personnel and maintaining the integrity of the compound.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential.
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4][5]
-
Eye and Face Protection: Chemical safety goggles or a face shield compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are mandatory.[3]
-
Skin Protection:
-
Respiratory Protection: If working outside of a fume hood or if there is a risk of aerosolization, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[3]
General Handling Procedures
-
Wash hands thoroughly after handling, before breaks, and at the end of the workday.[3][4]
-
Do not eat, drink, or smoke in areas where the compound is handled or stored.[3][4]
Storage Conditions
-
Store in a cool, dry, and well-ventilated area away from incompatible substances.[3][4]
-
Keep containers tightly sealed to prevent moisture ingress and contamination.[3][4]
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong reducing agents.[3][7]
Section 3: Emergency and First-Aid Measures
Immediate and appropriate first-aid is critical in the event of exposure.
Table 2: First-Aid Measures
| Exposure Route | Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[3][7] |
| Skin Contact | Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. If skin irritation persists, seek medical attention.[3][7] Wash contaminated clothing before reuse.[3] |
| Eye Contact | Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[3][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][5] |
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Hazardous Combustion Products: May include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[3]
-
Special Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][8]
Section 4: Toxicological Profile and Assessment
The toxicological data for this compound is not extensively documented. The following information is based on the hazard classifications of structurally similar compounds.
-
Acute Toxicity: While specific LD50 values are not available for this compound, related structures are classified as causing skin, eye, and respiratory irritation upon acute exposure.[1][2]
-
Chronic Toxicity: No data is available on the long-term effects of exposure.
-
Carcinogenicity, Mutagenicity, and Reproductive Toxicity: There is no data available to suggest that this compound is carcinogenic, mutagenic, or a reproductive toxin.
Proposed Experimental Workflow: In Vitro Cytotoxicity Assessment
To determine the cytotoxic potential of this compound, a standard MTT assay can be employed. This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate dehydrogenase in living cells, providing a quantitative measure of cell viability.
Step-by-Step Protocol:
-
Cell Culture: Plate a suitable cell line (e.g., HeLa, HepG2) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in cell culture media to achieve the desired final concentrations.
-
Cell Treatment: Remove the old media from the 96-well plate and add the media containing the various concentrations of the compound. Include a vehicle control (media with solvent) and an untreated control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Diagram of the MTT Assay Workflow:
Caption: Workflow for determining cytotoxicity using an MTT assay.
Section 5: Disposal Considerations
Dispose of this compound and its containers in accordance with local, regional, and national regulations.[3][4] Do not allow the product to enter drains or waterways.[4]
Section 6: Conclusion
This compound is a compound that requires careful handling due to its potential to cause skin, eye, and respiratory irritation. Adherence to the safety protocols outlined in this guide, including the use of appropriate engineering controls and personal protective equipment, is essential for minimizing risk. Further toxicological studies are necessary to fully characterize the safety profile of this compound.
References
- [4-(pyrrolidin-1-yl)phenyl]methanol Chemical Label. (n.d.).
- Phenyl(pyrrolidin-2-yl)methanol - AK Scientific, Inc. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2023, September 5).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- [4-(1H-PYRROL-1-YL)PHENYL]METHANOL - Safety Data Sheet - ChemicalBook. (2023, April 29).
- [4-(Thiophen-3-yl)pyrrolidin-3-yl]methanol - AK Scientific, Inc. (n.d.).
- Methanol - Standard Operating Procedure. (2012, December 14).
- SODIUM METHOXIDE CAS NO 124-41-4 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).
Sources
Discovery and history of N-arylpyrrolidine compounds
An In-depth Technical Guide to the Discovery and History of N-Arylpyrrolidine Compounds
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The N-arylpyrrolidine moiety is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in biologically active compounds and approved pharmaceuticals.[1][2] This guide provides a comprehensive overview of the discovery, synthesis, and pharmacological significance of this critical structural motif. We will explore the historical evolution of synthetic methodologies, from the classical Ullmann condensation to the revolutionary palladium-catalyzed Buchwald-Hartwig amination, providing detailed protocols and mechanistic insights. Furthermore, this document will delve into the diverse pharmacological landscape of N-arylpyrrolidine derivatives, highlighting their roles as anticancer, antibacterial, and central nervous system-acting agents, and offering a forward-looking perspective on future research and development in this dynamic field.
Introduction: The Privileged N-Arylpyrrolidine Scaffold
The five-membered saturated nitrogen heterocycle, pyrrolidine, is a recurring structural element in a vast array of natural products and synthetic drugs.[2][3][4] Its prevalence is not coincidental; the pyrrolidine ring offers a unique combination of properties that make it highly advantageous for drug design.[3][4] The sp³-hybridized carbon atoms create a three-dimensional structure that allows for a more comprehensive exploration of pharmacophore space compared to flat aromatic systems.[4] This non-planar conformation, often described as "pseudorotation," contributes to the molecule's stereochemistry and can lead to highly specific interactions with biological targets.[5]
The introduction of an aryl group directly onto the pyrrolidine nitrogen atom—forming the N-arylpyrrolidine core—imparts a new layer of chemical and pharmacological complexity. This substitution can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including its solubility, metabolic stability, and binding affinity to target proteins.[6] The nitrogen atom, when unsubstituted, can act as a hydrogen bond donor, while N-arylation allows it to function as a hydrogen bond acceptor, providing flexibility in molecular design.[6]
While it is difficult to pinpoint a single moment of "discovery" for the first N-arylpyrrolidine, their history is intrinsically linked to the development of synthetic methods for forming carbon-nitrogen bonds, particularly between an sp²-hybridized carbon of an aryl group and a secondary amine. The journey from harsh, classical reactions to mild, versatile, and highly efficient modern catalytic systems has been pivotal in unlocking the full potential of this important class of compounds.
Synthetic Evolution: From Classical to Modern Methodologies
The construction of the N-aryl bond is the critical step in the synthesis of N-arylpyrrolidines. The evolution of methods to achieve this transformation reflects the broader progress of organic chemistry over the last century.
The Dawn of N-Aryl Bond Formation: The Ullmann Condensation
Historically, the Ullmann condensation, first reported by Fritz Ullmann in the early 1900s, was one of the primary methods for creating N-aryl bonds.[7][8] This reaction involves the copper-promoted coupling of an aryl halide with an amine, alcohol, or thiol.[7]
Mechanism and Historical Context: The classical Ullmann reaction typically requires stoichiometric amounts of copper, often in the form of freshly activated copper powder, and harsh reaction conditions, including high temperatures (often exceeding 200°C) and high-boiling polar solvents like nitrobenzene or N-methylpyrrolidone.[7] The mechanism is thought to involve the formation of a copper(I)-amidate complex, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the N-arylated product.[9]
Limitations: The severe conditions of the traditional Ullmann condensation limit its functional group tolerance and substrate scope.[7][9] Often, aryl halides must be activated with electron-withdrawing groups to achieve reasonable yields.[7] These drawbacks made the synthesis of complex N-arylpyrrolidines challenging and spurred the search for milder alternatives.
Experimental Protocol: Classical Ullmann Condensation for N-Phenylpyrrolidine Synthesis
Objective: To synthesize N-phenylpyrrolidine from iodobenzene and pyrrolidine using a classical copper-catalyzed approach.
Materials:
-
Iodobenzene
-
Pyrrolidine
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Toluene
-
Magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Schlenk flask and condenser
Procedure:
-
Inert Atmosphere: To a flame-dried Schlenk flask equipped with a magnetic stir bar and condenser, add copper(I) iodide (0.1 equivalents) and potassium carbonate (2.0 equivalents).
-
Reagent Addition: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Add DMF as the solvent, followed by pyrrolidine (1.2 equivalents) and iodobenzene (1.0 equivalent) via syringe.
-
Reaction: Heat the reaction mixture to 120-140°C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with toluene (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield N-phenylpyrrolidine.
A Paradigm Shift: The Buchwald-Hartwig Amination
The late 20th century witnessed a revolution in cross-coupling chemistry with the development of the Buchwald-Hartwig amination. This palladium-catalyzed reaction for forming C-N bonds has become the gold standard for the synthesis of aryl amines, including N-arylpyrrolidines, due to its mild conditions, broad substrate scope, and high efficiency.[10][11][12] First reported in the 1990s by Stephen L. Buchwald and John F. Hartwig, this reaction has profoundly impacted drug discovery and development.[10][13]
Mechanism and Advantages: The reaction proceeds via a catalytic cycle involving a palladium(0) species.[10][13] Key steps include the oxidative addition of an aryl halide or triflate to the Pd(0) complex, association of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylpyrrolidine and regenerate the Pd(0) catalyst.[10]
The primary advantages over the Ullmann condensation are:
-
Milder Conditions: Reactions are often run at much lower temperatures (room temperature to ~110°C).[11]
-
Catalytic Metal: Only catalytic amounts of palladium are required.[11]
-
Broader Scope: A wide variety of aryl and heteroaryl halides/sulfonates can be coupled with primary and secondary amines, with excellent functional group tolerance.[10][11]
-
Ligand Development: The evolution of sophisticated phosphine and N-heterocyclic carbene (NHC) ligands has been crucial to the reaction's success, allowing for the coupling of even challenging substrates.[10]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: Modern Buchwald-Hartwig Amination for N-(4-methoxyphenyl)pyrrolidine Synthesis
Objective: To synthesize N-(4-methoxyphenyl)pyrrolidine from 4-bromoanisole and pyrrolidine using a modern palladium-catalyzed approach.
Materials:
-
4-Bromoanisole
-
Pyrrolidine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-(Di-tert-butylphosphino)biphenyl (a common Buchwald ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Argon or Nitrogen gas supply
-
Schlenk tube or similar reaction vessel
Procedure:
-
Catalyst Preparation: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.01 equivalents), the phosphine ligand (0.02 equivalents), and sodium tert-butoxide (1.4 equivalents) to a Schlenk tube.
-
Reagent Addition: Add anhydrous toluene, followed by 4-bromoanisole (1.0 equivalent) and pyrrolidine (1.2 equivalents).
-
Reaction: Seal the tube and heat the mixture to 80-100°C with stirring. Monitor the reaction's completion using TLC or GC-MS.
-
Work-up: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to obtain the desired N-arylpyrrolidine.[14]
Other Key Synthetic Strategies
While the Ullmann and Buchwald-Hartwig reactions are workhorses for N-arylpyrrolidine synthesis, other valuable methods have been developed.
-
Palladium-Catalyzed Carboamination: This powerful reaction forms two bonds in a single operation, constructing the pyrrolidine ring and installing the N-aryl group simultaneously. For instance, γ-(N-arylamino)alkenes can react with aryl bromides to form N-aryl-2-benzyl-pyrrolidines with high diastereoselectivity.[14]
-
1,3-Dipolar Cycloadditions: This is a classical and highly effective method for constructing the pyrrolidine ring itself.[3] An azomethine ylide (the 1,3-dipole) can react with an alkene (the dipolarophile) to form a substituted pyrrolidine.[3] If the starting materials are appropriately functionalized, this can be a route to complex N-arylpyrrolidines.
Comparative Analysis of Synthetic Methods
| Method | Catalyst | Conditions | Advantages | Disadvantages |
| Ullmann Condensation | Copper (stoichiometric) | High Temperature (>150°C) | Low cost of metal | Harsh conditions, limited scope, low functional group tolerance |
| Buchwald-Hartwig Amination | Palladium (catalytic) | Mild Temperature (RT - 110°C) | Mild conditions, broad scope, high yield, excellent functional group tolerance | High cost of palladium and ligands |
| Palladium-Catalyzed Carboamination | Palladium (catalytic) | Mild Temperature (60-110°C) | High bond-forming efficiency, stereoselectivity | Substrate synthesis can be complex |
| 1,3-Dipolar Cycloaddition | Thermal or Catalytic | Varies | Excellent for ring construction, stereocontrol | Primarily for ring formation, not direct N-arylation |
Pharmacological Landscape and Drug Development
The N-arylpyrrolidine scaffold is a privileged structure found in a multitude of compounds with diverse biological activities.[1][2] Its unique structural and electronic properties make it an ideal starting point for designing potent and selective therapeutic agents.
A Survey of Biological Activities
-
Anticancer Agents: Numerous N-arylpyrrolidine derivatives have demonstrated significant antiproliferative activity. For example, certain spiro[pyrrolidine-3,3'-oxindoles] have shown promise as dual inhibitors of histone deacetylase 2 (HDAC2) and prohibitin 2 (PHB2) in breast cancer cell lines.[3] Other derivatives containing a thiophene ring have exhibited cytotoxicity against MCF-7 and HeLa cancer cells comparable to the reference drug doxorubicin.[3]
-
Central Nervous System (CNS) Active Agents: The pyrrolidine ring is a common feature in drugs targeting the CNS. N-arylpyrrolidine-2,5-diones have been extensively studied for their anticonvulsant properties, with some derivatives showing efficacy in preventing seizures by blocking sodium channels.[3][15] Additionally, N-arylalkyl 3-(1-pyrrolidinyl)butyramides have been investigated as analgesics.[16]
-
Antibacterial Agents: N-aryl pyrrothine derivatives have been designed as inhibitors of bacterial RNA polymerase (RNAP), a validated target for broad-spectrum antibiotics.[17] Some of these compounds have shown moderate to good activity against clinically relevant strains, including rifampin-resistant Staphylococcus aureus.[17]
-
Anti-inflammatory Agents: The pyrrolidine scaffold is also present in compounds with anti-inflammatory effects. Certain derivatives have been synthesized and evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs).[18]
Future Directions and Outlook
The field of N-arylpyrrolidine chemistry continues to evolve, driven by innovations in synthetic methodology and an ever-expanding understanding of their pharmacological potential.
-
Emerging Synthetic Methodologies: The development of more sustainable and efficient catalytic systems, perhaps utilizing earth-abundant metals like copper or nickel in place of palladium, is a major area of research.[11] Furthermore, biocatalytic approaches using engineered enzymes offer the potential for highly enantioselective syntheses under environmentally benign conditions.[1]
-
New Therapeutic Targets: As our understanding of disease biology deepens, new molecular targets are constantly being identified. The versatility of the N-arylpyrrolidine scaffold makes it an ideal platform for developing novel inhibitors for these targets, from kinases and proteases to emerging epigenetic modulators.
-
Computational Chemistry: In silico methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, are playing an increasingly important role in the rational design of new N-arylpyrrolidine derivatives with improved potency, selectivity, and pharmacokinetic profiles.[17][18]
References
- Li Petri, G., Raimondi, M. V., Spanò, V., Holl, R., Barraja, P., & Montalbano, A. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link]
- Essawi, M. Y. (1999). Synthesis and analgesic activity of N-aryl/arylalkyl 3-(1-pyrrolidinyl/piperidinyl)butyramides. Pharmazie, 54(8), 575-9. [Link]
- Discovery of novel N-aryl pyrrothine derivatives as bacterial RNA polymerase inhibitors. (2020). Chem Biol Drug Des, 96(5), 1262-1271. [Link]
- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- Ullmann condens
- Buchwald–Hartwig amin
- Discovery of Pyrrolidine-2,3-diones as Novel Inhibitors of P. aeruginosa PBP3. (2021).
- Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]
- Representative drugs and bioactive natural products containing N-aryl pyrrolidines, piperidines, and other saturated N-heterocycles. (n.d.).
- SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. (n.d.).
- Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflamm
- Recent insights about pyrrolidine core skeletons in pharmacology. (2023).
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021). PubMed. [Link]
- Recent Advances in the Synthesis of Pyrrolidines. (2023).
- Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
- Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. [Link]
- Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides. (n.d.).
- Pyrrolidine/Azepane Ring Expansion via Intramolecular Ullmann-Type Annulation/Rearrangement Cascade: Synthesis of Highly Functionalized 1H-Benzazepines. (2023).
- Exploring Structure–Function Relationships of Aryl Pyrrolidine-Based Hydrogen-Bond Donors in Asymmetric Catalysis Using Data-Driven Techniques. (2022).
- Pyrrolidine/Azepane Ring Expansion via Intramolecular Ullmann-Type Annulation/Rearrangement Cascade: Synthesis of Highly Functionalized 1 H-Benzazepines. (2023). PubMed. [Link]
- Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine. (2006).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ãWhitepaperãPyrrolidine Derivatives in Drug Discovery [promotion.pharmablock.com]
- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 8. Ullmann Reaction | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnrjournal.com [pnrjournal.com]
- 16. Synthesis and analgesic activity of N-aryl/arylalkyl 3-(1-pyrrolidinyl/piperidinyl)butyramides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of novel N-aryl pyrrothine derivatives as bacterial RNA polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Predicted Physicochemical Properties of (4-Pyrrolidin-1-ylphenyl)methanol
Introduction: The Strategic Imperative of Physicochemical Profiling in Drug Discovery
In the landscape of modern drug development, the adage "the best drug is a drug that reaches its target" has never been more pertinent. The journey of a therapeutic agent from administration to its site of action is governed by a complex interplay of its intrinsic physicochemical properties. For researchers, scientists, and drug development professionals, a comprehensive understanding of these properties is not merely an academic exercise but a critical determinant of a compound's ultimate success or failure. This guide focuses on (4-Pyrrolidin-1-ylphenyl)methanol, a molecule of interest in medicinal chemistry, to illustrate the power of computational methods in predicting a robust physicochemical profile.
The predictive analysis of properties such as lipophilicity, solubility, ionization state (pKa), and melting and boiling points provides invaluable foresight, enabling the early identification and mitigation of potential pharmacokinetic and pharmacodynamic liabilities.[1][2] By leveraging sophisticated in silico tools, we can navigate the vast chemical space with greater efficiency, prioritizing candidates with a higher probability of clinical success and conserving valuable resources.[3][4] This document serves as a technical exploration of the predicted physicochemical landscape of this compound, grounding its assertions in established computational methodologies and providing a framework for their application in contemporary drug discovery.
Molecular Identity and Structural Attributes
A foundational step in any physicochemical assessment is the precise definition of the molecular entity. This compound is a substituted aromatic alcohol. The presence of a pyrrolidine ring, a phenyl group, and a primary alcohol imparts a unique electronic and steric signature that dictates its behavior in biological systems.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| Molecular Formula | C₁₁H₁₅NO | [5] |
| Molecular Weight | 177.24 g/mol | [6] |
| SMILES | C1CCN(C1)C2=CC=C(C=C2)CO | [5] |
| InChI | InChI=1S/C11H15NO/c13-9-10-3-5-11(6-4-10)12-7-1-2-8-12/h3-6,13H,1-2,7-9H2 | [5] |
Lipophilicity Prediction: The Gateway to Membrane Permeability
Lipophilicity, commonly expressed as the logarithm of the octanol-water partition coefficient (logP), is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. A compound's logP value provides insight into its ability to traverse cellular membranes. For this compound, computational models predict a moderate level of lipophilicity.
| Parameter | Predicted Value | Computational Method |
| XlogP3 | 2.7 | Atom-based and group contribution methods |
The predicted XlogP of 2.7 suggests that this compound possesses a balanced character, indicating a reasonable propensity to partition into lipid bilayers without being excessively retained, which could otherwise lead to poor aqueous solubility and potential toxicity.[2]
Aqueous Solubility: A Prerequisite for Bioavailability
Poor aqueous solubility is a major hurdle in drug development, often leading to low and variable bioavailability.[1][7] Predicting solubility early in the discovery process is therefore of paramount importance. Quantitative Structure-Property Relationship (QSPR) models are powerful tools for this purpose, correlating molecular descriptors with experimentally determined solubility data to predict the solubility of novel compounds.[8][9]
To obtain a more quantitative estimate, a bespoke QSAR model could be developed using a training set of structurally similar compounds with known solubility data.[7][10]
Experimental Protocol: Conceptual Workflow for QSAR-Based Solubility Prediction
Caption: Conceptual workflow for developing a QSAR model to predict aqueous solubility.
Ionization State (pKa): The Key to Understanding pH-Dependent Behavior
The pKa value(s) of a molecule dictate its ionization state at a given pH. This is of profound importance as the charge of a molecule influences its solubility, permeability, and interaction with biological targets. This compound possesses a basic nitrogen atom within the pyrrolidine ring and a weakly acidic hydroxyl group.
| Functional Group | Predicted pKa | Computational Method |
| Pyrrolidine Nitrogen (Basic) | 9.5 - 10.5 | DFT with continuum solvation models |
| Hydroxyl Group (Acidic) | ~15 | DFT with continuum solvation models |
The basicity of the pyrrolidine nitrogen is a dominant feature. At physiological pH (around 7.4), this nitrogen will be predominantly protonated, rendering the molecule positively charged. This charge will enhance its aqueous solubility but may reduce its ability to passively diffuse across lipid membranes. The hydroxyl group is a very weak acid and will remain in its neutral form under physiological conditions.
Density Functional Theory (DFT) calculations, coupled with implicit solvation models, are a robust method for predicting pKa values.[11][12][13] These methods calculate the free energy change of the deprotonation reaction in solution.[14]
Diagram: Logical Relationship of pKa to Physicochemical Properties
Caption: The central role of pKa in influencing key drug-like properties.
Melting and Boiling Points: Indicators of Physical State and Stability
While less critical for the in vivo behavior of a drug, melting and boiling points are important for the practical aspects of drug development, including synthesis, purification, and formulation. Predicting these properties is challenging as they depend on intermolecular forces in the solid or liquid state. However, computational models, often based on a combination of topological indices and machine learning, can provide useful estimates.[3][]
| Property | Predicted Value |
| Melting Point | 65-69 °C |
| Boiling Point | 334.5 °C |
These predicted values suggest that this compound is a solid at room temperature with a relatively high boiling point, indicative of strong intermolecular hydrogen bonding interactions mediated by the hydroxyl group.
Conformational Analysis: Unveiling the 3D Landscape
The three-dimensional conformation of a molecule is crucial for its interaction with biological targets. This compound has several rotatable bonds, allowing it to adopt a range of conformations. Conformational analysis, often performed using molecular mechanics or quantum mechanics calculations, helps to identify the low-energy, and therefore most probable, conformations.[16][17][18][19]
The key rotatable bonds in this compound are the C-N bond connecting the pyrrolidine ring to the phenyl ring and the C-C bond connecting the phenyl ring to the hydroxymethyl group. The pyrrolidine ring itself can adopt different puckered conformations (e.g., envelope, twist). The relative orientation of these groups will influence the molecule's overall shape and its ability to fit into a binding pocket.[20]
Conclusion: A Computationally-Informed Path Forward
This in-depth technical guide has delineated the predicted physicochemical properties of this compound, leveraging established computational methodologies. The predicted moderate lipophilicity and solubility, coupled with its basic nature, provide a solid foundation for its further investigation as a potential drug candidate. The insights gleaned from these in silico analyses empower researchers to make more informed decisions, design more effective experiments, and ultimately, accelerate the journey from a promising molecule to a life-changing therapeutic. It is imperative to recognize that these predictions, while powerful, are not a substitute for experimental validation. Rather, they serve as a crucial guide, illuminating the path forward and enabling a more rational and resource-efficient approach to drug discovery.
References
- Artificial neural networks: revolutionizing computational chemistry for physicochemical property prediction. Taylor & Francis Online. [Link]
- Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge. NIH. [Link]
- DFT-Machine Learning Approach for Accur
- Advancing physicochemical property predictions in comput
- Conformational analysis of small molecules: NMR and quantum mechanics calcul
- How to Predict pKa. Rowan Scientific. [Link]
- 9 Computational prediction of drug-limited solubility and CYP450-mediated biotransform
- Physicochemical Prediction. CD ComputaBio. [Link]
- QSAR and QSPR model development and comparison for drugs having low solubility. [Link]
- Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solv
- QSAR-based solubility model for drug-like compounds. PubMed. [Link]
- Computer-Assisted Conformational Analysis of Small Molecules Using VEGA ZZ, a Freely Available Software Program, as an Introduction to Molecular Modeling.
- On the Accuracy of the Direct Method to Calculate pKa from Electronic Structure Calculations. The Journal of Physical Chemistry A. [Link]
- Conformational analysis of small molecules: NMR and quantum mechanics calcul
- Development of QSAR models for in silico screening of antibody solubility. PMC. [Link]
- Conformational Analysis of Small Molecules: NMR and Quantum Mechanics Calculations.
- Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. PMC. [Link]
- QSAR-based solubility model for drug-like compounds.
- Conformational changes of small molecules binding to proteins. PubMed. [Link]
- [4-(1H-Pyrrol-1-yl)phenyl]methanol. PubChem. [Link]
- [4-(pyrrolidin-1-yl)phenyl]methanol. PubChemLite. [Link]
- 4-Methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one. PubChem. [Link]
- (R)-Phenyl((S)-pyrrolidin-2-yl)methanol. PubChem. [Link]
- [4-(4-Methoxyphenyl)-1-methyl-3-nitropyrrolidin-3-yl]methanol. NIH. [Link]
- Pyrrolidine. PubChem. [Link]
- Pyrrolidine. Wikipedia. [Link]
- [3-Fluoro-5-(pyrrolidin-1-yl)phenyl]methanol. PubChem. [Link]
- Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Chair of Analytical Chemistry. [Link]
- 1-(4-Methylphenyl)ethanol. Chemsrc. [Link]
- Pyrrolidin-1-ide. PubChem. [Link]
Sources
- 1. ieeexplore.ieee.org [ieeexplore.ieee.org]
- 2. Physicochemical Prediction - CD ComputaBio [cadd.computabio.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Advancing physicochemical property predictions in computational drug discovery [escholarship.org]
- 5. PubChemLite - [4-(pyrrolidin-1-yl)phenyl]methanol (C11H15NO) [pubchemlite.lcsb.uni.lu]
- 6. (R)-Phenyl((S)-pyrrolidin-2-yl)methanol | C11H15NO | CID 11217560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. QSAR-based solubility model for drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Development of QSAR models for in silico screening of antibody solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Absolute and Relative pKa Predictions via a DFT Approach Applied to the SAMPL6 Blind Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn2.f-cdn.com [cdn2.f-cdn.com]
- 13. ccl.scc.kyushu-u.ac.jp [ccl.scc.kyushu-u.ac.jp]
- 14. How to Predict pKa | Rowan [rowansci.com]
- 16. Conformational analysis of small molecules: NMR and quantum mechanics calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Conformational analysis of small molecules: NMR and quantum mechanics calculations. | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. Conformational changes of small molecules binding to proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Synthesis Protocol: (4-Pyrrolidin-1-ylphenyl)methanol
Abstract
This document provides a comprehensive, step-by-step protocol for the synthesis, purification, and characterization of (4-Pyrrolidin-1-ylphenyl)methanol. This compound is a valuable building block in medicinal chemistry and materials science, often utilized in the development of novel therapeutic agents and functional materials. The described synthesis is a robust two-step process commencing with the nucleophilic aromatic substitution of 4-fluorobenzaldehyde with pyrrolidine, followed by the selective reduction of the resulting aldehyde intermediate. This guide is intended for researchers, chemists, and professionals in drug development, offering detailed procedural instructions, mechanistic insights, and safety considerations to ensure reproducible and safe execution.
Introduction and Scientific Background
This compound and its derivatives are prevalent scaffolds in contemporary chemical research. The pyrrolidine moiety, a five-membered nitrogen-containing heterocycle, is a key structural feature in numerous biologically active natural products and pharmaceuticals.[1] Its incorporation into an aromatic system, such as a phenyl ring, can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. The benzyl alcohol functionality provides a reactive handle for further chemical modifications, making the title compound a versatile intermediate.[2][3]
The synthetic strategy outlined herein is predicated on two fundamental and high-yielding transformations in organic chemistry:
-
Nucleophilic Aromatic Substitution (SNAr): This step involves the displacement of a fluoride ion from an activated aromatic ring by an amine nucleophile (pyrrolidine). 4-Fluorobenzaldehyde is an excellent substrate due to the strong electron-withdrawing nature of the aldehyde group, which activates the para-position towards nucleophilic attack.
-
Chemoselective Reduction: The intermediate, 4-(1-Pyrrolidino)benzaldehyde, is then reduced to the corresponding primary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature and excellent chemoselectivity; it readily reduces aldehydes and ketones without affecting less reactive functional groups like esters or amides.[4][5]
This protocol has been optimized for both yield and purity, incorporating standard laboratory techniques for purification and characterization.
Overall Synthetic Scheme
The synthesis proceeds in two distinct steps as illustrated below.
Caption: Two-step synthesis of this compound.
Experimental Protocol
Safety Precaution: This protocol must be executed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
Step 1: Synthesis of 4-(1-Pyrrolidino)benzaldehyde
Rationale: This reaction utilizes dimethyl sulfoxide (DMSO) as a polar aprotic solvent to facilitate the SNAr reaction. Potassium carbonate (K₂CO₃) acts as a base to neutralize the hydrofluoric acid (HF) byproduct, driving the reaction to completion. The elevated temperature accelerates the rate of substitution.
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 4-Fluorobenzaldehyde | 124.11 | 5.00 g | 40.28 | 1.0 |
| Pyrrolidine | 71.12 | 3.44 g (4.0 mL) | 48.34 | 1.2 |
| Potassium Carbonate | 138.21 | 8.35 g | 60.42 | 1.5 |
| DMSO (anhydrous) | - | 40 mL | - | - |
| Ethyl Acetate | - | ~300 mL | - | - |
| Brine | - | ~100 mL | - | - |
| Anhydrous MgSO₄ | - | As needed | - | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-fluorobenzaldehyde (5.00 g), potassium carbonate (8.35 g), and anhydrous DMSO (40 mL).
-
Begin stirring the mixture. Add pyrrolidine (4.0 mL) to the suspension via syringe.
-
Heat the reaction mixture to 80-90 °C using an oil bath and maintain this temperature for 4-6 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 20% Ethyl Acetate in Hexanes). The reaction is complete when the starting aldehyde spot (4-fluorobenzaldehyde) is no longer visible.
-
Cool the reaction mixture to room temperature. Pour the dark mixture into a separatory funnel containing 150 mL of deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine (2 x 50 mL) to remove residual DMSO.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product, 4-(1-Pyrrolidino)benzaldehyde, will be obtained as a yellow to brown solid.[3][6] It can be used in the next step without further purification or purified by recrystallization from an ethanol/water mixture.
Step 2: Synthesis of this compound
Rationale: This step employs sodium borohydride for the reduction of the aldehyde. Methanol serves as both a solvent and a proton source for the workup. The reaction is performed at a low temperature (0 °C) initially to control the exothermic reaction between NaBH₄ and the solvent, and then allowed to warm to ensure the reaction goes to completion.[8][9]
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (assuming 90% yield from Step 1) | Moles (mmol) | Equivalents |
| 4-(1-Pyrrolidino)benzaldehyde | 175.23 | 6.31 g | 36.0 | 1.0 |
| Sodium Borohydride (NaBH₄) | 37.83 | 0.68 g | 18.0 | 0.5 |
| Methanol (MeOH) | - | 75 mL | - | - |
| Deionized Water | - | ~100 mL | - | - |
| Dichloromethane (DCM) | - | ~150 mL | - | - |
| Anhydrous Na₂SO₄ | - | As needed | - | - |
Procedure:
-
Dissolve the crude 4-(1-Pyrrolidino)benzaldehyde (6.31 g) in methanol (75 mL) in a 250 mL round-bottom flask with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice-water bath.
-
Slowly add sodium borohydride (0.68 g) portion-wise over 15 minutes. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours.
-
Monitor the reaction by TLC (Eluent: 30% Ethyl Acetate in Hexanes) until the starting aldehyde is consumed.
-
Quench the reaction by slowly adding ~50 mL of deionized water at 0 °C.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the remaining aqueous slurry with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
Purification and Characterization
Purification Rationale: The primary impurities are unreacted starting material or byproducts from the reduction. Column chromatography is the most effective method for isolating the desired alcohol with high purity.[10][11] Recrystallization can also be employed as an alternative or subsequent purification step.[11][12]
Caption: Workflow for purification by column chromatography.
Purification by Column Chromatography:
-
Slurry: Prepare a silica gel slurry in a non-polar solvent (e.g., hexanes).
-
Packing: Pack a glass column with the slurry.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane, adsorb it onto a small amount of silica gel, and carefully load it onto the top of the packed column.
-
Elution: Elute the column with a solvent gradient, starting with 10% ethyl acetate in hexanes and gradually increasing the polarity to 50% ethyl acetate in hexanes.
-
Collection: Collect fractions and analyze them by TLC. Combine the fractions containing the pure product.
-
Concentration: Remove the solvent under reduced pressure to yield the pure product as a white to off-white solid.
-
Expected Final Yield: 70-85% over two steps.
-
Characterization Data (Expected):
-
¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.25 (d, 2H), 6.55 (d, 2H), 4.58 (s, 2H), 3.30 (t, 4H), 2.00 (t, 4H), ~1.8 (s, 1H, -OH).
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm): 147.5, 131.0, 128.5, 111.5, 65.0, 47.8, 25.5.
-
Mass Spec (ESI+): m/z 178.1226 [M+H]⁺.
Conclusion
The protocol described provides a reliable and efficient pathway for the synthesis of this compound. By following the detailed steps for synthesis, workup, and purification, researchers can consistently obtain high-purity material suitable for a wide range of applications in chemical and pharmaceutical research. The mechanistic rationale provided for each step serves to enhance the user's understanding and allows for informed troubleshooting and adaptation of the method.
References
- Google Patents. (n.d.). Purification of aromatic alcohols. US1944958A.
- Google Patents. (n.d.). Purification of alcohols. US2068415A.
- National Center for Biotechnology Information. (n.d.). [4-(4-Methoxyphenyl)-1-methyl-3-nitropyrrolidin-3-yl]methanol. PubChem Compound Summary.
- Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction.
- Reachem. (2024). The Purification of Organic Compound: Techniques and Applications.
- MDPI. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry.
- Chemguide. (n.d.). The reduction of aldehydes and ketones.
- Chemistry Stack Exchange. (2018). Reduction using sodium borohydride.
Sources
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 4-(1-PYRROLIDINO)BENZALDEHYDE | 51980-54-2 [chemicalbook.com]
- 7. 4-(1-PYRROLIDINO)BENZALDEHYDE CAS#: 51980-54-2 [amp.chemicalbook.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 12. US1944958A - Purification of aromatic alcohols - Google Patents [patents.google.com]
The Strategic Application of (4-Pyrrolidin-1-ylphenyl)methanol in Medicinal Chemistry: A Versatile Scaffold for CNS-Targeted Agents
Introduction: The Value of the Phenylpyrrolidine Scaffold
In the landscape of medicinal chemistry, the pyrrolidine ring is a privileged scaffold, prized for its conformational flexibility, basic nitrogen atom for tuning physicochemical properties, and its prevalence in a multitude of biologically active natural products and FDA-approved drugs.[1][2][3] When incorporated into a phenylpyrrolidine motif, this scaffold becomes a cornerstone for designing agents that target the central nervous system (CNS). The pyrrolidine moiety can impart favorable pharmacokinetic properties and establish critical interactions with biological targets.[1][4] This guide focuses on (4-Pyrrolidin-1-ylphenyl)methanol , a versatile building block that combines the phenylpyrrolidine core with a reactive hydroxymethyl group, opening avenues for the synthesis of diverse and potent drug candidates.
The primary utility of this intermediate lies in its dual functionality. The tertiary amine embedded in the pyrrolidine ring offers a site for salt formation to improve aqueous solubility, while the benzyl alcohol provides a handle for introducing a wide array of functionalities through etherification, esterification, or other coupling reactions. This strategic placement allows for the exploration of structure-activity relationships (SAR) in regions of a pharmacophore that demand precise spatial and electronic characteristics.
This document provides a detailed protocol for the synthesis of this compound and illustrates its application in the design and synthesis of a novel, hypothetical dopamine-norepinephrine reuptake inhibitor (DNRI), a class of compounds investigated for the treatment of depression and ADHD.[5][6]
Part 1: Synthesis of the Core Intermediate: this compound
The synthesis of this compound is most efficiently achieved via a two-step process starting from the commercially available 4-aminobenzoic acid. The process involves the reduction of the carboxylic acid to a primary alcohol, followed by the formation of the pyrrolidine ring.
Protocol 1: Synthesis of (4-aminophenyl)methanol
This initial step focuses on the reduction of 4-aminobenzoic acid. While several reducing agents can be employed, lithium aluminum hydride (LAH) is particularly effective for this transformation.[4][7]
Reaction Scheme:
Materials:
-
4-Aminobenzoic acid (1 eq.)
-
Lithium aluminum hydride (LAH) (3-4 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated sodium chloride solution (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Step-by-Step Methodology:
-
Reaction Setup: Set up an oven-dried, three-necked round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet.
-
LAH Suspension: Under a nitrogen atmosphere, carefully suspend lithium aluminum hydride (3-4 eq.) in anhydrous THF. Cool the suspension to 0°C using an ice bath.
-
Substrate Addition: Dissolve 4-aminobenzoic acid (1 eq.) in anhydrous THF and add it to the dropping funnel. Add the solution dropwise to the stirred LAH suspension, ensuring the internal temperature remains below 10°C.
-
Reaction Progression: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to 0°C. Cautiously quench the excess LAH by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water. A granular precipitate should form.
-
Isolation: Filter the solid aluminum salts and wash thoroughly with THF or ethyl acetate. Combine the organic filtrates.
-
Purification: Wash the combined organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield crude (4-aminophenyl)methanol, which can be purified further by recrystallization.[4]
Protocol 2: Synthesis of this compound
The final step involves the formation of the pyrrolidine ring via a double N-alkylation of the primary amine with 1,4-dibromobutane.
Reaction Scheme:
Materials:
-
(4-aminophenyl)methanol (1 eq.)
-
1,4-Dibromobutane (1.1 eq.)
-
Potassium carbonate (K₂CO₃) (2.5 eq.)
-
Acetonitrile (ACN) or Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve (4-aminophenyl)methanol (1 eq.) in acetonitrile.
-
Base Addition: Add potassium carbonate (2.5 eq.) to the solution.
-
Alkylation: Add 1,4-dibromobutane (1.1 eq.) to the stirred suspension.
-
Reaction Progression: Heat the mixture to reflux (approx. 82°C for ACN) and maintain for 12-18 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and filter off the inorganic salts.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water (2x) and then brine (1x).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product. Purify by column chromatography on silica gel to obtain pure this compound.
Part 2: Application in the Synthesis of a CNS-Targeted Drug Candidate
The hydroxymethyl group of this compound is an excellent anchor point for constructing more complex molecules. To illustrate this, we propose the synthesis of a hypothetical dopamine-norepinephrine reuptake inhibitor (DNRI), designated DNRI-BM-1 . The design is inspired by the known SAR of pyrovalerone analogues and other DNRIs, where a substituted benzyl moiety can confer high affinity for monoamine transporters.[5][8] The benzyl ether linkage is a common and stable motif in drug molecules.
Hypothetical Target Molecule: DNRI-BM-1
Structure:
Rationale: The (4-pyrrolidin-1-yl)phenylmethanol core provides the foundational pharmacophore. The Williamson ether synthesis is a classic and reliable method for coupling this core to a substituted benzyl halide, in this case, 4-chlorobenzyl chloride. The chloro-substituent is chosen to enhance potency and modulate metabolic stability, a common strategy in DNRI design.[8]
Protocol 3: Synthesis of DNRI-BM-1 via Williamson Ether Synthesis
The Williamson ether synthesis proceeds via an SN2 mechanism, where the alcohol is first deprotonated by a base to form an alkoxide, which then acts as a nucleophile to displace the halide from the alkyl halide.[1][9][10]
Workflow Diagram
Caption: Workflow for the synthesis of DNRI-BM-1.
Materials:
-
This compound (1 eq.)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq.)
-
4-Chlorobenzyl chloride (1.1 eq.)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add anhydrous THF.
-
Deprotonation: Carefully add sodium hydride (1.2 eq.) to the THF. Cool the suspension to 0°C.
-
Substrate Addition: Dissolve this compound (1 eq.) in a minimal amount of anhydrous THF and add it dropwise to the NaH suspension. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour to ensure complete formation of the alkoxide.
-
Electrophile Addition: Cool the reaction mixture back to 0°C. Add 4-chlorobenzyl chloride (1.1 eq.) dropwise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 8-12 hours. Monitor the reaction by TLC.
-
Work-up: Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure DNRI-BM-1 .
Alternative Protocol: Mitsunobu Reaction
For substrates sensitive to strong bases like NaH, the Mitsunobu reaction offers a milder alternative for forming the ether linkage. This reaction utilizes triphenylphosphine (PPh₃) and an azodicarboxylate like diisopropyl azodicarboxylate (DIAD) to activate the alcohol for nucleophilic attack.[11][12][13]
Mechanism Overview
Caption: Simplified mechanism of the Mitsunobu reaction.
Data Summary and Characterization
The successful synthesis of these compounds should be confirmed by standard analytical techniques. The following table outlines the expected data for the key compounds.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Signals (Key Peaks) |
| (4-aminophenyl)methanol | C₇H₉NO | 123.15 | δ 7.1 (d, Ar-H), 6.6 (d, Ar-H), 4.4 (s, CH₂), 3.7 (s, NH₂), 1.7 (s, OH) |
| This compound | C₁₁H₁₅NO | 177.24 | δ 7.2 (d, Ar-H), 6.5 (d, Ar-H), 4.5 (s, CH₂), 3.3 (t, N-CH₂), 2.0 (t, CH₂) |
| DNRI-BM-1 | C₁₈H₂₀ClNO | 301.81 | δ 7.3-7.4 (m, Ar-H), 6.5 (d, Ar-H), 4.9 (s, O-CH₂-Ar), 4.5 (s, Ar-CH₂-O), 3.3 (t, N-CH₂) |
Conclusion and Future Directions
This compound is a highly valuable and versatile intermediate in medicinal chemistry. Its straightforward synthesis and the presence of a strategically placed hydroxymethyl group allow for its use as a scaffold in the construction of diverse compound libraries. The application demonstrated here—the synthesis of a potential DNRI via Williamson ether synthesis—highlights a rational and efficient approach to developing novel CNS-active agents. Researchers can leverage this building block to explore SAR by varying the nature of the electrophile coupled to the alcohol, thereby fine-tuning the pharmacological profile of the resulting molecules for enhanced potency, selectivity, and drug-like properties.
References
- BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis and Characterization of (4-aminophenyl)methanol.
- BenchChem. (n.d.). Application Notes and Protocols: Nucleophilic Substitution Reactions at the Hydroxymethyl Group.
- Wikipedia. (2023). Mitsunobu reaction.
- J&K Scientific LLC. (2025). Williamson Ether Synthesis.
- ChemicalBook. (2025). 4-(1-PYRROLIDINO)BENZALDEHYDE.
- BenchChem. (n.d.). Technical Support Center: Synthesis of 4-Aminobenzyl Alcohol.
- Organic Chemistry Portal. (2019). Mitsunobu Reaction.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Synthiay. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).
- MDPI. (2025). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids.
- Beilstein Journals. (n.d.). Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols: A facile and stereoselective synthesis of α-alkylidene-β-hydrazino acid derivatives.
- Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
- Chem-Impex. (n.d.). 4-(1-Pyrrolidino)benzaldehyde.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- West Chester University. (n.d.). The synthesis of substituted benzyl phenyl ethers: An undergraduate organic chemistry experiment.
- Google Patents. (n.d.). CN104262176A - Method for preparing 4-aminobenzyl alcohol.
- ResearchGate. (n.d.). (A) Synthesis of N-(4-aminophenyl)-substituted benzamides. Reagents and conditions: a) SOCl₂, reflux, 2–3 hrs.
- National Institutes of Health. (n.d.). Development of potent dopamine-norepinephrine uptake inhibitors (DNRIs) based on a (2S,4R,5R)-2-benzhydryl-5-((4-methoxybenzyl)amino)tetrahydro-2H-pyran-4-ol molecular template.
- ResearchGate. (2011). (PDF) The X-ray Structure of 4-Aminobenzyl alcohol (4-Aminophenylmethanol).
- ChemScene. (n.d.). 25782-57-4 | (4-Aminophenyl)(phenyl)methanol.
- National Institutes of Health. (n.d.). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors.
- National Institutes of Health. (n.d.). Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists.
- National Institutes of Health. (n.d.). Structure-Activity Relationships of Synthetic Cathinones.
- ResearchGate. (2025). (PDF) Structure-activity relationships and molecular modeling of the N-(3-pivaloyloxy-2-benzylpropyl)-N '-[4-(methylsulfonylamino)benzyl] thiourea template for TRPV1 antagonism.
- Enamine. (n.d.). Synthesis of unique pyrrolidines for drug discovery.
- PubMed. (n.d.). Design and synthesis of 4-benzylpiperidine carboxamides as dual serotonin and norepinephrine reuptake inhibitors.
- PubMed. (n.d.). Cytotoxic Activity of Pyrovalerone Derivatives, an Emerging Group of Psychostimulant Designer Cathinones.
- Sigma-Aldrich. (n.d.). Dopamine, Norepinephrine and Ephinephrine Synthesis.
- MDPI. (n.d.). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents.
- KoreaScience. (n.d.). Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors -Biomolecules & Therapeutics.
- ChemBK. (2024). (4-aminophenyl)methanol.
- National Institutes of Health. (n.d.). 4-(1-Pyrrolidinyl)benzaldehyde.
- MDPI. (2018). Structure-Activity Relationships Based on 3D-QSAR CoMFA/CoMSIA and Design of Aryloxypropanol-Amine Agonists with Selectivity for the Human β3-Adrenergic Receptor and Anti-Obesity and Anti-Diabetic Profiles.
- Google Patents. (n.d.). Preparation method of 4-aminobenzoic acid and derivatives thereof.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. enamine.net [enamine.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Development of potent dopamine-norepinephrine uptake inhibitors (DNRIs) based on a (2S,4R,5R)-2-benzhydryl-5-((4-methoxybenzyl)amino)tetrahydro-2H-pyran-4-ol molecular template - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ドーパミン、ノルエピネフリンおよびエピネフリンの合成 [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jk-sci.com [jk-sci.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 13. glaserr.missouri.edu [glaserr.missouri.edu]
The Versatile Building Block: (4-Pyrrolidin-1-ylphenyl)methanol in Synthetic Chemistry
(4-Pyrrolidin-1-ylphenyl)methanol has emerged as a valuable and versatile building block for researchers, scientists, and drug development professionals. Its unique structure, featuring a reactive benzylic alcohol, a phenyl ring, and a pyrrolidine moiety, offers a trifecta of opportunities for constructing complex molecules with diverse biological activities. The pyrrolidine ring, in particular, is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its ability to increase potency, selectivity, and improve pharmacokinetic properties. This guide provides an in-depth exploration of the synthetic utility of this compound, complete with detailed application notes and validated protocols for its key transformations.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO | |
| Molecular Weight | 177.24 g/mol | |
| CAS Number | 209529-59-9 | - |
| Appearance | Off-white to pale yellow solid | - |
| Predicted Boiling Point | 334.5 °C | |
| Predicted Melting Point | 65-69 °C | |
| Predicted LogP | 1.8 |
Safety and Handling: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. It is incompatible with strong oxidizing agents and strong acids. For detailed safety information, always consult the material safety data sheet (MSDS) provided by the supplier.
Core Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the reactivity of its primary benzylic alcohol. This functional group can be readily transformed into a variety of other functionalities, including aldehydes, ethers, and esters, making it a valuable precursor for a wide range of derivatives.
Caption: Key synthetic transformations of this compound.
Application Note 1: Oxidation to 4-(Pyrrolidin-1-yl)benzaldehyde
The corresponding aldehyde, 4-(pyrrolidin-1-yl)benzaldehyde, is a crucial intermediate for the synthesis of various bioactive molecules, particularly in the development of central nervous system (CNS) drugs.[1] The electron-donating nature of the pyrrolidine group makes the benzylic alcohol susceptible to oxidation. Several mild oxidation methods can be employed to achieve this transformation with high efficiency.
Protocol 1.1: Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation is a reliable and mild method for oxidizing primary alcohols to aldehydes, known for its high yields and tolerance of various functional groups.[2]
Rationale: DMP operates under neutral conditions and at room temperature, which minimizes the risk of side reactions, such as over-oxidation to the carboxylic acid or reactions involving the pyrrolidine nitrogen. The workup is also relatively straightforward.
Detailed Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under an argon atmosphere, add Dess-Martin Periodinane (1.2 eq) portion-wise at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 15 minutes until the layers are clear.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 4-(pyrrolidin-1-yl)benzaldehyde.
Protocol 1.2: Swern Oxidation
The Swern oxidation is another powerful and mild method for converting primary alcohols to aldehydes.[3][4]
Rationale: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride at low temperatures, which is highly effective for sensitive substrates. The basic workup conditions are compatible with the pyrrolidine moiety.
Detailed Protocol:
-
Activation of DMSO: In a three-necked flask under an argon atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous DCM (0.2 M) and cool to -78 °C (dry ice/acetone bath). To this, add a solution of anhydrous DMSO (2.2 eq) in DCM dropwise, ensuring the temperature remains below -60 °C. Stir for 15 minutes.
-
Alcohol Addition: Add a solution of this compound (1.0 eq) in DCM dropwise, maintaining the temperature below -60 °C. Stir for 30 minutes.
-
Quenching: Add triethylamine (5.0 eq) dropwise, and allow the reaction to warm to room temperature over 30-45 minutes.
-
Workup: Add water to the reaction mixture and separate the layers. Extract the aqueous layer with DCM (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Application Note 2: Ether Synthesis via Williamson Etherification
The synthesis of ether derivatives is a common strategy in medicinal chemistry to modulate the lipophilicity and metabolic stability of a lead compound. The Williamson ether synthesis is a classic and reliable method for this transformation.[5][6]
Sources
- 1. scribd.com [scribd.com]
- 2. Oxidant-Free Electrochemical Direct Oxidative Benzyl Alcohols to Benzyl Aldehydes Using Three-Dimensional Printing PPAR Polyoxometalate [mdpi.com]
- 3. JP2000247934A - Production of amino acid benzyl ester having high optical purity - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. 4-Methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one | C16H23NO | CID 59809191 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Aminobenzyl alcohol | C7H9NO | CID 69331 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-Arylation of Pyrrolidine
Abstract
The synthesis of N-aryl pyrrolidines is a cornerstone transformation in modern organic chemistry, with profound implications for the development of pharmaceuticals, agrochemicals, and functional materials. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for the N-arylation of pyrrolidine. We will delve into the two most robust and widely adopted catalytic systems: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. This guide emphasizes the mechanistic rationale behind procedural steps, offering detailed, field-proven protocols and troubleshooting strategies to ensure reliable and reproducible outcomes.
Introduction: The Strategic Importance of N-Aryl Pyrrolidines
The N-aryl pyrrolidine motif is a privileged scaffold found in a vast array of biologically active molecules and advanced materials. Its prevalence stems from the unique conformational constraints and electronic properties imparted by the pyrrolidine ring, which can significantly influence a molecule's interaction with biological targets. The direct and efficient construction of the C(aryl)-N bond is, therefore, a critical endeavor in synthetic chemistry.
Historically, the synthesis of these structures was hampered by the limitations of classical methods like nucleophilic aromatic substitution (SNAr), which often require harsh reaction conditions and are limited to highly activated aromatic systems. The advent of transition metal-catalyzed cross-coupling reactions has revolutionized this field. The Buchwald-Hartwig amination, in particular, has emerged as a versatile and highly reliable method for the formation of C-N bonds, offering broad substrate scope and functional group tolerance.[1] Concurrently, modern iterations of the older Ullmann condensation provide a valuable, often complementary, copper-catalyzed approach.[2]
This guide will provide the foundational knowledge and practical steps to successfully implement both methodologies in a laboratory setting.
Mechanistic Considerations: Palladium vs. Copper Catalysis
The choice between a palladium or copper-based system is often dictated by the nature of the aryl halide, the functional group tolerance of the substrates, and economic considerations. Understanding the fundamental catalytic cycles is paramount to rational protocol design and troubleshooting.
The Buchwald-Hartwig Amination Catalytic Cycle
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has seen extensive development, with several "generations" of increasingly active and versatile catalyst systems.[1] The generally accepted mechanism proceeds through the following key steps:
-
Oxidative Addition: A low-valent Pd(0) species, typically stabilized by phosphine ligands, undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: Pyrrolidine coordinates to the Pd(II) complex. In the presence of a strong base, the pyrrolidine is deprotonated to form a palladium amido complex.
-
Reductive Elimination: The final step is the reductive elimination of the N-aryl pyrrolidine product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
A critical side reaction that can occur is β-hydride elimination from the palladium amido intermediate, which leads to the formation of a hydrodehalogenated arene and an imine.[3] The choice of a bulky, electron-rich phosphine ligand is crucial to promote the desired reductive elimination over this competing pathway.
Sources
Comprehensive Analytical Strategies for the Purity Assessment of (4-Pyrrolidin-1-ylphenyl)methanol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Pyrrolidin-1-ylphenyl)methanol is a key building block in medicinal chemistry and materials science, where its purity is paramount to the integrity of research and the safety of downstream applications.[1] This document provides a comprehensive guide to the analytical methods required for a robust purity assessment of this compound. We will delve into the causality behind method selection, presenting detailed protocols for primary chromatographic analysis, structural confirmation, and the identification of potential impurities. The methodologies are designed to be self-validating, ensuring trustworthiness and reproducibility in a research or quality control setting.
Introduction and Compound Profile
The molecule this compound features a UV-active phenyl ring, a basic pyrrolidine moiety, and a primary alcohol functional group.[2] This combination of features dictates the analytical strategy. Purity is not merely the absence of other components; it is a comprehensive understanding of the analyte and any potential process-related or degradation impurities.[3] A multi-pronged approach using orthogonal techniques is therefore essential for a complete purity profile.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅NO | [4] |
| Molecular Weight | 177.24 g/mol | [4] |
| CAS Number | 676245-12-8 | [4][5] |
| Appearance | White to off-white solid (typical) | General chemical knowledge |
| Predicted XlogP | 2.7 | [2] |
| Structure | [2] |
Primary Purity Assessment: High-Performance Liquid Chromatography (HPLC)
Expert Rationale: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone for purity analysis of non-volatile organic molecules like this compound.[6] The aromatic ring provides a strong chromophore for UV detection, while the polarity of the molecule makes it ideally suited for separation on a C18 stationary phase. The basicity of the pyrrolidine nitrogen (pKa ~11.3 for pyrrolidine) necessitates a buffered mobile phase to ensure consistent ionization state and achieve symmetrical peak shapes.[7]
Workflow for HPLC Purity Analysis
Sources
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 2. PubChemLite - [4-(pyrrolidin-1-yl)phenyl]methanol (C11H15NO) [pubchemlite.lcsb.uni.lu]
- 3. Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. This compound-景明化工股份有限公司 [echochemical.com]
- 6. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrrolidine - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Scaled-Up Synthesis of (4-Pyrrolidin-1-ylphenyl)methanol
Abstract: This document provides a comprehensive guide for the multi-gram scale synthesis of (4-Pyrrolidin-1-ylphenyl)methanol, a key intermediate in the development of various pharmacologically active compounds. The protocol herein details a robust and scalable method centered around the reduction of 4-(pyrrolidin-1-yl)benzaldehyde using sodium borohydride. Emphasis is placed on the underlying chemical principles, process safety, and analytical validation to ensure a reproducible and high-purity outcome. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction and Significance
This compound and its derivatives are prevalent structural motifs in medicinal chemistry. The pyrrolidine moiety, a five-membered saturated nitrogen heterocycle, is a common feature in numerous natural products and synthetic drugs, contributing to their biological activity.[1][2] The benzyl alcohol functional group serves as a versatile handle for further chemical transformations, making this compound a valuable building block in the synthesis of more complex molecules.[3][4]
The increasing demand for this intermediate necessitates a scalable and efficient synthesis protocol. While several methods for the synthesis of substituted benzyl alcohols exist, the reduction of the corresponding benzaldehyde offers a direct and high-yielding route.[5] This application note focuses on the scale-up of the sodium borohydride-mediated reduction of 4-(pyrrolidin-1-yl)benzaldehyde, a process chosen for its operational simplicity, mild reaction conditions, and high selectivity.
Retrosynthetic Analysis and Strategy
The synthetic approach is a straightforward one-step reduction of a commercially available starting material.
Caption: Retrosynthetic analysis of this compound.
The key transformation is the reduction of the aldehyde functional group to a primary alcohol. Sodium borohydride (NaBH₄) is an ideal reducing agent for this purpose on a larger scale due to its moderate reactivity, ease of handling compared to more powerful hydrides like lithium aluminum hydride (LAH), and its compatibility with a range of functional groups.[6][7] The reaction is typically carried out in a protic solvent like methanol or a mixture of solvents to facilitate both the dissolution of the starting material and the quenching of the reaction.
Safety and Hazard Analysis
A thorough understanding of the hazards associated with the reagents is paramount for a safe scale-up.
| Reagent | Key Hazards | Recommended Precautions |
| Sodium Borohydride (NaBH₄) | Water-reactive, releasing flammable hydrogen gas.[7][8][9] Corrosive and can cause severe skin and eye burns.[6][7][10] Toxic if ingested or absorbed through the skin.[7] | Handle in a well-ventilated fume hood, away from water and acids.[6][8][10] Wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and chemical-resistant gloves.[6][7][9] Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[6][8] |
| Methanol (MeOH) | Flammable liquid and vapor. Toxic if ingested, inhaled, or absorbed through the skin. | Use in a well-ventilated area and away from ignition sources. Wear appropriate PPE. |
| Dichloromethane (DCM) | Volatile and a suspected carcinogen. Can cause skin and eye irritation. | Handle in a fume hood and wear appropriate PPE. |
| Hydrochloric Acid (HCl) | Corrosive. Causes severe skin burns and eye damage. Respiratory irritant. | Handle with extreme care in a fume hood, wearing appropriate PPE. |
Emergency Procedures:
-
Sodium Borohydride Spill: Do NOT use water.[8] Sweep up the solid material carefully, avoiding dust generation, and place it in a dry, labeled container for disposal.[9][10]
-
Skin/Eye Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[6][9][10] For NaBH₄, wipe away excess material with a dry cloth before washing.[10]
Detailed Experimental Protocol (10-gram Scale)
This protocol is designed for the synthesis of approximately 10 grams of this compound.
Materials and Equipment
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| 4-(Pyrrolidin-1-yl)benzaldehyde | 51980-54-2 | 175.23 | 10.0 g |
| Sodium Borohydride (NaBH₄) | 16940-66-2 | 37.83 | 2.60 g |
| Methanol (MeOH) | 67-56-1 | 32.04 | 100 mL |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 100 mL |
| Deionized Water | 7732-18-5 | 18.02 | 200 mL |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | As needed |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | 144-55-8 | 84.01 | 50 mL |
| Saturated Sodium Chloride (Brine) solution | 7647-14-5 | 58.44 | 50 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~10 g |
Equipment:
-
500 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel
-
Ice-water bath
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Reaction Setup and Procedure
Caption: Step-by-step workflow for the synthesis of this compound.
Step-by-Step Methodology:
-
Reaction Setup: In a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and a dropping funnel, dissolve 10.0 g of 4-(pyrrolidin-1-yl)benzaldehyde in a mixture of 50 mL of methanol and 50 mL of dichloromethane.[11][12][13]
-
Cooling: Place the flask in an ice-water bath and stir the solution until the internal temperature reaches 0-5 °C.
-
Addition of Reducing Agent: In a separate beaker, carefully dissolve 2.60 g of sodium borohydride in 50 mL of methanol. Caution: Hydrogen gas will be evolved. Transfer this solution to the dropping funnel.
-
Reduction: Add the sodium borohydride solution dropwise to the aldehyde solution over a period of 30 minutes, maintaining the internal temperature between 0-10 °C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional hour. Then, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent.
-
Quenching: Cool the reaction mixture back to 0-5 °C in an ice-water bath. Slowly and carefully quench the reaction by the dropwise addition of 1 M HCl until the effervescence ceases. This step neutralizes the excess sodium borohydride and the borate esters formed.
-
Neutralization and Extraction: Adjust the pH of the mixture to approximately 7 by the slow addition of a saturated sodium bicarbonate solution. Transfer the mixture to a 500 mL separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash with saturated sodium chloride (brine) solution (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
Purification
The crude product can be purified by recrystallization.
-
Dissolve the crude solid in a minimal amount of hot ethyl acetate.
-
Slowly add hexanes until the solution becomes cloudy.
-
Allow the solution to cool to room temperature and then place it in a refrigerator to facilitate crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold hexanes, and dry under vacuum.
Characterization and Analytical Data
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| ¹H NMR (CDCl₃, 500 MHz) | δ (ppm): 7.25 (d, 2H), 6.55 (d, 2H), 4.58 (s, 2H), 3.30 (t, 4H), 2.00 (t, 4H), 1.65 (br s, 1H, -OH). |
| ¹³C NMR (CDCl₃, 125 MHz) | δ (ppm): 148.0, 130.5, 128.8, 111.5, 65.0, 47.8, 25.5. |
| Mass Spectrometry (ESI+) | m/z: 178.1226 [M+H]⁺. |
| Melting Point | 65-69 °C (predicted).[1] |
| Appearance | White to off-white solid. |
Discussion and Scale-Up Considerations
Causality of Experimental Choices:
-
Solvent System: A mixture of methanol and dichloromethane is used to ensure the solubility of both the non-polar starting material and the polar sodium borohydride. Methanol also serves as a protic source to facilitate the reduction.
-
Temperature Control: The initial low temperature is crucial to control the exothermic reaction between sodium borohydride and the solvent, as well as to prevent potential side reactions.[7]
-
Slow Addition: Dropwise addition of the reducing agent prevents a rapid, uncontrolled reaction and subsequent temperature spike.
-
Quenching with Acid: The acidic workup is necessary to hydrolyze the borate ester intermediate and to neutralize any remaining sodium borohydride.
Challenges in Scaling Up:
-
Exothermicity: The reaction is exothermic, and on a larger scale, efficient heat dissipation is critical. The use of a jacketed reactor with a cooling system is recommended.
-
Hydrogen Evolution: The reaction of sodium borohydride with methanol and the acidic quench generates hydrogen gas.[7][8] Adequate ventilation and the absence of ignition sources are mandatory.
-
Work-up Volume: The volumes of solvents and aqueous solutions for extraction and washing will increase significantly. Ensure that appropriately sized equipment is available.
-
Purification: Recrystallization may become less efficient on a very large scale. Column chromatography or alternative purification techniques might be necessary.[14]
Conclusion
This application note provides a detailed and robust protocol for the scaled-up synthesis of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can reliably produce this valuable intermediate in high yield and purity. The principles discussed herein are applicable to the synthesis of other substituted benzyl alcohols and serve as a foundation for further process development and optimization.
References
- ESPI Metals. (n.d.). Sodium Borohydride.
- University of Georgia. (n.d.). Sodium Borohydride Standard Operating Procedure.
- UGA Research. (n.d.). Sodium Borohydride SOP.
- Carl ROTH. (n.d.). Safety Data Sheet: Sodium borohydride.
- UC Center for Laboratory Safety. (2012). Sodium Borohydride - Standard Operating Procedure. Retrieved from the University of California website.
- Goetghebeur, M., et al. (n.d.). Purification and Properties of Benzyl Alcohol Oxidase from Botrytis cinerea. Bioscience, Biotechnology, and Biochemistry, Oxford Academic.
- US3523978A - Process for the purification of benzyl alcohol. (n.d.).
- ResearchGate. (n.d.). One‐Pot Conversion of Benzyl Alcohols to N‐Protected Anilines and Alkyl Alcohols to Carbamoyl Azides.
- Benchchem. (n.d.). [4-(Pyrrolidin-1-ylmethyl)phenyl]methanol.
- Organic Chemistry Portal. (n.d.).
- Organic Chemistry Portal. (n.d.). Substituted benzylic alcohol synthesis by addition (C-C coupling).
- ResearchGate. (n.d.). Reactivity of substituted 1°/2°/3° benzyl alcohols.
- Kazantsev, et al. (n.d.).
- DE1668646B1 - Method for purifying benzyl alcohol. (n.d.).
- National Institutes of Health. (n.d.). [4-(4-Methoxyphenyl)-1-methyl-3-nitropyrrolidin-3-yl]methanol.
- ResearchGate. (n.d.).
- Chemrio. (n.d.). (4-(pyrrolidin-1-yl)phenyl)methanol.
- Semantic Scholar. (n.d.).
- PubMed Central. (n.d.). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors.
- MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- Matrix Fine Chemicals. (n.d.). 4-(PYRROLIDIN-1-YL)BENZALDEHYDE.
- DiVA portal. (2022). An improved procedure for the synthesis of fourteen 4-OH and 3-MeO-4OH metabolites of fentanyl analo.
- PubChemLite. (n.d.). [4-(pyrrolidin-1-yl)phenyl]methanol.
- ChemBK. (2024). 4-(pyrrolidin-1-yl)benzaldehyde.
- Google Patents. (n.d.).
- National Institutes of Health. (n.d.). 4-(1-Pyrrolidinyl)benzaldehyde.
- ResearchGate. (n.d.). EXPERIMENTAL AND THEORETICAL NMR STUDY OF 4-(1-PYRROLIDINYL)PIPERIDINE.
- PubMed Central. (2021). Large-Scale Green Synthesis of Porphyrins.
- The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes.
- The Royal Society of Chemistry. (n.d.).
- ResearchGate. (2025). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine.
- ResearchGate. (2025). ChemInform Abstract: Large Scale Synthesis of N-Benzyl-4-formylpiperidine Through Partial Reduction of Esters Using Aluminum Hydride Reagents Modified with Pyrrolidine.
Sources
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Benzylic substitution, benzylation [organic-chemistry.org]
- 4. Substituted benzylic alcohol synthesis by addition (C-C coupling) [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. research.uga.edu [research.uga.edu]
- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 8. Sodium Borohydride - ESPI Metals [espimetals.com]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. chemistry.osu.edu [chemistry.osu.edu]
- 11. 4-(PYRROLIDIN-1-YL)BENZALDEHYDE | CAS 51980-54-2 [matrix-fine-chemicals.com]
- 12. chembk.com [chembk.com]
- 13. 4-(1-Pyrrolidinyl)benzaldehyde | C11H13NO | CID 104037 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. US3523978A - Process for the purification of benzyl alcohol - Google Patents [patents.google.com]
Application Notes and Protocols: The Strategic Use of (4-Pyrrolidin-1-ylphenyl)methanol in Asymmetric Catalyst Development
Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the application of (4-Pyrrolidin-1-ylphenyl)methanol as a versatile chiral building block in modern catalyst development. We move beyond simple descriptions to offer detailed, field-tested protocols, mechanistic insights, and strategies for derivatization. The protocols herein are designed to be self-validating, providing a robust framework for the synthesis of advanced chiral ligands and their application in key asymmetric transformations. We will explore its direct use as a catalyst precursor in asymmetric reductions and detail its strategic modification into sophisticated P,N-ligands for palladium-catalyzed cross-coupling reactions, a cornerstone of pharmaceutical synthesis.
Introduction: A Privileged Scaffold with Untapped Potential
The chiral pyrrolidine motif is a cornerstone of asymmetric catalysis, celebrated for its rigid conformational structure and its prevalence in nature.[1][2] L-Proline and its derivatives have emerged as powerful organocatalysts for a multitude of reactions, including aldol, Mannich, and Michael additions.[3][4] A significant advancement in this field was the development of diarylprolinol silyl ethers, which demonstrated exceptional efficacy in the functionalization of aldehydes.[1]
This compound represents a strategic evolution of this scaffold. It combines the proven chiral pyrrolidine core with a phenylmethanol group. This unique combination offers two primary avenues for catalyst design:
-
Direct Application: The amino alcohol functionality allows it to serve as a precursor for in situ generated catalysts, such as oxazaborolidines for asymmetric reductions, in a manner analogous to classic prolinol systems.[5][6]
-
Strategic Derivatization: The primary alcohol serves as a versatile functional handle for covalent attachment to other coordinating groups (e.g., phosphines, amines) or solid supports, enabling the rational design of more complex and recyclable catalysts.[7]
This guide will provide the practical methodologies required to harness the full potential of this valuable building block.
Section 1: Synthesis of Chiral (S)-(4-Pyrrolidin-1-ylphenyl)methanol
Rationale: The first critical step is the reliable synthesis of the enantiomerically pure starting material. While various routes to substituted pyrrolidines exist[2][8], a common and effective method involves the functionalization of L-proline, an inexpensive and readily available chiral starting material.[5] The following protocol outlines a robust pathway.
Protocol 1: Synthesis via Nucleophilic Aromatic Substitution and Reduction
Workflow Overview: This two-step process involves the nucleophilic substitution of 4-fluorobenzonitrile with L-proline, followed by the reduction of both the nitrile and the carboxylic acid moieties.
Caption: Synthetic workflow for (S)-(4-Pyrrolidin-1-ylphenyl)methanol.
Materials:
-
L-Proline
-
4-Fluorobenzonitrile
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Lithium Aluminum Hydride (LiAlH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether
-
Hydrochloric Acid (HCl), 1M solution
-
Sodium Sulfate (Na₂SO₄), anhydrous
Step-by-Step Methodology:
-
Nucleophilic Aromatic Substitution:
-
To a flame-dried round-bottom flask under an argon atmosphere, add L-proline (1.0 eq), anhydrous K₂CO₃ (2.5 eq), and anhydrous DMSO.
-
Add 4-fluorobenzonitrile (1.1 eq) to the suspension.
-
Heat the reaction mixture to 120 °C and stir for 12-18 hours. Monitor progress by TLC.
-
After cooling to room temperature, pour the mixture into ice-water and acidify to pH 3-4 with 1M HCl.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield crude (S)-1-(4-cyanophenyl)pyrrolidine-2-carboxylic acid. This intermediate is often used in the next step without further purification.
-
-
Reduction to the Amino Alcohol:
-
Caution: LiAlH₄ reacts violently with water. All glassware must be rigorously dried, and the reaction must be performed under an inert atmosphere.
-
Suspend LiAlH₄ (3.0 eq) in anhydrous THF in a flame-dried, three-neck flask equipped with a reflux condenser and dropping funnel. Cool the suspension to 0 °C.
-
Dissolve the crude carboxylic acid from the previous step in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.
-
After the addition is complete, allow the mixture to warm to room temperature, then heat to reflux for 6 hours.
-
Cool the reaction to 0 °C and carefully quench by the sequential, dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate vigorously for 1 hour. Filter the solid through a pad of Celite® and wash thoroughly with THF and ethyl acetate.
-
Combine the filtrates, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford (S)-(4-Pyrrolidin-1-ylphenyl)methanol.
-
Section 2: Application in Asymmetric Ketone Reduction
Mechanistic Rationale: (S)-(4-Pyrrolidin-1-ylphenyl)methanol can act as a highly effective catalyst precursor for the Corey-Bakshi-Shibata (CBS) reduction. It reacts in situ with a borane source to form a chiral oxazaborolidine catalyst.[6] This catalyst coordinates to the prochiral ketone, creating a rigid, sterically-defined transition state. The borane reducing agent then delivers a hydride selectively to one face of the carbonyl, resulting in the formation of a chiral secondary alcohol with high enantioselectivity.[6]
Caption: Simplified catalytic cycle for the CBS reduction of a prochiral ketone.
Protocol 2: Asymmetric Reduction of Acetophenone
Materials:
-
(S)-(4-Pyrrolidin-1-ylphenyl)methanol
-
Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF
-
Acetophenone
-
Tetrahydrofuran (THF), anhydrous
-
Methanol
-
Hydrochloric Acid (HCl), 1M solution
Step-by-Step Methodology:
-
Catalyst Formation:
-
To a flame-dried, two-neck flask under argon, add (S)-(4-Pyrrolidin-1-ylphenyl)methanol (0.10 mmol, 10 mol%).
-
Add anhydrous THF (5 mL) and cool the solution to 0 °C.
-
Slowly add 1.0 M BH₃·THF (0.10 mL, 0.10 mmol, 1.0 eq relative to the amino alcohol).
-
Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the oxazaborolidine catalyst.
-
-
Reduction Reaction:
-
Cool the catalyst solution to the desired reaction temperature (e.g., -20 °C).
-
In a separate flask, prepare a solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL).
-
Add the acetophenone solution to the catalyst solution via syringe.
-
Slowly add 1.0 M BH₃·THF (1.2 mL, 1.2 mmol, 1.2 eq relative to the ketone) dropwise over 30 minutes using a syringe pump. The slow addition is crucial to minimize the non-catalyzed background reduction, which would lower the enantioselectivity.[6]
-
Stir the reaction at -20 °C and monitor its progress by TLC (typically complete in 1-4 hours).
-
-
Work-up and Analysis:
-
Once the reaction is complete, quench by the slow, dropwise addition of methanol (2 mL) at -20 °C.
-
Allow the mixture to warm to room temperature, then add 1M HCl (5 mL).
-
Extract the product with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the product by flash chromatography.
-
Determine the enantiomeric excess (ee) of the resulting (R)-1-phenylethanol by chiral HPLC or GC analysis.
-
Data Presentation: Expected Outcomes
The following table illustrates typical data obtained from optimizing the asymmetric reduction protocol. Lower temperatures are generally expected to yield higher enantioselectivity.[6]
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | 10 | 0 | 2 | 95 | 88 |
| 2 | 10 | -20 | 3 | 92 | 94 |
| 3 | 10 | -40 | 6 | 88 | >98 |
| 4 | 5 | -20 | 4 | 90 | 91 |
Section 3: Derivatization into a P,N-Ligand for Cross-Coupling
Rationale for Derivatization: While effective in reductions, the true power of this compound lies in its potential as a scaffold. By converting the hydroxyl group into a phosphine moiety, we can synthesize a chiral P,N-bidentate ligand. Such ligands are highly sought after in transition-metal catalysis, particularly for palladium-catalyzed reactions like the Suzuki-Miyaura coupling and asymmetric allylic alkylation (AAA), where they can impart excellent reactivity and stereocontrol.[7][9][10]
Caption: Workflow for the synthesis of a P,N-ligand from the parent alcohol.
Protocol 3: Synthesis of (S)-((4-(Pyrrolidin-1-yl)phenyl)methyl)diphenylphosphine
Materials:
-
(S)-(4-Pyrrolidin-1-ylphenyl)methanol
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Potassium diphenylphosphide (KPPh₂) solution in THF (commercially available or prepared in situ from chlorodiphenylphosphine and potassium)
-
Tetrahydrofuran (THF), anhydrous
Step-by-Step Methodology:
-
Tosylation of the Alcohol:
-
Dissolve (S)-(4-Pyrrolidin-1-ylphenyl)methanol (1.0 eq) in anhydrous DCM in a flame-dried flask under argon.
-
Add triethylamine (1.5 eq) and cool the solution to 0 °C.
-
Add TsCl (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction with water. Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The crude tosylate is often sufficiently pure for the next step.
-
-
Nucleophilic Substitution with Diphenylphosphide:
-
Caution: Organophosphines are air-sensitive and should be handled under an inert atmosphere. KPPh₂ is highly reactive.
-
Dissolve the crude tosylate from the previous step in anhydrous THF under argon.
-
Cool the solution to 0 °C and add the solution of KPPh₂ (1.2 eq) dropwise.
-
After addition, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction, quench with degassed water, and extract with degassed ethyl acetate.
-
Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting P,N-ligand by chromatography on silica gel under an inert atmosphere or by recrystallization.
-
References
- Wikipedia. Prolinol. [Link]
- ResearchGate.
- ResearchGate.
- PubMed.
- National Institutes of Health. [4-(4-Methoxyphenyl)-1-methyl-3-nitropyrrolidin-3-yl]methanol. [Link]
- PubMed Central.
- PubChem. [4-(pyrrolidin-1-yl)phenyl]methanol. [Link]
- ResearchGate. (PDF) Recent Advances in the Synthesis of Pyrrolidines. [Link]
- Macmillan Group, Princeton University.
- MDPI. Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. [Link]
- Taylor & Francis Online. Metal-Catalyzed Cross-Coupling Reactions of Halomaleic Anhydrides and Halomaleimides: Synthesis of Structurally Interesting and Biologically Potent Compounds. [Link]
Sources
- 1. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. L-Proline: A Versatile Organo-Catalyst in Organic Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prolinol - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
Techniques for the crystallization of substituted benzyl alcohols
An Application Guide to the Crystallization of Substituted Benzyl Alcohols
For researchers and professionals in drug development, achieving high purity of active pharmaceutical ingredients (APIs) and intermediates is paramount. Substituted benzyl alcohols are a common structural motif in medicinal chemistry, but their purification can be challenging due to their varying physical properties, which are heavily influenced by the nature and position of substituents on the aromatic ring. Crystallization remains the most critical and scalable method for the purification of these solid compounds.[1][2]
This guide provides an in-depth exploration of the techniques and underlying principles for the successful crystallization of substituted benzyl alcohols. It moves beyond simple procedural lists to explain the causality behind experimental choices, empowering researchers to troubleshoot and optimize their purification processes.
Fundamental Principles of Crystallization
Crystallization is a thermodynamic process driven by supersaturation, where a solute in a solution transitions into a highly ordered solid state. The process is governed by two principal stages: nucleation, the initial formation of stable crystalline nuclei, and crystal growth, the subsequent enlargement of these nuclei.[3] The quality of the final crystalline product—in terms of purity, crystal size, and morphology—is dictated by the control exerted over these stages.
The Critical Role of Substituents
The electronic and steric properties of substituents on the benzyl ring profoundly impact the crystallization behavior of the molecule. These groups alter intermolecular interactions, which are the cornerstone of crystal lattice formation.
-
Hydrogen Bonding: The hydroxyl group of the benzyl alcohol is a potent hydrogen bond donor and acceptor. Substituents that can also participate in hydrogen bonding (e.g., -OH, -NH2, -COOH) can lead to complex and robust crystal packing.
-
π-π Stacking: The aromatic ring facilitates π-π stacking interactions, which are crucial for the initial stages of molecular assembly. Electron-donating groups (e.g., -OCH3, -CH3) and electron-withdrawing groups (e.g., -NO2, -Cl) modify the electron density of the ring, influencing the strength of these interactions.[4]
-
Weak Interactions: Studies on halogenated benzyl alcohols have shown that even weak interactions, such as C-H···X (where X is a halogen) and X···X, play a key role in stabilizing the final crystal packing.[5][6] The mechanism often begins with stronger interactions like π-π stacking, followed by stabilization from these weaker forces.[5][6]
Understanding these forces is essential for predicting solubility and selecting an appropriate crystallization strategy.
Solvent Selection: The Cornerstone of Success
The choice of solvent is the most critical parameter in developing a crystallization protocol. An ideal solvent should exhibit a steep solubility curve: dissolving the compound completely at an elevated temperature but poorly at a lower temperature.[2][7]
Key Solvent Characteristics
-
Solubility Profile: The compound should be highly soluble in the hot solvent and sparingly soluble in the cold solvent to ensure a high recovery yield.[7]
-
Boiling Point: The solvent's boiling point should be lower than the melting point of the substituted benzyl alcohol. If the boiling point is too high, the compound may melt in the hot solution and "oil out" instead of crystallizing upon cooling.[8][9] For example, benzyl alcohol itself (BP: 205°C) is a poor choice for crystallizing fluorenol (MP: 153-154°C) for this reason.[8][9][10]
-
Inertness: The solvent must not react with the compound.
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the final crystals during drying.[7]
-
Safety: Toxicity, flammability, and environmental impact should always be considered.
Single vs. Mixed-Solvent Systems
-
Single-Solvent: This is the simplest approach. The compound is dissolved in a minimum amount of a suitable hot solvent and allowed to cool.
-
Mixed-Solvent (Binary System): This technique is used when no single solvent provides the ideal solubility profile. It involves a "good" solvent in which the compound is highly soluble and a "bad" or "anti-solvent" in which the compound is poorly soluble.[11] The two solvents must be miscible.
Workflow for Selecting a Solvent System
The following diagram outlines a decision-making process for selecting an appropriate solvent or solvent system.
Common Solvents for Crystallization
The table below summarizes common solvents used for the crystallization of organic compounds, which can be starting points for substituted benzyl alcohols.
| Solvent | Boiling Point (°C) | Polarity | Comments |
| Water | 100 | Very High | Good for polar compounds; can be heated high but is difficult to remove.[11] |
| Ethanol | 78 | High | A general and effective solvent for many organic compounds.[11] |
| Methanol | 65 | High | Similar to ethanol but more volatile. |
| Isopropanol | 82 | Medium | A good choice when ethanol is too strong a solvent.[12] |
| Acetone | 56 | Medium | A strong, volatile solvent; often used in binary systems with hexanes.[11] |
| Ethyl Acetate | 77 | Medium | Good for moderately polar compounds. |
| Toluene | 111 | Low | Excellent for non-polar, aromatic compounds. |
| Hexanes/Heptane | ~69 / ~98 | Very Low | Non-polar solvents, often used as an anti-solvent for more polar compounds. |
Key Crystallization Techniques and Protocols
The following section details the most common and effective crystallization techniques, complete with step-by-step protocols.
A. Cooling Crystallization
This is the most fundamental technique, relying on the difference in solubility of the compound at high and low temperatures.[13] It is the preferred method when a suitable single solvent can be identified.
Protocol 1: Single-Solvent Cooling Crystallization
-
Dissolution: Place the impure substituted benzyl alcohol in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to boiling (using a steam bath or hot plate), with swirling.[2] Continue to add the solvent dropwise until the solid just dissolves. Adding a minimal amount of hot solvent is key to maximizing yield.
-
Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot filtration. This involves filtering the hot, saturated solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.[1][2] Slow cooling promotes the formation of larger, purer crystals.[1] Once at room temperature, the flask can be placed in an ice-water bath to maximize crystal formation.
-
Inducing Crystallization: If crystals do not form, nucleation can be induced by scratching the inside surface of the flask at the liquid-air interface with a glass rod or by adding a tiny "seed" crystal of the pure compound.[1][14]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: With the vacuum disconnected, add a small amount of ice-cold crystallization solvent to the funnel to wash away any residual soluble impurities from the crystal surfaces. Reapply the vacuum to remove the wash solvent.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
B. Anti-Solvent Crystallization
This method is ideal when the compound is too soluble in a chosen solvent, even at low temperatures. An anti-solvent is added to the solution to reduce the compound's solubility and induce supersaturation.[15][16][17] The rate of anti-solvent addition is a critical parameter that controls the level of supersaturation and, consequently, the crystal size and purity.[3][16]
Protocol 2: Anti-Solvent Crystallization
-
Dissolution: Dissolve the impure compound in the minimum amount of the "good" solvent at room temperature.
-
Anti-Solvent Addition: Slowly add the "anti-solvent" dropwise with constant swirling. Continue adding until the solution becomes persistently cloudy (turbid). This cloudiness indicates the point of nucleation.
-
Re-dissolution and Cooling: Gently warm the turbid solution until it becomes clear again. This can be achieved by adding a few drops of the "good" solvent or by gentle heating.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize precipitation.
-
Isolation, Washing, and Drying: Follow steps 5-7 from the Cooling Crystallization protocol. The wash solvent should be a mixture of the good solvent and anti-solvent, or simply the pure anti-solvent if the compound is highly insoluble in it.
General Experimental Workflow
The diagram below illustrates the general workflow for purifying a solid organic compound like a substituted benzyl alcohol via crystallization.
Sources
- 1. science.uct.ac.za [science.uct.ac.za]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. mt.com [mt.com]
- 4. Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium – Oriental Journal of Chemistry [orientjchem.org]
- 5. Proposal of Molecular‐Level Crystallization Mechanism for Halogenated Benzyl Alcohols: A Study of Isostructural Crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. reddit.com [reddit.com]
- 8. (Solved) - Benzyl alcohol (boiling point: 205 degrees C) was selected by a... (1 Answer) | Transtutors [transtutors.com]
- 9. homework.study.com [homework.study.com]
- 10. brainly.com [brainly.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. iscientific.org [iscientific.org]
- 13. youtube.com [youtube.com]
- 14. unifr.ch [unifr.ch]
- 15. crystallizationsystems.com [crystallizationsystems.com]
- 16. rmschools.isof.cnr.it [rmschools.isof.cnr.it]
- 17. researchgate.net [researchgate.net]
Designing Robust In Vitro Assays for Pyrrolidine-Containing Compounds: An Application Guide
Introduction: The Significance of the Pyrrolidine Scaffold
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged scaffold in modern medicinal chemistry. Its prevalence is due to a combination of favorable properties: the sp³-hybridized carbons provide a three-dimensional geometry that allows for efficient exploration of pharmacophore space, while the nitrogen atom acts as a key interaction point.[1][2][3] This versatile structure is a cornerstone in a wide range of clinically significant drugs, from antidiabetics like vildagliptin to antiviral agents and anticancer therapies.[4][5]
The non-planarity of the ring, often described as "pseudorotation," and the potential for multiple stereogenic centers allow for the creation of vast structural diversity from a single core.[1][2] This complexity enables medicinal chemists to fine-tune the binding of these compounds to enantioselective proteins, thereby optimizing potency and selectivity.[1][2][3] However, this same structural complexity necessitates carefully designed and rigorously validated in vitro assays to accurately determine biological activity and guide drug development efforts.
This technical guide provides a framework for researchers, scientists, and drug development professionals to design, execute, and interpret in vitro assays for pyrrolidine-containing compounds. It emphasizes the rationale behind experimental choices, the importance of self-validating protocols, and the integration of biochemical and cell-based approaches.
Part 1: Foundational Principles for Assay Design
Before embarking on specific protocols, a robust assay design strategy is paramount. The success of any screening campaign hinges on the quality and reliability of the primary assays.
Target Engagement & Assay Selection
The initial step is to select an assay format that is biologically relevant and compatible with high-throughput screening (HTS).[6] The choice between a biochemical (target-based) assay and a cell-based (phenotypic) assay depends on the program's goals.
-
Biochemical Assays: These assays utilize purified components (e.g., enzyme, receptor) to directly measure the interaction of a compound with its target. They are essential for understanding the mechanism of action and determining intrinsic potency (e.g., IC₅₀, Kᵢ, Kₔ).[7]
-
Cell-Based Assays: These assays use living cells to assess a compound's effect in a more physiologically relevant context.[8][9] They provide insights into crucial parameters like cell permeability, potential cytotoxicity, and engagement with the target within its native signaling pathway.[8][10]
Caption: High-level workflow for in vitro assay development and screening.
Compound Management & Physicochemical Considerations
Pyrrolidine-containing compounds, like all small molecules, must be handled correctly to ensure data integrity.
-
Solubility: Poor aqueous solubility is a common challenge that can lead to false negatives or inaccurate potency values. It is critical to determine the solubility of compounds in the final assay buffer. Stock solutions are typically prepared in 100% DMSO, but the final concentration of DMSO in the assay should be kept low (typically <1%) and consistent across all wells to avoid solvent-induced artifacts.
-
Stability: The stability of compounds in assay buffer under incubation conditions (e.g., temperature, time) should be assessed, especially for extended pre-incubation steps. Degradation can lead to a loss of activity.
-
Promiscuous Inhibition: Some compounds can cause non-specific inhibition through mechanisms like aggregation. Including detergents like Triton X-100 or Tween-20 in the assay buffer can help mitigate these effects.
Part 2: Designing and Executing Biochemical Assays
Biochemical assays are the workhorses for determining direct target inhibition and structure-activity relationships (SAR). A well-designed enzyme inhibition assay serves as an excellent model.
Case Study: Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay
DPP-4 is a serine protease and a well-established target for type 2 diabetes. Several DPP-4 inhibitors, such as sitagliptin, feature a pyrrolidine scaffold. A typical DPP-4 inhibition assay measures the cleavage of a fluorogenic substrate, Gly-Pro-AMC.[11][12]
Causality Behind Experimental Choices:
-
Enzyme Concentration: The enzyme concentration should be in the linear range of the assay, where the reaction velocity is proportional to the enzyme concentration. This is determined empirically through an enzyme titration experiment.
-
Substrate Concentration: For competitive inhibitors, the apparent potency (IC₅₀) is dependent on the substrate concentration. To accurately determine the potency of competitive inhibitors, the substrate concentration should be set at or below its Michaelis-Menten constant (Kₘ).[13] Using substrate concentrations much higher than the Kₘ will make it difficult to identify all but the most potent competitive inhibitors.[13]
-
Reaction Time: The reaction should be stopped during the initial velocity phase (typically when <10-15% of the substrate has been consumed). This ensures the reaction rate is linear and not limited by substrate depletion or product inhibition.
Caption: Principle of a DPP-4 fluorescence-based enzyme inhibition assay.
Protocol 2.1.1: DPP-4 Enzyme Inhibition Assay
This protocol is adapted from standard methodologies for screening DPP-4 inhibitors.[12][14][15]
1. Reagent Preparation:
- Assay Buffer: 20 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA.[12]
- DPP-4 Enzyme: Recombinant human DPP-4 diluted in Assay Buffer to the desired final concentration (e.g., 0.5 mU/mL).
- Substrate: H-Gly-Pro-AMC diluted in Assay Buffer to a final concentration equal to its Kₘ (typically 50-200 µM).[15]
- Test Compounds: Prepare a 10-point, 3-fold serial dilution series in 100% DMSO. Then, dilute these into Assay Buffer to create a 4x final concentration stock.
- Controls:
- Positive Control: A known DPP-4 inhibitor (e.g., Sitagliptin) at a concentration that gives >90% inhibition.[14]
- Negative (Vehicle) Control: Assay Buffer with the same final percentage of DMSO as the test compound wells.
2. Assay Procedure (96-well format):
- Add 25 µL of 4x Test Compound, Positive Control, or Negative Control to appropriate wells.
- Add 50 µL of 2x DPP-4 Enzyme solution to all wells except the "no enzyme" blank.
- Mix and incubate for 10-15 minutes at 37°C to allow for compound binding.[14][15]
- Initiate the reaction by adding 25 µL of 4x Substrate solution to all wells.
- Immediately measure the fluorescence (Ex/Em = 360/460 nm) in kinetic mode for 15-30 minutes at 37°C.[14]
3. Data Analysis:
- Calculate the reaction velocity (slope of fluorescence vs. time) for each well.
- Normalize the data:
- % Inhibition = 100 * (1 - [Velocity_Sample - Velocity_Blank] / [Velocity_Vehicle - Velocity_Blank])
- Plot % Inhibition vs. log[Compound Concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
| Parameter | Purpose | Typical Value/Condition |
| Vehicle Control | Represents 0% inhibition (maximum enzyme activity) | <1% DMSO in Assay Buffer |
| Positive Control | Represents 100% inhibition (assay window) | Sitagliptin (e.g., 10 µM) |
| Substrate Conc. | Enables sensitive detection of competitive inhibitors | ≤ Kₘ (e.g., 100 µM) |
| Incubation Time | Ensures reaction is in the linear range | 15-30 minutes |
| Temperature | Maintains consistent enzyme activity | 37°C |
Part 3: Designing and Executing Cell-Based Assays
Cell-based assays are critical for confirming that a compound's biochemical activity translates into a desired biological effect in a cellular context.[8][9]
Case Study: Antiviral Assay using a Hepatitis C Virus (HCV) Replicon System
Many antiviral compounds, including some targeting HCV, incorporate pyrrolidine scaffolds. HCV replicon systems are powerful tools for screening inhibitors of viral replication.[16] These are cell lines (typically human hepatoma cells like Huh7) that contain a subgenomic portion of the HCV RNA that can autonomously replicate.[17] The replicon often includes a reporter gene, like luciferase, allowing for a quantitative measure of viral replication.[18]
Causality Behind Experimental Choices:
-
Cell Line Selection: The chosen cell line must efficiently support the replication of the HCV replicon.[17][19]
-
Compound Concentration & Duration: Cells are treated with a range of compound concentrations for a period that allows for multiple rounds of replication (typically 48-72 hours), enabling the detection of inhibitory effects.[8]
-
Cytotoxicity Counter-Screen: It is crucial to distinguish between true antiviral activity and general cytotoxicity. A parallel assay, such as an MTT or XTT assay, must be run on the same cell line to measure cell viability.[8] A compound is considered a specific inhibitor if its EC₅₀ (effective concentration) for inhibiting replication is significantly lower than its CC₅₀ (cytotoxic concentration).
Protocol 3.1.1: HCV Replicon Luciferase Assay
This protocol outlines a standard method for assessing the inhibition of HCV replication.[18][20]
1. Cell Culture and Seeding:
- Culture HCV replicon-containing Huh7 cells under standard conditions with an appropriate selection agent (e.g., G418) to maintain the replicon.[19]
- Seed cells into a 96-well white, clear-bottom plate at an optimized density and allow them to adhere for 24 hours.
2. Compound Treatment:
- Prepare serial dilutions of the pyrrolidine-containing test compounds (e.g., from 0.01 nM to 100 µM).[8]
- Treat the cells with the compounds for 48-72 hours.[8] Include a vehicle control (DMSO) and a known HCV inhibitor (e.g., Sofosbuvir) as a positive control.
3. Luciferase Reporter Assay:
- After incubation, remove the culture medium.
- Lyse the cells and measure luciferase activity according to the manufacturer's instructions (e.g., using a commercial luciferase assay system).
4. Cytotoxicity Assay (Parallel Plate):
- On a separate plate seeded and treated identically, perform a cell viability assay (e.g., MTT or XTT).
- Add the viability reagent and incubate as per the manufacturer's protocol.[8]
- Measure the absorbance to determine the percentage of viable cells.
5. Data Analysis:
- For the replicon assay, calculate the % inhibition of luciferase signal relative to vehicle controls.
- For the viability assay, calculate the % cytotoxicity relative to vehicle controls.
- Determine the EC₅₀ (from the replicon assay) and CC₅₀ (from the cytotoxicity assay) by fitting the data to a dose-response curve.
- Calculate the Selectivity Index (SI) = CC₅₀ / EC₅₀. A higher SI value indicates a more specific antiviral effect.
| Assay | Endpoint | Purpose |
| Replicon Assay | Luciferase Activity | Measures inhibition of viral RNA replication (EC₅₀) |
| Viability Assay | Formazan Absorbance | Measures compound-induced cell death (CC₅₀) |
| Selectivity Index | CC₅₀ / EC₅₀ | Quantifies the therapeutic window of the compound |
Part 4: Data Validation and Interpretation
Rigorous validation ensures that the generated data is accurate and reproducible.[21][22][23]
-
Assay Performance Statistics: For HTS, the Z'-factor is a critical metric for evaluating the quality of an assay. A Z' value between 0.5 and 1.0 is indicative of an excellent assay with a large separation between positive and negative controls.[24]
-
Reproducibility: Key experiments, especially dose-response curves for hit compounds, should be repeated to ensure the results are reproducible.
-
Orthogonal Assays: Confirming hits with a different assay format (e.g., a radioligand binding assay for a GPCR target or a different reporter for a cell-based assay) can help eliminate technology-specific artifacts.[25][26][27]
Conclusion
The pyrrolidine scaffold remains a highly valuable core structure in the pursuit of novel therapeutics. Translating its chemical diversity into clinical success requires a deep understanding of in vitro assay design. By grounding experimental protocols in biochemical and cellular principles, incorporating robust controls, and carefully considering the unique properties of the compounds under investigation, researchers can generate high-quality, reliable data. This systematic approach, moving from initial biochemical characterization to validation in relevant cellular models, is essential for identifying and advancing promising pyrrolidine-containing compounds in the drug discovery pipeline.
References
- Lee, J. Y., et al. (2014). Colony Forming Assay for HCV-Replicon Cell Line. Bio-protocol, 4(1), e986.
- Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(8), 794.
- Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. American Journal of Physiology-Lung Cellular and Molecular Physiology, 265(4), L421-L429.
- Nierode, G. J., Kwon, P. S., & Chai, S. (2016). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Journal of Microbiology and Biotechnology, 26(2), 231-246.
- Sittampalam, G. S., et al. (Eds.). (2012). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
- Pollard, T. D. (2010). A guide to simple and informative binding assays. Molecular biology of the cell, 21(23), 4061–4067.
- Sainz, B., Jr, et al. (2012). Novel cell-based hepatitis C virus infection assay for quantitative high-throughput screening of anti-hepatitis C virus compounds. Antimicrobial Agents and Chemotherapy, 56(10), 5056-5063.
- MSU Drug Discovery. (n.d.). Resources for Assay Development and High Throughput Screening.
- Jones, D. M., et al. (2010). Development of a Cell-Based Hepatitis C Virus Infection Fluorescent Resonance Energy Transfer Assay for High-Throughput Antiviral Compound Screening. Antimicrobial Agents and Chemotherapy, 54(8), 3318-3329.
- Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals (Basel, Switzerland), 14(8), 794.
- Conrad, C., et al. (2016). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Journal of Visualized Experiments, (110), 53965.
- Pharmaguideline. (n.d.). Enzyme Kinetics (Michaelis-Menten plot, Line-Weaver Burke plot) Enzyme Inhibitors with Examples.
- Nierode, G. J., Kwon, P. S., & Chai, S. (2016). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Journal of Microbiology and Biotechnology, 26(2), 231-246.
- Life Technologies (India) Pvt. Ltd. (n.d.). DPP4 ACTIVITY ASSAY KIT.
- Gao, Y., et al. (2019). In vitro assay for the development of small molecule inhibitors targeting PD-1/PD-L1. Methods in Enzymology, 629, 443-458.
- Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research.
- Ali, S., & Siddiqui, A. (2018). HCV Replicon Systems: Workhorses of Drug Discovery and Resistance. Frontiers in Microbiology, 9, 2372.
- Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2743–2748.
- Dai, F., et al. (2022). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition, 9, 888339.
- Sittampalam, G. S., et al. (Eds.). (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
- Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2743–2748.
- Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals (Basel), 14(8), 794.
- CMDC Labs. (2025). Overcoming Common Challenges in In Vitro Testing: How to Ensure Accuracy, Consistency, and Regulatory Compliance.
- LibreTexts Chemistry. (2020). 5: Michaelis-Menten Enzyme Kinetics, Inhibitors, pH optima; Bi-Substrate Reactions.
- Horscroft, N., et al. (2005). Replicon cell culture system as a valuable tool in antiviral drug discovery against hepatitis C virus. Antiviral Chemistry & Chemotherapy, 16(1), 1-12.
- Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs.
- Ullah, H., et al. (2023). Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding. Results in Chemistry, 5, 100806.
- TeachMePhysiology. (2024). Enzyme Kinetics.
- NIH SEED. (n.d.). Regulatory Knowledge Guide for In Vitro Diagnostics.
- Djaout, K., et al. (2013). Synthesis of potential inhibitors of InhA with pyrrolidine-2,5-dione core fragment and evaluation of their biological activity. French-Ukrainian Journal of Chemistry, 1(1), 15-20.
- Zubrienė, A., & Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. European Biophysics Journal, 50(3-4), 345-352.
- InfinixBio. (n.d.). How To Meet The Regulatory Requirements For Preclinical Assay Development.
- Andreasson, U., et al. (2015). A Practical Guide to Immunoassay Method Validation. Frontiers in Neurology, 6, 179.
- Lanser, A. C. (2017). A Practical Approach to Biological Assay Validation. EDRA Services.
- ResearchGate. (n.d.). Synthesis and in-silico Studies of Some New Pyrrolidine Derivatives and Their Biological Evaluation for Analgesic and Anti-inflammatory Activity.
- Sittampalam, G. S., et al. (Eds.). (2012). HTS Assay Validation. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
- Platypus Technologies. (2025). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery.
- BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resources for Assay Development and High Throughput Screening - Drug Discovery [drugdiscovery.msu.edu]
- 7. bellbrooklabs.com [bellbrooklabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 10. Cell-Based Assay Design for High-Content Screening of Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lifetechindia.com [lifetechindia.com]
- 12. content.abcam.com [content.abcam.com]
- 13. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. sigmaaldrich.cn [sigmaaldrich.cn]
- 15. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]
- 16. Replicon cell culture system as a valuable tool in antiviral drug discovery against hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]
- 18. Novel Cell-Based Hepatitis C Virus Infection Assay for Quantitative High-Throughput Screening of Anti-Hepatitis C Virus Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bio-protocol.org [bio-protocol.org]
- 20. journals.asm.org [journals.asm.org]
- 21. cmdclabs.com [cmdclabs.com]
- 22. seed.nih.gov [seed.nih.gov]
- 23. edraservices.nl [edraservices.nl]
- 24. High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 25. journals.physiology.org [journals.physiology.org]
- 26. scite.ai [scite.ai]
- 27. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Note & Protocols: Strategic Derivatization of (4-Pyrrolidin-1-ylphenyl)methanol for Structure-Activity Relationship (SAR) Studies
Abstract
The (4-pyrrolidin-1-ylphenyl)methanol core is a privileged scaffold in medicinal chemistry, frequently identified in potent and selective modulators of various biological targets.[1] Its structural features—a hydrogen bond-donating/accepting benzylic alcohol, a modifiable aromatic ring, and a basic pyrrolidine moiety—offer multiple avenues for chemical exploration. This guide provides a comprehensive framework for the systematic derivatization of this scaffold to enable robust Structure-Activity Relationship (SAR) studies. We delve into the strategic rationale behind modifying each component of the molecule and provide detailed, validated protocols for key chemical transformations, including etherification, esterification, and palladium-catalyzed cross-coupling reactions. The objective is to equip researchers, scientists, and drug development professionals with the strategic insights and practical methodologies required to unlock the full therapeutic potential of this versatile chemical series.
Introduction: The Strategic Value of the this compound Scaffold
In the landscape of drug discovery, scaffolds containing the phenylpyrrolidine motif are of significant interest due to their prevalence in compounds targeting a range of diseases, including central nervous system disorders, cancer, and metabolic conditions.[2][3][4] The this compound structure, in particular, serves as an excellent starting point for library synthesis. Its derivatization is not merely an exercise in chemical synthesis but a strategic exploration of chemical space to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
A successful SAR campaign hinges on the ability to independently probe the influence of different structural regions on biological activity. This scaffold offers three primary, chemically distinct handles for modification:
-
R¹ (Benzylic Alcohol): This site can be functionalized to modulate hydrogen bonding capacity, introduce prodrug moieties, or build steric bulk to probe protein surface interactions.
-
R² (Aromatic Ring): The phenyl ring can be substituted to alter electronic properties, improve metabolic stability, or introduce new vectors for binding interactions.
-
R³ (Pyrrolidine Ring): This saturated heterocycle influences the compound's basicity (pKa), solubility, and overall three-dimensional shape. Bioisosteric replacement is a key strategy at this position.[5][6]
Below is a diagram illustrating these key derivatization points.
Caption: Key points for derivatization on the core scaffold.
Derivatization Strategies and Synthetic Protocols
The choice of synthetic strategy should be guided by the specific hypothesis being tested. For instance, to investigate the importance of a hydrogen bond donor at R¹, one might synthesize an ether analog. To probe for additional binding pockets near the phenyl ring, a Suzuki coupling at R² would be appropriate.
Modification of the Benzylic Alcohol (R¹)
The benzylic alcohol is a versatile functional group that can be readily converted into ethers or esters.[7][8]
Rationale: Converting the alcohol to an ether removes the hydrogen bond donating capability and allows for the introduction of a wide variety of substituents (alkyl, benzyl, aryl). This strategy is ideal for probing lipophilic pockets and evaluating the impact of steric bulk near the benzylic position. Iron-catalyzed methods offer an eco-friendly approach to etherification.[9]
Protocol 1: General Procedure for Williamson Ether Synthesis
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq.).
-
Solvent: Dissolve in anhydrous DMF or THF (approx. 0.1 M concentration).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.
-
Alkylation: Add the desired alkyl or benzyl halide (R¹-X, 1.2 eq.) dropwise. For less reactive halides, the addition of a catalytic amount of sodium iodide (NaI) can be beneficial.
-
Reaction: Stir the reaction mixture at room temperature (or heat to 50-70 °C if necessary) and monitor by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).
-
Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.
Rationale: Esterification can serve two primary purposes in SAR studies. Firstly, esters can act as prodrugs, which may be cleaved in vivo to release the active parent alcohol. Secondly, the ester carbonyl can act as a hydrogen bond acceptor, and the R-group can introduce new interactions. Solvent-free methods using acetyl chloride provide an efficient route to benzyl esters.[10][11]
Protocol 2: General Procedure for Esterification with Acid Chlorides
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) or THF (approx. 0.2 M).
-
Base: Add a non-nucleophilic base such as triethylamine (TEA, 1.5 eq.) or pyridine (1.5 eq.). Cool the mixture to 0 °C.
-
Acylation: Slowly add the desired acid chloride (R¹COCl, 1.1 eq.) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion as monitored by TLC (typically 1-4 hours).
-
Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract the product with DCM (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography.
-
Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and HRMS.
Modification of the Phenyl Ring (R²)
Modern palladium-catalyzed cross-coupling reactions have revolutionized the ability to functionalize aromatic rings, offering unparalleled scope and functional group tolerance.[12] These methods are superior to classical electrophilic aromatic substitution, which can suffer from poor regioselectivity.
Rationale: The Suzuki reaction is a powerful tool for forming carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl moieties onto the phenyl ring (starting from a halogenated analog of the parent scaffold).[13][14][15] This strategy is excellent for exploring π-π stacking interactions, accessing new binding pockets, and modulating the overall topology of the molecule. Nickel-catalyzed variants can also be employed, especially for C(sp³)-C(sp²) coupling if the benzylic alcohol is activated.[16]
Protocol 3: General Procedure for Suzuki-Miyaura Coupling (Note: This protocol assumes the starting material is a bromo- or iodo-substituted this compound derivative.)
-
Setup: To a microwave vial or Schlenk tube, add the aryl halide (1.0 eq.), the desired boronic acid or boronic ester (1.5 eq.), and a suitable base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0-3.0 eq.).
-
Catalyst: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq.) or a pre-catalyst system like Pd₂(dba)₃ (0.025 eq.) with a phosphine ligand like SPhos or XPhos (0.1 eq.).
-
Solvent: Add a degassed solvent mixture, typically 1,4-dioxane/water (4:1) or toluene/ethanol/water.
-
Reaction: Seal the vessel and heat the mixture (conventionally at 80-110 °C or via microwave irradiation) until the reaction is complete by LC-MS analysis.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst.
-
Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify by flash column chromatography.
-
Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and HRMS.
Rationale: This reaction is the premier method for forming carbon-nitrogen bonds.[17][18][19] By introducing different primary or secondary amines onto a halogenated scaffold, one can systematically vary basicity, polarity, and hydrogen bonding patterns, which are critical determinants of pharmacological activity and pharmacokinetic properties.
Protocol 4: General Procedure for Buchwald-Hartwig Amination
-
Setup: In a glovebox or under an inert atmosphere, combine the aryl halide (1.0 eq.), the desired amine (1.2 eq.), a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.4 eq.), the palladium pre-catalyst (e.g., BrettPhos Pd G3, 0.02 eq.), and the corresponding ligand (e.g., BrettPhos, 0.04 eq.).
-
Solvent: Add anhydrous, degassed toluene or dioxane.
-
Reaction: Seal the vessel and heat to 80-110 °C, monitoring by LC-MS.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and filter through Celite.
-
Purification: Wash the filtrate with water and brine, dry, and concentrate. Purify by flash column chromatography.
-
Characterization: Confirm the structure and purity via ¹H NMR, ¹³C NMR, and HRMS.
Modification of the Pyrrolidine Ring (R³)
Rationale: The pyrrolidine ring is a key determinant of the scaffold's physicochemical properties. Bioisosteric replacement is a powerful strategy to fine-tune these properties without drastically altering the molecule's conformation.[20][21] For example, replacing pyrrolidine with piperidine can alter the pKa and vector of substitution, while replacement with morpholine introduces a polar ether linkage and removes basicity.[6] The synthesis of these analogs typically requires starting from different precursors rather than modifying the existing pyrrolidine ring.
| Bioisostere | Rationale for Replacement |
| Piperidine | Modifies pKa, alters ring pucker and substituent vectors. |
| Morpholine | Increases polarity, removes basicity, introduces H-bond acceptor. |
| Azepane | Increases lipophilicity and conformational flexibility. |
| Azetidine | Reduces ring size, increases strain, alters substituent vectors. |
SAR Workflow and Data Analysis
The derivatization strategies described above are integral to a larger, iterative drug discovery cycle. The synthesized compounds are subjected to biological assays to generate data that informs the next round of design and synthesis.
Caption: The iterative cycle of a Structure-Activity Relationship study.
Hypothetical SAR Data Table
To illustrate the analysis process, consider the following hypothetical data for a series of analogs targeting a protein kinase.
| Cmpd ID | Modification Type | R Group | Kinase IC₅₀ (nM) | cLogP (calc.) |
| Parent-01 | Parent Scaffold | -OH (at R¹) | 250 | 2.1 |
| Ether-01 | R¹ Modification | -OCH₃ | 150 | 2.4 |
| Ether-02 | R¹ Modification | -OCH₂Ph | 800 | 4.0 |
| Ester-01 | R¹ Modification | -OCOCH₃ | 450 (Prodrug) | 2.2 |
| Suzuki-01 | R² Modification | -Phenyl (at C2) | 55 | 3.9 |
| Suzuki-02 | R² Modification | -Pyridyl (at C2) | 30 | 3.1 |
| Bio-01 | R³ Modification | Piperidine | 300 | 2.3 |
| Bio-02 | R³ Modification | Morpholine | >10,000 | 1.6 |
Interpretation of Hypothetical Data:
-
R¹ Analysis: Capping the hydroxyl group with a small methyl ether (Ether-01 ) is tolerated and slightly improves potency, suggesting the H-bond donor is not critical for binding. However, a large benzyl group (Ether-02 ) is detrimental, indicating steric hindrance at this position.
-
R² Analysis: Adding an aromatic ring via Suzuki coupling significantly boosts potency (Suzuki-01 , Suzuki-02 ), with the pyridyl analog being the most potent. This suggests a key π-stacking or H-bonding interaction is possible in a newly accessed pocket.
-
R³ Analysis: Replacing the pyrrolidine with morpholine (Bio-02 ) abolishes activity, indicating that the basicity of the nitrogen is essential for the pharmacophore, likely for a salt-bridge interaction with the target protein.
Conclusion
The this compound scaffold represents a highly tractable platform for medicinal chemistry exploration. The strategic application of modern synthetic methodologies, including Williamson ether synthesis, esterification, and particularly palladium-catalyzed cross-coupling reactions, allows for a systematic and efficient investigation of its structure-activity relationships. By logically dissecting the molecule into its core components and probing each with a diverse set of chemical modifications, research teams can rapidly build a comprehensive SAR understanding, accelerating the journey from a promising chemical start point to a refined drug candidate.
References
- The Evolving Landscape of Phenylpyrrolidinone Derivatives: A Structure-Activity Rel
- Phenylpyrrolidinone Analogs: A Comparative Guide to Structure-Activity Rel
- The Suzuki Reaction. Andrew G Myers Research Group.
- Synthesis of Benzylic Alcohols by Decarboxylative Hydroxylation.
- Nickel‐Catalyzed Suzuki–Miyaura Cross‐Coupling Reaction of Aliphatic Alcohol Deriv
- Bioisosteres v2 - Recent Trends and Tactics. Baran Lab.
- Synthesis of Benzylic Alcohols by C–H Oxidation.
- Synthesis of benzyl esters from the commercially available alcohols catalyzed by TBAI via C(sp3)
- Suzuki-Miyaura Coupling. Chemistry LibreTexts.
- Buchwald–Hartwig amin
- Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides. Organic Chemistry Portal.
- Suzuki reaction. Wikipedia.
- Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. IISTE.org.
- Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride.
- Synthesis of Benzylic Alcohols by C–H Oxidation. Journal of the American Chemical Society.
- Synthesis of Benzylic Alcohols by C–H Oxid
- Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Omega.
- Advances in allylic and benzylic C–H bond functionalization enabled by metallaphotoredox catalysis.
- Buchwald-Hartwig Coupling: Mechanism & Examples. NROChemistry.
- Proline isosteres in a series of 2,4-disubstituted pyrrolo[1,2-f][2][22][23]triazine inhibitors of IGF-1R kinase and IR kinase. PubMed.
- Buchwald-Hartwig Amination. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- Direct Esterification of Benzyl Alcohol (2a) and Acetic acid Catalyzed...
- The Quest for Bioisosteric Replacements.
- Buchwald-Hartwig Amin
- The Ultimate Guide to Buchwald-Hartwig Amin
- Exploring Structure–Function Relationships of Aryl Pyrrolidine-Based Hydrogen-Bond Donors in Asymmetric Catalysis Using D
- Structure-Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6'- N-Acetyltransferase Type Ib. PubMed.
- (4-(pyrrolidin-1-yl)phenyl)methanol. Chemrio.
- Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. PMC - NIH.
- Ring Bioisosteres. Cambridge MedChem Consulting.
- [4-(pyrrolidin-1-yl)phenyl]methanol. PubChemLite.
- 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PubMed Central.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
- [4-(1H-Pyrrol-1-yl)phenyl]methanol. PubChem.
- [4-(4-Methoxyphenyl)-1-methyl-3-nitropyrrolidin-3-yl]methanol. NIH.
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- Synthesis and SAR of N-(4-(4-alklylpiperazin-1-yl)phenyl)benzamides as muscarinic acetylcholine receptor subtype 1 (M1)
- Discovery of novel 4-phenyl-2-(pyrrolidinyl)nicotinamide derivatives as potent Nav1.
- Substituted 1-methyl-4-phenylpyrrolidin-2-ones - Fragment-based design of N-methylpyrrolidone-derived bromodomain inhibitors. PubMed.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery of novel 4-phenyl-2-(pyrrolidinyl)nicotinamide derivatives as potent Nav1.1 activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Substituted 1-methyl-4-phenylpyrrolidin-2-ones - Fragment-based design of N-methylpyrrolidone-derived bromodomain inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. baranlab.org [baranlab.org]
- 6. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Benzylic Alcohols by C–H Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. iiste.org [iiste.org]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 16. Nickel‐Catalyzed Suzuki–Miyaura Cross‐Coupling Reaction of Aliphatic Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. drughunter.com [drughunter.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (4-Pyrrolidin-1-ylphenyl)methanol
Welcome to the technical support center for the synthesis of (4-pyrrolidin-1-ylphenyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to enhance the yield and purity of your synthesis. Our goal is to equip you with the scientific rationale behind experimental choices, ensuring robust and reproducible results.
Overview of the Synthetic Strategy
This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis is typically approached via a two-step sequence:
-
Carbon-Nitrogen (C-N) Bond Formation: Construction of the tertiary amine by coupling pyrrolidine with a substituted benzene ring. The most common and versatile method for this is the Buchwald-Hartwig amination.
-
Carbonyl Reduction: Reduction of the aldehyde precursor, 4-(pyrrolidin-1-yl)benzaldehyde, to the target primary alcohol.
This guide will dissect each stage, addressing common challenges and providing actionable solutions.
Overall Synthetic Workflow
The following diagram outlines the general two-step synthesis of this compound.
Caption: General two-step synthesis of this compound.
Step 1: Buchwald-Hartwig Amination for 4-(Pyrrolidin-1-yl)benzaldehyde
The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for forming C-N bonds, offering significant advantages over traditional methods like nucleophilic aromatic substitution, which often require harsh conditions and are limited in scope.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why is the Buchwald-Hartwig amination preferred for this synthesis? A1: The Buchwald-Hartwig reaction is highly versatile and tolerates a wide range of functional groups.[1] For a substrate like 4-halobenzaldehyde, it allows for the selective coupling of pyrrolidine under relatively mild conditions, preventing unwanted side reactions involving the aldehyde group. It has largely replaced harsher, classical methods for aryl amine synthesis.[1]
Q2: How do I select the appropriate catalyst system (palladium precursor and ligand)? A2: The choice of ligand is critical for a successful reaction. For coupling a secondary cyclic amine like pyrrolidine with an aryl halide, sterically hindered phosphine ligands are generally preferred. These bulky ligands promote the reductive elimination step and can suppress side reactions like beta-hydride elimination.[3] Several generations of catalyst systems have been developed, each expanding the reaction's scope.[1]
| Catalyst System Component | Examples | Key Considerations |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Pd(OAc)₂ is often used but requires in-situ reduction to Pd(0). Pd₂(dba)₃ is a stable Pd(0) source. |
| Ligand (Generation) | 1st Gen: P(o-tolyl)₃ | Limited to specific substrates.[4] |
| 2nd Gen (Bulky): XPhos, SPhos, RuPhos | Highly effective for a broad range of aryl halides and amines, including secondary amines. They accelerate the reaction and improve yields.[1] | |
| Bidentate: BINAP, DPEPhos | Can be effective but may require different conditions.[1] |
Q3: What is the role of the base, and which one should I use? A3: The base is crucial for deprotonating the amine (or the amine-palladium complex) to generate the active nucleophile for the catalytic cycle. A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective base for this transformation. Other bases like potassium phosphate (K₃PO₄) or lithium bis(trimethylsilyl)amide (LiHMDS) can also be used, particularly if the substrate is base-sensitive.[4]
Troubleshooting Guide: C-N Coupling
Problem: Low or no conversion of the 4-halobenzaldehyde.
-
Possible Cause 1: Inactive Catalyst. Palladium precursors can degrade over time. The active Pd(0) species might not be forming efficiently from a Pd(II) precursor.
-
Solution: Use a fresh bottle of the palladium precursor. Consider using a pre-formed Pd(0) catalyst like Pd₂(dba)₃. Ensure the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the catalyst.
-
-
Possible Cause 2: Inappropriate Ligand. The chosen ligand may not be suitable for the specific substrate combination.
-
Solution: Switch to a more robust, sterically hindered ligand such as XPhos or RuPhos. These are often more effective for coupling secondary amines.[1]
-
-
Possible Cause 3: Insufficiently Strong Base or Wet Reagents. The base may be old or have absorbed moisture, reducing its activity.
-
Solution: Use a fresh, anhydrous base from a sealed container. Ensure all solvents and reagents are rigorously dried before use. Toluene is a common solvent and should be distilled from a suitable drying agent.[2]
-
Problem: Significant formation of a hydrodehalogenated side product (benzaldehyde).
-
Possible Cause: Beta-Hydride Elimination. This is a known side reaction where the amide intermediate transfers a β-hydrogen to the palladium center, leading to the formation of an imine and a palladium-hydride species, which then reduces the starting aryl halide.[1][3]
-
Solution: This side reaction is often competitive with the desired reductive elimination. Using bulky, electron-rich phosphine ligands (like XPhos) can sterically hinder the beta-hydride elimination pathway and promote the desired C-N bond formation.[3] Lowering the reaction temperature may also favor the desired pathway.
-
Catalytic Cycle of Buchwald-Hartwig Amination
The mechanism involves a series of well-defined steps.
Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.[1]
Step 2: Reduction of 4-(Pyrrolidin-1-yl)benzaldehyde
The reduction of an aldehyde to a primary alcohol is a fundamental and generally high-yielding transformation in organic synthesis. The choice of reducing agent is key to ensuring a clean and efficient reaction.
Frequently Asked Questions (FAQs)
Q1: Which reducing agent is best for converting 4-(pyrrolidin-1-yl)benzaldehyde to the corresponding alcohol? A1: Sodium borohydride (NaBH₄) is the ideal choice for this specific transformation.[5] It is a mild and selective reducing agent that readily reduces aldehydes and ketones without affecting other potentially reducible functional groups.[6] Lithium aluminum hydride (LiAlH₄) is a much more powerful reducing agent and, while it would also work, its high reactivity and violent reaction with water and protic solvents make it less safe and unnecessarily harsh for this simple reduction.[7]
Q2: What is the general mechanism for the reduction of an aldehyde with NaBH₄? A2: The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.[6] This forms an intermediate alkoxide salt. In a second step, a protic workup (e.g., adding water or dilute acid) protonates the alkoxide to yield the final alcohol product.
Q3: What solvents are suitable for a NaBH₄ reduction? A3: Sodium borohydride is versatile and can be used in a variety of protic solvents, with methanol or ethanol being the most common.[8] It can also be used in water, provided the solution is neutral or slightly alkaline.[8] For this synthesis, methanol is an excellent choice as it readily dissolves the starting aldehyde and the NaBH₄.
Comparison of Common Reducing Agents
| Reagent | Formula | Reactivity | Safety Considerations | Typical Solvents |
| Sodium Borohydride | NaBH₄ | Mild. Reduces aldehydes and ketones.[6] | Stable in air, reacts slowly with protic solvents. Relatively safe to handle.[5] | Methanol, Ethanol, Water[8] |
| Lithium Aluminum Hydride | LiAlH₄ | Very Strong. Reduces aldehydes, ketones, esters, carboxylic acids, amides, nitriles.[6] | Reacts violently with water and protic solvents. Pyrophoric. Must be handled with extreme care under inert atmosphere.[7] | Anhydrous ethers (THF, Diethyl ether) |
Troubleshooting Guide: Aldehyde Reduction
Problem: The reduction is incomplete; starting material remains.
This is the most common issue encountered in this step. The decision tree below can help diagnose the problem.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reduction of Aldehydes and Ketones | OpenOChem Learn [learn.openochem.org]
- 7. science-revision.co.uk [science-revision.co.uk]
- 8. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Troubleshooting Common Side Reactions in Buchwald-Hartwig Amination
Welcome to the technical support center for the Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals who are actively using this powerful C-N cross-coupling reaction. As a cornerstone of modern synthetic chemistry, the Buchwald-Hartwig amination has revolutionized the synthesis of arylamines. However, like any sophisticated catalytic system, it is not without its nuances. This resource addresses common side reactions and provides field-proven troubleshooting strategies in a direct question-and-answer format to help you overcome challenges in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My reaction is producing a significant amount of hydrodehalogenation product.
Q: I'm observing the formation of an arene byproduct where the halide has been replaced by a hydrogen atom, alongside my desired arylamine. What is causing this, and how can I suppress it?
A: The formation of a hydrodehalogenated arene is a common side reaction in Buchwald-Hartwig amination. This undesired product arises from a competing pathway within the catalytic cycle where a palladium hydride species is generated, which then reductively eliminates the arene.
Causality: Hydrodehalogenation can be promoted by several factors:
-
β-Hydride Elimination: This is a primary pathway to the formation of the detrimental palladium hydride species. It can occur from the palladium-amido intermediate, especially with amines bearing β-hydrogens, and competes with the desired reductive elimination step.[1]
-
Reaction with Base/Solvent: The palladium catalyst can react with components of the reaction mixture, such as alkoxide bases or residual water, to form palladium hydrides.
-
Slow Reductive Elimination: If the final C-N bond-forming reductive elimination is slow, it allows more time for competing side reactions like β-hydride elimination to occur.[1]
Troubleshooting Protocol:
-
Ligand Selection is Critical: The choice of phosphine ligand is paramount in controlling the competition between reductive elimination and β-hydride elimination.
-
Use Bulky, Electron-Rich Ligands: Sterically hindered biarylphosphine ligands (e.g., Buchwald or Hartwig ligands) are designed to promote reductive elimination.[1][2] Their bulk favors the formation of monoligated palladium species, which accelerates both oxidative addition and reductive elimination.[1] The electron-donating nature of these ligands also enhances the rate of reductive elimination.
-
Consider Bidentate Ligands: For certain substrates, bidentate ligands like BINAP or DPPF can be effective as they are thought to prevent the formation of palladium iodide dimers that can slow down the reaction.[1]
-
-
Optimize the Base: The nature and strength of the base can significantly influence the reaction outcome.[3][4][5]
-
Screen Different Bases: While strong bases like sodium tert-butoxide (NaOtBu) are common, they can sometimes promote side reactions.[6][7] Consider screening weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), especially if your substrate is base-sensitive.[5][6]
-
Ensure Base Quality and Stoichiometry: Use fresh, high-purity base and ensure accurate stoichiometry. Clumping of inorganic bases can be mitigated by grinding the base before use or adding an agent like Celite.[6]
-
-
Solvent and Temperature Adjustments:
-
Solvent Choice: Toluene and dioxane are common solvents.[6][8] However, the choice of solvent can impact the solubility of intermediates and the overall reaction rate.[9][10] In some cases, ethereal solvents like 2-methyltetrahydrofuran (2-MeTHF) have shown improved performance.[11][12] Avoid chlorinated solvents, acetonitrile, or pyridine as they can inhibit the catalyst.[6]
-
Lower the Reaction Temperature: Higher temperatures can sometimes favor decomposition pathways and side reactions. If possible, try running the reaction at a lower temperature, although this may require a longer reaction time.[6]
-
Visualizing the Competing Pathways:
Caption: Competing reductive elimination and β-hydride elimination pathways.
Issue 2: My reaction is sluggish or stalls, especially with sterically hindered substrates.
Q: I am attempting to couple a sterically demanding aryl halide or amine, and the reaction is either very slow or does not go to completion. How can I improve the reaction rate and yield?
A: Reactions involving sterically hindered substrates are notoriously challenging due to slower rates of oxidative addition and reductive elimination.[13][14] Overcoming this steric barrier requires careful selection of the catalyst system and optimization of reaction conditions.
Causality:
-
Steric Hindrance: Bulky groups near the reaction center on either the aryl halide or the amine can impede the approach of the reactants to the palladium center. This slows down key steps in the catalytic cycle.
-
Catalyst Deactivation: With challenging substrates, the catalyst may have a longer residence time in certain intermediate states, increasing the likelihood of deactivation pathways.[15]
Troubleshooting Protocol:
-
Employ Specialized Ligands for Steric Hindrance: The development of bulky biarylphosphine ligands has been a game-changer for coupling sterically congested substrates.
-
Buchwald Ligands: Ligands such as XPhos, SPhos, and RuPhos are specifically designed with bulky substituents that create a large "pocket" around the palladium center, facilitating the coupling of hindered partners.[2][16][17]
-
Hartwig Ligands: Ferrocene-based ligands and bulky trialkylphosphine ligands developed by the Hartwig group are also highly effective.[1]
-
Precatalysts: Using well-defined precatalysts can lead to more reliable and efficient generation of the active catalytic species compared to in situ methods, which can be particularly beneficial for sluggish reactions.[6]
-
-
Adjust Reaction Parameters:
-
Increase Catalyst Loading: For particularly difficult couplings, increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes be necessary to achieve a reasonable reaction rate.
-
Elevate the Temperature: Higher temperatures (typically 80-110 °C) can provide the necessary energy to overcome the activation barriers associated with sterically demanding substrates.[6]
-
Extended Reaction Times: Be prepared for longer reaction times. Monitor the reaction progress by TLC or GC/MS to determine the optimal reaction duration.
-
Parameter Optimization for Hindered Substrates:
| Parameter | Standard Conditions | Recommended for Hindered Substrates | Rationale |
| Ligand | General biarylphosphines | Bulky ligands (e.g., XPhos, RuPhos)[2][16][17] | Accommodates steric bulk and promotes reductive elimination. |
| Catalyst Loading | 1-2 mol% | 2-5 mol% | Increases the concentration of the active catalyst. |
| Temperature | 80-100 °C | 100-120 °C | Overcomes higher activation energy barriers. |
| Base | NaOtBu, Cs₂CO₃ | NaOtBu (if tolerated) | Stronger bases can accelerate the deprotonation step.[5][6] |
Issue 3: I am observing catalyst deactivation or decomposition.
Q: My reaction starts but then stops before completion, and I suspect the catalyst is dying. What are the common catalyst deactivation pathways, and how can I prevent them?
A: Catalyst deactivation is a significant issue that can lead to incomplete reactions and low yields. Deactivation can occur through various mechanisms, often involving the formation of off-cycle, inactive palladium species.
Causality:
-
Formation of Palladium Black: The precipitation of metallic palladium (Pd(0)) is a common sign of catalyst decomposition.
-
Inhibitory Effects of Halide Ions: Particularly with aryl iodides, the generated iodide ions can bridge palladium centers to form unreactive dimers, effectively taking the catalyst out of the cycle.[6][7]
-
Ligand Degradation or Displacement: The phosphine ligand can be displaced by other coordinating species in the reaction mixture (like certain amines or solvents), or it can degrade at high temperatures.[15]
Troubleshooting Protocol:
-
Choice of Palladium Source and Ligand:
-
Use Precatalysts: As mentioned, precatalysts often provide a more stable and efficient entry into the catalytic cycle.[6]
-
Ligand-to-Palladium Ratio: For in situ catalyst generation, ensure an appropriate ligand-to-palladium ratio (typically 1:1 to 2:1). Excess ligand can sometimes be beneficial, but in other cases, it can inhibit the reaction.
-
Robust Ligands: Use ligands that are thermally stable and resistant to degradation under the reaction conditions.
-
-
Managing Halide Effects:
-
Aryl Bromides and Chlorides Over Iodides: If possible, consider using an aryl bromide or chloride instead of an aryl iodide, as they have a lower tendency to cause catalyst inhibition.[6]
-
Solvent Choice: The precipitation of inhibitory palladium-iodide species is more pronounced in non-polar solvents like toluene.[7]
-
-
Strict Control of Reaction Conditions:
-
Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (argon or nitrogen) to prevent oxidation of the Pd(0) catalyst and the phosphine ligands.
-
High-Purity Reagents: Use high-purity, anhydrous solvents and reagents to avoid introducing catalyst poisons. Water, for instance, can sometimes participate in catalyst decomposition pathways.[7]
-
Decision Tree for Troubleshooting Catalyst Deactivation:
Caption: A decision-making workflow for addressing catalyst deactivation.
By systematically addressing these common issues through careful selection of ligands, bases, and reaction conditions, you can significantly improve the success rate and efficiency of your Buchwald-Hartwig amination reactions.
References
- Wikipedia.
- Organic Chemistry Portal. Suppressed β-Hydride Elimination in Palladium-Catalyzed Cascade Cyclization-Coupling Reactions: An Efficient Synthesis of 3-Arylmethylpyrrolidines. [Link]
- National Institutes of Health.
- National Institutes of Health. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. [Link]
- ACS Publications.
- ACS Publications.
- ResearchGate. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex | Request PDF. [Link]
- ResearchGate.
- chemeurope.com.
- ResearchGate. (PDF) Palladium-catalyzed enantioselective β-hydride elimination for the construction of remote stereocenters. [Link]
- OUCI.
- Semantic Scholar. Palladium-catalyzed enantioselective β-hydride elimination for the construction of remote stereocenters. [Link]
- ResearchGate. Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. [Link]
- Royal Society of Chemistry. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
- organic-reaction.com.
- National Institutes of Health. Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. [Link]
- ACS Publications.
- ResearchGate. Solvent effects in palladium catalysed cross-coupling reactions | Request PDF. [Link]
- Organic Chemistry Portal. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. [Link]
- Chemistry LibreTexts.
- Reddit.
- Novartis OAK.
- Novartis OAK.
- ACS Publications. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. [Link]
- Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting. [Link]
- Wordpress.
- R Discovery.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- ResearchGate. (PDF) Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. [Link]
- Royal Society of Chemistry. Evidence for “cocktail”-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. [Link]
- Pearson. Buchwald-Hartwig Amination Reaction: Videos & Practice Problems. [Link]
- ACS Publications.
- The Journal of Organic Chemistry.
- Royal Society of Chemistry. What can reaction databases teach us about Buchwald–Hartwig cross-couplings?. [Link]
- ACS GCI Pharmaceutical Roundtable Reagent Guides.
- DSpace@MIT. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. par.nsf.gov [par.nsf.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex [organic-chemistry.org]
- 15. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for Preparing (4-Pyrrolidin-1-ylphenyl)methanol
Welcome to the technical support center for the synthesis of (4-Pyrrolidin-1-ylphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to overcome common challenges in this synthesis.
Overview of Synthetic Strategies
The preparation of this compound, a valuable intermediate in medicinal chemistry and materials science, is primarily achieved through two distinct synthetic routes. The choice between these pathways often depends on the availability of starting materials, functional group tolerance, and scalability requirements.
-
Route A: N-Arylation followed by Reduction. This common and robust two-step sequence involves an initial carbon-nitrogen bond formation, typically via a Buchwald-Hartwig amination, followed by the reduction of an aldehyde functional group.
-
Route B: Reduction followed by N-Arylation. An alternative approach is to first establish the benzyl alcohol moiety and then introduce the pyrrolidine ring. This route can be challenging due to potential catalyst inhibition by the free hydroxyl group in the N-arylation step.
Caption: High-level comparison of primary synthetic routes to this compound.
Troubleshooting Guide & FAQs
This section is formatted as a series of questions and answers to directly address specific issues you may encounter during your experiments.
Section 1: Buchwald-Hartwig N-Arylation of 4-Bromobenzaldehyde
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[1][2] However, its success is highly dependent on the careful selection of reaction parameters.
Question 1: My Buchwald-Hartwig reaction has failed or shows very low conversion. What are the most common causes?
Answer: Reaction failure is often traced back to a few key factors. The most common issue is poor solubility of the reagents, especially the inorganic base, in the reaction solvent.[3] Other critical factors include the choice of catalyst system (palladium precursor and ligand), the base, solvent, and temperature, as well as the purity of all reagents.[3][4]
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting common Buchwald-Hartwig amination issues.
Question 2: Which base should I choose for coupling pyrrolidine with 4-bromobenzaldehyde?
Answer: The choice of base is critical. Strong bases like sodium tert-butoxide (NaOtBu) generally lead to higher reaction rates.[1][4] However, the aldehyde group in your starting material is base-sensitive and can undergo side reactions like the Cannizzaro reaction (a disproportionation into an alcohol and a carboxylic acid) under strongly basic conditions.[5]
Therefore, weaker inorganic bases are often a better choice.
-
Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are excellent alternatives.[3][4] Cs₂CO₃ is often favored due to its good solubility in common reaction solvents.[4]
-
The particle size and surface area of inorganic bases can significantly impact the reaction rate, so grinding the base before use or adding Celite to prevent clumping can be beneficial in scaled-up reactions.[4]
| Base | pKaH | Advantages | Disadvantages |
| NaOtBu | ~19 | High reaction rates, low catalyst loadings possible.[1] | Incompatible with base-sensitive groups like aldehydes and esters.[1][4] |
| LHMDS | ~26 | Tolerates some protic functional groups.[1] | Very strong base, can cause substrate decomposition.[3] |
| Cs₂CO₃ | ~10 | Good solubility, milder conditions.[4] | Lower reaction rates than alkoxides. |
| K₃PO₄ | ~12 | Milder conditions, good functional group tolerance.[3] | Lower reaction rates, poor solubility. |
Question 3: I am observing significant hydrodehalogenation (replacement of bromine with hydrogen) as a side product. How can I minimize this?
Answer: Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of coupled.[6] This often occurs when a palladium-hydride species forms, which can arise from the solvent or base. To minimize this:
-
Ligand Choice: The ligand plays a crucial role. Bulky, electron-rich biaryl phosphine ligands are designed to promote the desired C-N reductive elimination over competing pathways like β-hydride elimination or hydrodehalogenation.[2]
-
Base Selection: Avoid bases that can act as a hydride source.
-
Solvent Purity: Ensure you are using high-purity, anhydrous solvents.[6] Toluene and dioxane are common choices, but greener solvents like 2-methyltetrahydrofuran (2-MeTHF) and methyl tert-butyl ether (MTBE) have also proven effective and can sometimes provide superior results.[3][7] Avoid chlorinated solvents, acetonitrile, and pyridine as they can inhibit the palladium catalyst.[3][4]
Question 4: Why not use 4-bromobenzyl alcohol directly for the N-arylation instead of the aldehyde?
Answer: While seemingly more direct, using 4-bromobenzyl alcohol presents a significant challenge. The free hydroxyl group can coordinate to the palladium catalyst, potentially inhibiting its activity. This often leads to sluggish or incomplete reactions. While some protocols exist for coupling substrates with free hydroxyl groups, they typically require specialized ligands and carefully optimized conditions. The aldehyde-first route (Route A) is generally more reliable because the aldehyde is less likely to interfere with the palladium catalyst, and its subsequent reduction is a high-yielding and well-understood transformation.
Section 2: Reduction of 4-(Pyrrolidin-1-yl)benzaldehyde
The reduction of the aldehyde to a primary alcohol is the final step in Route A. This is typically a straightforward and high-yielding reaction.
Question 5: My reduction of the aldehyde is incomplete or I'm seeing side products. What reducing agent should I use?
Answer: The choice of reducing agent depends on the scale and the presence of other functional groups. For this specific transformation, two metal hydride reagents are most common: sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[8][9]
-
Sodium Borohydride (NaBH₄): This is the recommended reagent for this specific reduction. It is a mild and selective reducing agent that readily reduces aldehydes and ketones to alcohols.[5][8] It is safer to handle than LiAlH₄ and the reaction can be run in protic solvents like methanol or ethanol. Incomplete reduction is rare but can be addressed by increasing the equivalents of NaBH₄ or extending the reaction time.
-
Lithium Aluminum Hydride (LiAlH₄): This is a much stronger and less selective reducing agent.[5][8] While it will certainly reduce the aldehyde, it is highly reactive, pyrophoric, and reacts violently with water and other protic solvents. The workup procedure is also more complex. Given the simplicity of the substrate, the use of LiAlH₄ is unnecessary and introduces avoidable risks.
| Reagent | Reactivity | Solvents | Workup | Safety |
| NaBH₄ | Mild; reduces aldehydes & ketones.[8] | Protic (MeOH, EtOH), Aprotic (THF, Dioxane) | Simple aqueous quench (e.g., dilute HCl, NH₄Cl) | Stable in air, reacts slowly with protic solvents |
| LiAlH₄ | Strong; reduces most carbonyls.[9][10] | Aprotic Ethers (THF, Et₂O) | Careful, sequential addition of H₂O, NaOH (Fieser workup) | Pyrophoric, reacts violently with water |
Question 6: How can I effectively monitor the progress of the reduction?
Answer: Thin-Layer Chromatography (TLC) is the most convenient method. The starting aldehyde is significantly less polar than the product alcohol. A typical TLC system would be 30-50% ethyl acetate in hexanes. The aldehyde (starting material) will have a higher Rf value, while the alcohol (product) will have a lower Rf and may show some streaking due to its interaction with the silica gel. The reaction is complete when the starting material spot is no longer visible by TLC.
Section 3: General FAQs
Question 7: Which synthetic route is generally preferred for preparing this compound?
Answer: Route A (N-Arylation then Reduction) is overwhelmingly preferred. The Buchwald-Hartwig amination of 4-bromobenzaldehyde is a well-established and optimizable reaction.[11] The subsequent reduction of the resulting aldehyde is a simple, high-yielding, and chemoselective transformation.[5][9] Route B is less common due to the potential for the hydroxyl group of 4-bromobenzyl alcohol to interfere with the palladium catalyst, leading to lower yields and more complex optimization.
Question 8: What are the primary safety considerations for this synthesis?
Answer:
-
Buchwald-Hartwig Amination:
-
Palladium Catalysts: Palladium compounds can be toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially toxic. They should be handled under an inert atmosphere.
-
Bases: Sodium tert-butoxide is corrosive and moisture-sensitive.
-
Solvents: Toluene and dioxane are flammable and have associated health risks. Always work in a well-ventilated fume hood.
-
-
Reduction:
-
Sodium Borohydride: Reacts with acidic solutions to release flammable hydrogen gas. Quench reactions slowly and carefully, especially on a large scale.
-
Optimized Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination of 4-Bromobenzaldehyde
This protocol is a representative, optimized procedure for small-scale synthesis.
-
Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add 4-bromobenzaldehyde (1.0 equiv.), potassium phosphate (K₃PO₄, 2.0 equiv.), and the palladium pre-catalyst/ligand system (e.g., XPhos Pd G3, 1-2 mol%).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed toluene via syringe to achieve a concentration of ~0.2 M. Then, add pyrrolidine (1.2 equiv.) via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts. Wash the filtrate with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The crude 4-(pyrrolidin-1-yl)benzaldehyde can often be used in the next step without further purification. If necessary, purify by flash column chromatography on silica gel.
Protocol 2: Reduction of 4-(Pyrrolidin-1-yl)benzaldehyde
-
Preparation: To a round-bottom flask containing a magnetic stir bar, dissolve the crude 4-(pyrrolidin-1-yl)benzaldehyde (1.0 equiv.) in methanol (to achieve a concentration of ~0.2 M).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 equiv.) portion-wise over 10-15 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitoring: Monitor the reaction by TLC until all the starting aldehyde is consumed.
-
Workup: Carefully quench the reaction by slowly adding acetone to consume excess NaBH₄. Concentrate the mixture in vacuo to remove most of the methanol. Add water and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude this compound can be purified by flash column chromatography or recrystallization to yield the final product.
References
- BenchChem. (n.d.). Optimizing base and solvent for Buchwald-Hartwig amination.
- Britannica. (2025, December 23). Aldehyde - Oxidation, Reduction, Reactions.
- WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.
- Paul Murray Catalysis Consulting Ltd. (n.d.). Case Study: Ligand and Catalyst Selection for a Buchwald Hartwig Reaction.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Reagent Guides.
- OpenOChem Learn. (n.d.). Reduction of Aldehydes and Ketones.
- BenchChem. (n.d.). Avoiding byproduct formation in N-arylation reactions.
- WuXi AppTec. (2025, January 2). Condition Optimization for Buchwald-Hartwig Reactions. YouTube.
- Chemistry Steps. (n.d.). Reduction of Aldehydes and Ketones.
- University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed.
- Wikipedia. (n.d.). Carbonyl reduction.
- Organic Chemistry Portal. (n.d.). Alcohol synthesis by carbonyl compound reduction.
- Nolan, S. P., et al. (n.d.). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation).
- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Aldehyde - Oxidation, Reduction, Reactions | Britannica [britannica.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. par.nsf.gov [par.nsf.gov]
- 8. Reduction of Aldehydes and Ketones | OpenOChem Learn [learn.openochem.org]
- 9. Reduction of Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 10. Carbonyl reduction - Wikipedia [en.wikipedia.org]
- 11. bristol.ac.uk [bristol.ac.uk]
Resolving solubility issues of (4-Pyrrolidin-1-ylphenyl)methanol in organic solvents
Technical Support Center: (4-Pyrrolidin-1-ylphenyl)methanol
A Guide to Resolving Complex Solubility Challenges in Organic Solvents
Welcome to the technical support resource for this compound. This guide is designed for researchers, medicinal chemists, and formulation scientists who may encounter challenges in achieving desired concentrations of this compound in various organic solvent systems. As Senior Application Scientists, we have compiled field-proven insights and systematic troubleshooting protocols to help you navigate these issues effectively. Our approach is grounded in the physicochemical principles of the molecule, ensuring that the solutions are both practical and scientifically robust.
Section 1: Foundational Knowledge - Understanding the Molecule
A clear understanding of the molecular structure is the first step in diagnosing and solving solubility problems. The unique combination of functional groups in this compound gives it a distinct, amphiphilic character that governs its behavior in different solvents.
Q1: What are the key structural features of this compound that influence its solubility?
A: The solubility of this compound is dictated by a delicate balance between its polar and nonpolar components:
-
Hydrophobic Core: The central phenyl (aromatic) ring and the saturated alkyl chain of the pyrrolidine moiety form a significant nonpolar backbone. This region favors interactions with nonpolar or moderately polar solvents through van der Waals forces.
-
Polar Functional Groups:
-
Primary Alcohol (-CH₂OH): The benzylic alcohol group is highly polar and can act as both a hydrogen bond donor (from the -OH proton) and a hydrogen bond acceptor (at the oxygen's lone pairs). This group strongly favors interaction with polar protic and aprotic solvents.
-
Tertiary Amine (Pyrrolidine Nitrogen): The nitrogen atom within the pyrrolidine ring possesses a lone pair of electrons, making it a hydrogen bond acceptor.[1] As a tertiary amine, it lacks a proton for hydrogen bond donation, which differentiates its solubility characteristics from primary or secondary amines.[2][3] The aromatic ring slightly reduces the basicity of this amine by delocalizing the lone pair.[4][5]
-
This dual character means the molecule is unlikely to be highly soluble in the extremes of the polarity scale (e.g., very nonpolar alkanes or highly polar water) without intervention.
Q2: Based on its structure, what is the expected general solubility profile?
A: The molecule's amphiphilic nature suggests it will be most soluble in solvents that can effectively solvate both its hydrophobic core and its polar functional groups. Generally, aliphatic amines are soluble in organic solvents.[4] Higher molecular weight amines, however, see their solubility in polar solvents decrease as the hydrophobic portion of the molecule increases.[2][3]
-
High Expected Solubility: Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Tetrahydrofuran (THF), and polar protic solvents like lower-chain alcohols (Methanol, Ethanol) are good starting points. These solvents can engage in hydrogen bonding with the hydroxyl group while also interacting favorably with the molecule's hydrophobic regions.
-
Moderate Expected Solubility: Solvents of intermediate polarity, such as Dichloromethane (DCM) and Acetone, are also viable candidates.
-
Low Expected Solubility: Very nonpolar solvents like Hexane or Toluene will struggle to solvate the polar alcohol and amine groups, likely resulting in poor solubility. While the compound is miscible with most organic solvents, achieving high concentrations in these nonpolar systems can be challenging.[6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₅NO | [7] |
| Molecular Weight | 177.24 g/mol | [7] |
| Predicted XlogP | 2.7 | [7] |
| Predicted CCS (Ų) [M+H]⁺ | 139.0 | [7] |
| Appearance | Solid (typical) | General Knowledge |
Section 2: Troubleshooting Guide - A Systematic Workflow for Dissolution
When facing solubility issues, a systematic, step-by-step approach saves time, conserves material, and provides reproducible results. The following workflow is designed to logically progress from the simplest to more advanced techniques.
Caption: A decision-making workflow for troubleshooting solubility issues.
Q3: I'm having trouble dissolving the compound. What's the first thing I should try?
A: The most straightforward and often effective first step is to apply kinetic energy in the form of heat and agitation.[8] Many dissolution processes are endothermic, meaning that increasing the temperature will increase the solubility of the solute.[9][10]
Experimental Protocol 1: Dissolution via Gentle Heating
-
Preparation: To a vial containing your weighed sample of this compound, add the desired volume of the selected organic solvent. Add a magnetic stir bar.
-
Agitation: Place the vial on a magnetic stir plate and begin stirring at a moderate speed to create a vortex.
-
Heating: Gently warm the solution using a water bath or heating mantle set to 40-50°C.[11] Safety Note: Never heat flammable organic solvents with an open flame. Always ensure proper ventilation.
-
Observation: Continue stirring and heating for 15-30 minutes. Visually inspect for any remaining solid particles.
-
Equilibration: If the solid dissolves, remove the vial from the heat and allow it to cool to room temperature. Observe if any precipitation occurs. If the solution remains clear upon cooling, you have successfully created a stable solution at that concentration.
Q4: Heating isn't working or is not an option for my experiment. What's next?
A: Sonication is an excellent alternative or complementary technique. It uses high-frequency sound waves to induce acoustic cavitation—the rapid formation and collapse of microscopic bubbles.[12] This process generates intense localized energy, which agitates particles, breaks down aggregates, and accelerates the dissolution process by disrupting intermolecular interactions.[13][14][15]
Experimental Protocol 2: Dissolution via Sonication
-
Preparation: Prepare the sample and solvent mixture in a vial as described in the previous protocol.
-
Application: Place the sealed vial into an ultrasonic bath. Ensure the water level in the bath is sufficient to cover the solvent level in the vial.
-
Sonication: Turn on the sonicator. Most lab procedures benefit from 10-20 minute cycles.[16]
-
Temperature Control: Sonication can generate heat. If your experiment is temperature-sensitive, use an ice bath to cool the ultrasonic bath or use pulsed sonication cycles (e.g., 5 minutes on, 2 minutes off) to prevent significant temperature increases.[12]
-
Observation: After sonication, visually inspect the solution for undissolved solids.
Q5: The compound still won't dissolve completely. How can I use a co-solvent system effectively?
A: Co-solvency is a powerful technique where a second, miscible solvent is added to the primary solvent to modify its overall polarity.[17][18] This creates a new solvent environment that may be more favorable for dissolving a solute with a mixed polarity, like this compound.[19][20] The goal is to create a solvent blend whose polarity better matches that of the solute.
Experimental Protocol 3: Co-Solvent Screening
-
Primary Solvent: Begin with the compound in your primary, bulk solvent where it is partially soluble.
-
Co-Solvent Addition: While stirring, add a potential co-solvent dropwise (or in small volumetric increments, e.g., 1-5% v/v).
-
Observation: After each addition, allow the system to equilibrate for several minutes. Look for the disappearance of the solid material.
-
Selection: If dissolution occurs, you have identified an effective co-solvent system. Note the approximate ratio of solvents required. It's often beneficial to test this in reverse (i.e., add the primary solvent to a solution of the compound in the co-solvent).
Table 2: Suggested Co-Solvent Pairs for Screening
| Primary Solvent (Bulk) | Potential Co-Solvent (Minor Component) | Rationale for Improvement |
|---|---|---|
| Toluene (Nonpolar) | Ethanol or THF (Polar) | The polar co-solvent solvates the -OH and amine groups. |
| Dichloromethane (Moderately Polar) | Methanol (Polar Protic) | Increases polarity and H-bonding capability of the system. |
| Acetonitrile (Polar Aprotic) | Dichloromethane (Less Polar) | Reduces the overall polarity to better match the hydrophobic core. |
| Ethanol (Polar Protic) | Acetone (Polar Aprotic) | Disrupts the solvent's H-bonding network, potentially creating more favorable pockets for the solute. |
Q6: My primary solvent is protic (e.g., an alcohol) and solubility is still poor. Can I use pH modification?
A: Yes. This is a highly effective strategy for amine-containing compounds.[21] The tertiary amine in this compound is basic and can be protonated by an acid to form a salt. This salt form is an ion and is typically significantly more soluble in polar protic solvents than the neutral "free base" form.[22][23]
Experimental Protocol 4: Solubility Enhancement via Acidification
-
Preparation: Suspend the compound in your chosen protic solvent (e.g., ethanol, methanol, or an aqueous buffer).
-
Acid Addition: While stirring, add a suitable acid dropwise. A common choice is a 1M solution of hydrochloric acid (HCl) in a compatible solvent (e.g., HCl in ethanol). Other organic acids like acetic acid or formic acid can also be used.
-
Monitoring: Monitor the dissolution of the solid. You can optionally monitor the pH if the system is aqueous or semi-aqueous.
-
Stoichiometry: Often, only a single molar equivalent of acid is needed to protonate the amine and achieve significant solubility enhancement. Adding a large excess should be avoided unless required by the experimental design.
-
Validation: Once dissolved, the compound is now in its salt form (e.g., this compound hydrochloride). Be aware that this may affect its chemical behavior in subsequent reactions or assays.
Caption: Relationship between molecular domains and solvent interactions.
Section 3: Frequently Asked Questions (FAQs)
Q7: Why does the compound "oil out" or form a gel instead of dissolving?
A: This typically happens when a supersaturated solution is formed, often after cooling a heated solution, or when the solvent is a poor choice for the desired concentration. The compound molecules begin to aggregate but cannot form an ordered crystal lattice, resulting in a liquid or semi-solid phase separation. To resolve this, try diluting the mixture with more solvent, switching to a better solvent, or using a co-solvent system to disrupt the aggregation process.[24]
Q8: Can I increase the dissolution rate without changing the solvent system?
A: Yes. The rate of dissolution is kinetically, not just thermodynamically, controlled.[8] Two effective methods are:
-
Particle Size Reduction: Grinding the solid material into a finer powder increases the surface area available for the solvent to act upon, which can significantly speed up dissolution.[19][25]
-
Sonication: As detailed in Section 2, sonication is a powerful mechanical method to accelerate the dissolution rate.[14][15]
Q9: Are there any solvents I should avoid?
A: While this compound is broadly compatible, some considerations apply. Although it is a tertiary amine and thus less reactive than primary or secondary amines, it's good practice to be cautious with highly reactive solvents (e.g., acid chlorides) unless a reaction is intended. For analytical purposes like NMR, ensure your chosen solvent does not have peaks that will obscure the signals from your compound.
Q10: How do I prepare a stock solution at the highest possible concentration?
A: To determine the maximum solubility (the saturation point), you should perform a gravimetric analysis. This involves creating a saturated solution by adding an excess of the compound to a known volume of solvent and allowing it to equilibrate for an extended period (e.g., 24-48 hours) with continuous agitation.[24] After equilibration, the excess solid is filtered off, and the concentration of the dissolved compound in the supernatant is determined accurately, for instance, by evaporating the solvent from a known volume of the solution and weighing the residue.[24] This process combines all the techniques: optimal solvent choice, agitation, and sufficient time to reach thermodynamic equilibrium.
References
- Sonic
- Cosolvent - Wikipedia. [Link]
- Heating Techniques - Solubility of Things. [Link]
- Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar. (2023-04-21). [Link]
- Sonication: Significance and symbolism. (2025-12-02). [Link]
- Cosolvent – Taylor & Francis. [Link]
- What Is Sonication In Biochemistry? - Chemistry For Everyone - YouTube. (2025-03-28). [Link]
- Organic Chemistry: Why do you heat the compound while testing the solubility in w
- Cosolvent – Knowledge and References - Taylor & Francis. [Link]
- Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal. [Link]
- II: AROM
- 23.1. Properties of amines | Organic Chemistry II - Lumen Learning. [Link]
- Ultrasonic Dissolving of Solids in Liquids. [Link]
- Amine - Wikipedia. [Link]
- Co-solvent: Significance and symbolism. (2025-12-23). [Link]
- Challenges and Solutions in Oligonucleotide Analysis, Part II: A Detailed Look at Ion-Pairing Reversed-Phase Separations | LCGC Intern
- Video: Physical Properties of Amines - JoVE. (2023-04-30). [Link]
- Amine compounds. [Link]
- Solubility enhancement techniques: A comprehensive review - WJBPHS. (2023-03-13). [Link]
- Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals - YouTube. (2020-11-12). [Link]
- [4-(1H-Pyrrol-1-yl)phenyl]methanol | C11H11NO | CID 599478 - PubChem. [Link]
- Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. [Link]
- KR20180054569A - Methods for improving the aqueous solubility of water-insoluble or...
- Toward overcoming solubility issues in organic chemistry - ScienceDaily. (2021-05-20). [Link]
- Biochemistry, Dissolution and Solubility - St
- Temperature Effects on Solubility - Chemistry LibreTexts. (2023-01-29). [Link]
- [4-(pyrrolidin-1-yl)phenyl]methanol - PubChemLite. [Link]
- CompoundingToday.
- [4-(4-Methoxyphenyl)-1-methyl-3-nitropyrrolidin-3-yl]methanol - NIH. [Link]
- Pyrrolidine - Wikipedia. [Link]
- 4-Methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one - PubChem. [Link]
- pH and solubility (video) | Equilibrium - Khan Academy. [Link]
- Solubility of Organic and Inorganic Chemicals in Selected Solvents. [Link]
- 16.4: The Effects of pH on Solubility - Chemistry LibreTexts. (2019-01-03). [Link]
Sources
- 1. Video: Physical Properties of Amines [jove.com]
- 2. snscourseware.org [snscourseware.org]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. 23.1. Properties of amines | Organic Chemistry II [courses.lumenlearning.com]
- 5. Amine - Wikipedia [en.wikipedia.org]
- 6. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 7. PubChemLite - [4-(pyrrolidin-1-yl)phenyl]methanol (C11H15NO) [pubchemlite.lcsb.uni.lu]
- 8. quora.com [quora.com]
- 9. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Sonication - Wikipedia [en.wikipedia.org]
- 14. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 15. hielscher.com [hielscher.com]
- 16. Sonication: Significance and symbolism [wisdomlib.org]
- 17. Cosolvent - Wikipedia [en.wikipedia.org]
- 18. taylorandfrancis.com [taylorandfrancis.com]
- 19. wjbphs.com [wjbphs.com]
- 20. m.youtube.com [m.youtube.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 23. Khan Academy [khanacademy.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. ijmsdr.org [ijmsdr.org]
Technical Support Center: Navigating Catalyst Deactivation in Cross-Coupling Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center. As a Senior Application Scientist, I've seen firsthand how catalyst deactivation can stall critical research and development. This guide is designed to provide you with not just troubleshooting steps, but a deeper understanding of the underlying causes of catalyst deactivation in cross-coupling reactions. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and ultimately, achieve more consistent and reliable results.
Frequently Asked Questions (FAQs)
This section addresses some of the most common questions we receive regarding catalyst deactivation.
Q1: My cross-coupling reaction is sluggish or has failed completely. What are the most likely causes?
A sluggish or failed reaction is often a sign of catalyst deactivation. The primary culprits to investigate are:
-
Catalyst Poisoning: Impurities in your reagents or solvents can bind to the active metal center, rendering it inactive. Common poisons include sulfur, and even trace amounts of other metals can interfere with the catalytic cycle.[1][2] The nitrogen atoms in some heteroaryl substrates can also coordinate to the palladium catalyst, forming stable, inactive complexes.[3]
-
Formation of Palladium Black: The appearance of a black precipitate is a clear indication of catalyst decomposition.[3][4] This "palladium black" consists of agglomerated, catalytically inactive palladium metal.[3][4]
-
Inefficient Oxidative Addition: For less reactive electrophiles, such as aryl chlorides, the oxidative addition step can be the rate-limiting step. This requires highly active catalysts to proceed efficiently.[3][5]
-
Poor Reagent Quality: The stability of your reagents is crucial. For instance, boronic acids, particularly electron-deficient ones, are susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[6] Phosphine ligands are also prone to oxidation if not handled under an inert atmosphere.[6]
Q2: My reaction mixture is turning black. What does this mean, and how can I prevent it?
The black precipitate you're observing is likely palladium black, which is finely divided, catalytically inactive palladium metal.[3][4] Its formation is a definitive sign of catalyst deactivation. To prevent this:
-
Ensure a Strictly Inert Atmosphere: Oxygen is a major contributor to the oxidation of the active Pd(0) catalyst, leading to the formation of palladium black.[3][6] Rigorous degassing of your solvents and maintaining a positive pressure of an inert gas like argon or nitrogen is essential.
-
Use Stabilizing Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are crucial for stabilizing the Pd(0) species and preventing aggregation.[3][7]
-
Control the Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[3][4] It is often a delicate balance, and running the reaction at the lowest effective temperature is advisable.
Q3: How do I know if my reagents are the source of the problem?
The purity of all your reaction components is paramount. Trace impurities can have a significant impact on the outcome of your reaction.[8][9][10]
-
Substrates: Ensure your aryl halide and coupling partner are of high purity. Recrystallization or distillation can be effective purification methods.[8]
-
Solvents and Bases: Use anhydrous and degassed solvents.[6] Ensure your base is of high purity and stored in a desiccator to prevent moisture absorption.[8]
-
Catalyst and Ligand: Use fresh catalyst and ligands that have been stored correctly under an inert atmosphere.[6] Phosphine ligands are particularly susceptible to oxidation.[6]
A simple way to test for reagent-based issues is to run a control reaction with high-purity, fresh reagents and compare the results to your standard reaction.[1]
Troubleshooting Guides
This section provides a more in-depth, problem-oriented approach to resolving common issues encountered during cross-coupling reactions.
Guide 1: Low or No Conversion
Symptom: Your reaction shows minimal or no formation of the desired product, even after an extended reaction time.
Possible Causes & Solutions:
| Possible Cause | Diagnostic Check | Recommended Solution |
| Inefficient Oxidative Addition | Especially common with aryl chlorides or sterically hindered substrates. | Use bulky, electron-rich ligands (e.g., Buchwald ligands, NHCs) to promote oxidative addition.[3][4] Consider switching to a more reactive aryl halide (I > Br > OTf >> Cl).[6] |
| Catalyst Poisoning | Review the purity of all reagents and solvents. Are there any potential sources of sulfur or other coordinating species? | Purify all starting materials and solvents.[1] If the substrate itself is a potential poison (e.g., a nitrogen-containing heterocycle), screen different ligands that may be less susceptible to displacement.[11] |
| Protodeboronation of Boronic Acid | Common with electron-deficient boronic acids. | Use fresh, high-purity boronic acid.[6] Consider converting it to a more stable form like a pinacol ester or MIDA boronate.[6] Optimize the choice of base, as some can exacerbate this side reaction.[6] |
| Inappropriate Reaction Conditions | Review your choice of ligand, base, solvent, and temperature. | Conduct a systematic screen of reaction parameters.[3][12] Ensure vigorous stirring, especially for heterogeneous mixtures.[8] |
Guide 2: Reaction Stalls Prematurely
Symptom: The reaction proceeds initially but stops before reaching full conversion.
Possible Causes & Solutions:
| Possible Cause | Diagnostic Check | Recommended Solution |
| Gradual Catalyst Decomposition | Observe the reaction mixture for the slow formation of palladium black. | Ensure a strictly anaerobic environment.[4] Use stabilizing ligands to prolong the catalyst's lifetime.[4] Consider running the reaction at a lower temperature.[4] |
| Product Inhibition | The product of the reaction may be coordinating to the catalyst and inhibiting its activity. | This can be challenging to overcome. In some cases, a continuous flow setup where the product is removed as it's formed can be beneficial. |
| Ligand Degradation | The supporting ligand may be degrading under the reaction conditions. | Choose a more robust ligand that is stable at the required reaction temperature. |
Visualizing Catalyst Deactivation Pathways
Understanding the mechanisms of deactivation is key to preventing them. The following diagrams illustrate the main pathways.
Caption: Figure 1. Major Catalyst Deactivation Pathways.
Experimental Protocols
Protocol 1: Rigorous Solvent and Reagent Preparation
This protocol is essential for minimizing catalyst deactivation due to impurities and oxygen.
-
Solvent Degassing:
-
Choose a suitable anhydrous solvent (e.g., toluene, dioxane, THF).
-
Degas the solvent by bubbling a stream of inert gas (argon or nitrogen) through it for at least 30 minutes. Alternatively, use the freeze-pump-thaw method for more rigorous oxygen removal.
-
-
Reagent Purification:
-
Solid Reagents: If necessary, recrystallize solid starting materials and bases.
-
Liquid Reagents: Distill liquid starting materials. Amines can be purified by passing them through a short plug of activated alumina.[8]
-
-
Reaction Setup under Inert Atmosphere:
-
Assemble your reaction glassware and flame-dry it under vacuum to remove adsorbed moisture.
-
Backfill the glassware with an inert gas.
-
Add your solid reagents (aryl halide, coupling partner, base, catalyst, and ligand) to the reaction flask under a positive pressure of inert gas.
-
Add the degassed solvent via cannula or a gas-tight syringe.
-
Maintain a positive pressure of inert gas throughout the reaction.
-
Caption: Figure 2. Workflow for Rigorous Reaction Setup.
Protocol 2: Characterization of a Deactivated Catalyst
If you consistently face issues and suspect catalyst deactivation, characterizing the spent catalyst can offer valuable insights.
-
Sample Preparation:
-
Under an inert atmosphere, carefully isolate any precipitate (e.g., palladium black) from the reaction mixture by filtration.[4]
-
Wash the isolated solid with a suitable solvent to remove any adsorbed organic material.
-
Dry the solid under vacuum.
-
-
Analytical Techniques:
-
X-ray Photoelectron Spectroscopy (XPS): This technique can determine the oxidation state of the palladium, helping you to understand if the active Pd(0) has been oxidized.[1][13]
-
Transmission Electron Microscopy (TEM): TEM can be used to visualize the size and morphology of the palladium particles, confirming if aggregation has occurred.[14]
-
Inductively Coupled Plasma (ICP) Analysis: ICP can be used to detect the presence of elemental poisons on the catalyst surface.[15]
-
References
- TCA Lab / Alfa Chemistry. (n.d.). Catalyst Deactivation Evaluation and Testing.
- Andersson, M., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. ACS Publications.
- Andersson, M., et al. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. National Institutes of Health.
- Applied Catalysts. (2024). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause.
- ACS Publications. (2024). Overcoming Pd Catalyst Deactivation in the C–H Coupling of Tryptophan Residues in Water Using Air as the Oxidant.
- Novák, Z., et al. (n.d.). Curse or blessing? Influence of impurities on cross-coupling — Guideline for elucidating catalysts. Semantic Scholar.
- Google Patents. (n.d.). US4999326A - Palladium catalyst reactivation.
- SciSpace. (n.d.). Poisoning and deactivation of palladium catalysts.
- Google Patents. (n.d.). US3959382A - Method for reactivating palladium catalysts.
- MDPI. (2022). Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW).
- DSpace@MIT. (n.d.). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions.
- ChemRxiv. (2021). Curse or Blessing? Influence of Impurities on Cross-Coupling— Guideline for Elucidating Catalysts.
- Semantic Scholar. (2021). Curse or Blessing? Influence of Impurities on Cross-Coupling— Guideline for Elucidating Catalysts.
- Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?.
- Google Patents. (n.d.). CN101024184A - Method for reactivating deactivated palladium/carbon catalyst.
- Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction?.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- ResearchGate. (n.d.). Revisiting the amine-catalysed cross-coupling.
- National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
- ResearchGate. (n.d.). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- White Rose eTheses Online. (n.d.). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions.
- ResearchGate. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- ResearchGate. (n.d.). Strategy to Avoid Catalyst Deactivation in Telescoped Miyaura Borylation/Suzuki Cross-Coupling Reaction.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them.
- MDPI. (2026). Mechanistic Pathways and Product Selectivity in Pyrolysis of PE, PP and PVC: A Foundation for Applied Chemistry in Europe.
- StudySmarter. (2024). Catalyst Deactivation: Mechanism & Causes.
- YouTube. (2024). Ligand design for cross-couplings: phosphines.
- IntechOpen. (2025). Metal-Free Cross-Coupling Reactions: Green Pathways for C–C Bond Formation.
- Journal of the American Chemical Society. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis.
- Amazon S3. (2019). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. [PDF] Curse or Blessing? Influence of Impurities on Cross-Coupling— Guideline for Elucidating Catalysts | Semantic Scholar [semanticscholar.org]
- 11. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 14. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
- 15. alfachemic.com [alfachemic.com]
Minimizing byproduct formation in Grignard reactions with esters
Technical Support Center: Grignard Reactions with Esters
Welcome to the technical support center for Grignard reactions. This guide is designed for researchers, scientists, and professionals in drug development who utilize the reaction of Grignard reagents with esters to form new carbon-carbon bonds. As a cornerstone of organic synthesis, this reaction is powerful but not without its challenges. Byproduct formation can often complicate purification and reduce yields, posing significant hurdles in a research and development setting.
This document provides in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to move beyond simple procedural lists and delve into the mechanistic reasoning behind common issues, empowering you to optimize your reactions with a solid understanding of the underlying chemistry.
Troubleshooting Guide: Isolating Problems & Implementing Solutions
This section addresses specific, common problems encountered during the Grignard reaction with esters. Each issue is presented in a question-and-answer format, detailing the cause and providing actionable, field-proven solutions.
Issue 1: My reaction yields the tertiary alcohol, but I wanted to isolate the ketone. Why is this happening and can it be prevented?
Answer:
This is one of the most common misconceptions when using esters in Grignard reactions. The formation of a tertiary alcohol is the expected and mechanistically favored outcome. The reaction proceeds via a two-step addition process. The first equivalent of the Grignard reagent adds to the ester carbonyl, forming a tetrahedral intermediate which then collapses, eliminating the alkoxy group (-OR) to generate a ketone.[1][2]
However, this newly formed ketone is significantly more reactive than the starting ester.[3] The electron-donating resonance from the oxygen atom in the ester's alkoxy group makes the ester's carbonyl carbon less electrophilic compared to the carbonyl carbon of a ketone.[1] Consequently, the second equivalent of the Grignard reagent will preferentially and rapidly attack the ketone intermediate as it is formed, leading to the tertiary alcohol after an acidic workup.[1][4]
Can it be prevented?
Stopping the reaction at the ketone stage is exceptionally difficult and generally not practical under standard Grignard conditions. Even with slow addition at low temperatures and using only one equivalent of the Grignard reagent, the result is typically a mixture of unreacted ester, the desired ketone, and the tertiary alcohol byproduct, making purification challenging.[1][5]
Recommended Alternatives for Ketone Synthesis:
For a clean conversion to a ketone, consider using substrates that form a stable intermediate that resists a second addition.
-
Weinreb Amides (N-methoxy-N-methyl amides): Reaction of a Grignard reagent with a Weinreb amide produces a stable chelated intermediate. This intermediate does not break down until the acidic workup, preventing the second addition and yielding a ketone.[6]
-
Nitriles: Grignard reagents add to nitriles to form an imine intermediate, which can be hydrolyzed during workup to produce a ketone.[6][7]
Issue 2: I am recovering a significant amount of my starting ester after workup, and my yield is low.
Answer:
Recovering the starting material points to two primary culprits: deactivation of the Grignard reagent or a competing side reaction (enolization).
A. Deactivation of the Grignard Reagent
Grignard reagents are not only potent nucleophiles but also extremely strong bases. They will react avidly with any source of acidic protons in a reaction that is much faster than the desired carbonyl addition.[8] The most common culprit is residual water.
-
Cause: If there is moisture in your glassware, solvent, or starting ester, the Grignard reagent (R-MgX) will be protonated to form an alkane (R-H), rendering it inactive.[9] Atmospheric moisture can also be a significant factor.
-
Solution: Rigorous Anhydrous Technique.
-
Glassware: All glassware must be meticulously dried before use. Oven-drying (overnight at >120 °C) or flame-drying under vacuum immediately before use are standard procedures. Allow the glassware to cool to room temperature under an inert atmosphere (Nitrogen or Argon).
-
Solvents: Use only high-quality anhydrous solvents. Ethereal solvents like diethyl ether or tetrahydrofuran (THF) should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or purchased in sealed bottles under an inert atmosphere.
-
Inert Atmosphere: The entire reaction, from setup to quench, must be conducted under a positive pressure of an inert gas like nitrogen or argon to prevent atmospheric moisture ingress.[9]
-
B. Enolization of the Ester
If the ester possesses an acidic α-hydrogen, the Grignard reagent can function as a base, abstracting this proton to form a magnesium enolate.[10][11] This enolate is unreactive towards further nucleophilic addition. During the aqueous workup, the enolate is simply protonated, regenerating the starting ester. This side reaction is more prevalent with:
-
Sterically hindered esters.
-
Bulky Grignard reagents.
-
Solution: Modify Reaction Conditions.
-
Lower the Temperature: Perform the Grignard addition at low temperatures (e.g., -78 °C to 0 °C). The activation energy for deprotonation is often lower than for nucleophilic addition, but low temperatures can help favor the desired addition reaction.[12]
-
Use a Less Hindered Reagent: If the synthetic route allows, choose a less sterically demanding Grignard reagent.
-
Consider Cerium Chloride (Luche Conditions): The addition of anhydrous cerium(III) chloride can enhance the nucleophilicity of the Grignard reagent while reducing its basicity, thereby suppressing enolization and promoting carbonyl addition.[13]
-
Issue 3: I've isolated an alcohol derived from my ester (a reduction product) and an alkene.
Answer:
This outcome indicates that a reduction side reaction has occurred.
-
Cause: This happens when the Grignard reagent possesses a hydrogen atom on its β-carbon (e.g., isopropylmagnesium bromide or n-butylmagnesium bromide). The Grignard reagent can deliver a hydride to the ester's carbonyl carbon via a six-membered cyclic transition state (a Meerwein-Ponndorf-Verley-type reduction).[10] This process reduces the ester to a primary alcohol and generates an alkene from the Grignard reagent. This pathway is more competitive when the carbonyl carbon is sterically hindered, making nucleophilic attack by the Grignard's carbon atom difficult.[11]
-
Solution: Strategic Reagent Selection and Temperature Control.
-
Reagent Choice: If possible, use a Grignard reagent that lacks β-hydrogens, such as methylmagnesium bromide, phenylmagnesium bromide, or neopentylmagnesium bromide.
-
Low Temperature: As with enolization, running the reaction at lower temperatures can disfavor the reduction pathway relative to the desired nucleophilic addition.
-
Core Reaction & Byproduct Pathways
To better visualize the competing reactions, the following diagrams illustrate the desired pathway versus the common side reactions.
Caption: Desired reaction pathway for tertiary alcohol synthesis.
Caption: Competing byproduct pathways: Enolization and Reduction.
Data Summary: Optimizing Reaction Parameters
The choice of experimental parameters has a direct and predictable impact on the outcome of your reaction. The following table summarizes these effects.
| Parameter | Condition | Effect on Main Reaction (Tertiary Alcohol) | Effect on Byproduct Formation | Recommendation |
| Stoichiometry | < 2 eq. Grignard | Incomplete reaction, low yield. | Forms a mixture of ester, ketone, and alcohol.[1] | Use a slight excess (2.1 - 2.5 eq.) of Grignard reagent. |
| Temperature | High Temp (> RT) | Can increase reaction rate. | Increases rates of enolization and reduction.[9] | Add Grignard reagent at low temperature (0 °C to -78 °C), then allow to warm to RT. |
| Addition Rate | Fast Addition | Can lead to localized overheating. | Increases potential for side reactions. | Add the Grignard reagent dropwise via an addition funnel to maintain temperature control.[11] |
| Solvent | Protic (e.g., Ethanol) | Reaction fails. | Grignard reagent is completely quenched. | Use anhydrous ethereal solvents (THF, Diethyl Ether).[9] |
| Grignard Reagent | Bulky / has β-H | May be slower. | Promotes enolization and/or reduction.[11] | Select the least hindered reagent possible, preferably without β-hydrogens, if reduction is an issue. |
Experimental Protocols
Protocol 1: General Procedure for Synthesis of a Tertiary Alcohol
This protocol outlines a standard procedure for reacting an ester with a Grignard reagent.
-
Preparation:
-
Dry all glassware (round-bottom flask, condenser, addition funnel) in an oven at 150 °C overnight and assemble hot.
-
Cool the assembly under a positive pressure of dry nitrogen or argon.
-
Equip the flask with a magnetic stir bar.
-
-
Reagent Setup:
-
Dissolve the ester (1.0 eq.) in anhydrous diethyl ether or THF in the reaction flask.
-
Cool the solution to 0 °C using an ice-water bath.
-
In the addition funnel, place the Grignard reagent (2.2 eq.) in its ethereal solvent.
-
-
Reaction:
-
Add the Grignard reagent dropwise to the stirred ester solution over 30-60 minutes, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours to ensure completion.
-
-
Workup (Quench):
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to quench any unreacted Grignard reagent. Avoid adding water or acid directly to the concentrated reaction mixture, as this can be highly exothermic.
-
Add more NH₄Cl solution until two clear layers form.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude tertiary alcohol.
-
-
Purification:
-
Purify the crude product by flash column chromatography or distillation as appropriate.
-
Protocol 2: Titration to Determine Grignard Reagent Concentration
Never assume the concentration of a commercial or self-prepared Grignard reagent. Titration is essential for accurate stoichiometry.[8]
-
Preparation:
-
Dry a small flask and stir bar.
-
Accurately weigh ~0.1 g of iodine (I₂) into the flask and record the mass.
-
Add 5 mL of anhydrous THF and stir until the iodine dissolves.
-
-
Titration:
-
Slowly add the Grignard reagent solution dropwise from a 1 mL syringe.
-
The initial dark brown/purple color of the iodine will fade. The endpoint is reached when the solution becomes colorless and clear.
-
Record the volume of Grignard reagent added.[8]
-
-
Calculation:
-
The reaction is R-MgX + I₂ → R-I + MgXI. The stoichiometry is 1:1.
-
Moles of I₂ = (Mass of I₂) / (Molar Mass of I₂, 253.8 g/mol ).
-
Concentration (M) = (Moles of I₂) / (Volume of Grignard reagent in L).
-
Repeat the titration for accuracy.
-
Frequently Asked Questions (FAQs)
Q1: My magnesium turnings won't initiate the Grignard formation. What can I do? A: Magnesium is often coated with a passivating layer of magnesium oxide. You can activate it by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings in the flask with a dry glass rod to expose a fresh surface. Sonication can also be effective.[4]
Q2: Can I use a different solvent besides ether or THF? A: While other non-protic solvents can be used, diethyl ether and THF are ideal because they are effective at solvating and stabilizing the Grignard reagent (Schlenk equilibrium). Using non-polar hydrocarbon solvents is generally not effective.
Q3: The reaction mixture turned dark brown/black. Is this normal? A: A gray-to-brown color is normal for a Grignard reagent solution.[8] However, a very dark or black color during reagent formation can indicate decomposition or the formation of finely divided metal from side reactions like Wurtz coupling, especially if the reaction overheats.[8]
Q4: How critical is the quality of the magnesium? A: It is very critical. Use high-quality magnesium turnings with a large surface area. Avoid using magnesium powder, which can be pyrophoric and difficult to control.
References
- Chemistry Steps. (n.d.). Esters with Grignard Reagent.
- Master Organic Chemistry. (2015). Reactions of Grignard Reagents.
- BYJU'S. (n.d.). Grignard Reaction Mechanism.
- Proprep. (n.d.). Explain the mechanism of a Grignard reaction with an ester and its synthetic utility.
- Chemistry LibreTexts. (2022). 21.6: Chemistry of Esters.
- Organic Chemistry Portal. (n.d.). Grignard Reaction.
- Chemistry Stack Exchange. (2014). Reaction of Grignard reagents with esters.
- Organic Chemistry. (n.d.). Grignard Reaction - Common Conditions.
- Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones.
- Master Organic Chemistry. (2016). Synthesis Problems Involving Grignard Reagents.
- Reddit. (2019). What are some strategies to reduce side-reactions in a Grignard reaction?.
- Reddit. (2020). Troubleshooting my grignard reactions.
- Pearson. (n.d.). Show how you would add a Grignard reagent to an ester or a nitrile....
- Sciencemadness.org. (2020). Methods for preventing over addition of Grignard reagent.
- ResearchGate. (2016). How do you suppress side reactions (reduction and/or self-aldol product) during grignard-ketone reactions?.
Sources
- 1. Esters with Grignard Reagent - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Sciencemadness Discussion Board - Methods for preventing over addition of Grignard reagent - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Grignard Reaction - Common Conditions [commonorganicchemistry.com]
- 7. leah4sci.com [leah4sci.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Grignard Reaction [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Difficult Chromatographic Separations of Isomers
Welcome to the technical support center for isomer separations. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique challenges of separating molecules with the same formula but different structures. Isomer separation is a critical step in ensuring product safety, efficacy, and purity, particularly in the pharmaceutical industry where a single isomer can be therapeutic while another may be inactive or harmful.[1][2][3]
This resource combines foundational knowledge with advanced troubleshooting strategies in a practical question-and-answer format. We will delve into the causality behind experimental choices, providing you with the rationale needed to develop robust and reliable separation methods.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions that form the basis of a sound strategy for separating isomers.
Q1: What are the main types of isomers, and why are they so difficult to separate?
Isomers are compounds that share the same molecular formula but have different arrangements of atoms. They are broadly classified into two groups:
-
Constitutional (or Structural) Isomers: These isomers have different connectivity. Examples include positional isomers (e.g., ortho-, meta-, para-xylene) where a functional group is at a different position on a carbon skeleton.[4]
-
Stereoisomers: These isomers have the same connectivity but differ in the spatial arrangement of their atoms.[4][5] They are further divided into:
-
Enantiomers: Non-superimposable mirror images of each other, like a pair of hands.[1][3] They have identical physical properties (melting point, boiling point, solubility) in an achiral environment, making their separation impossible on standard chromatography columns.[5]
-
Diastereomers: Stereoisomers that are not mirror images. This category includes geometric (cis/trans or E/Z) isomers and compounds with multiple chiral centers that differ at some, but not all, of them.[4][6] Unlike enantiomers, diastereomers have different physical properties and can be separated using conventional achiral chromatography.[5]
-
The difficulty in separation arises from the subtle differences in their physicochemical properties. For constitutional isomers, these differences can be minor, leading to very similar interactions with the stationary phase. For enantiomers, the challenge is absolute in an achiral system; separation requires the introduction of a chiral environment to create diastereomeric interactions with different energy states.[7][8]
Q2: What is the primary difference between separating enantiomers and diastereomers?
The fundamental difference lies in the chromatographic system required.
-
Diastereomers have distinct physical properties, meaning they will interact differently with a standard (achiral) stationary phase. Therefore, they can be separated on conventional columns like C18 or silica, although optimizing selectivity can still be challenging.[5][9][10]
-
Enantiomers behave identically in an achiral environment. To separate them, you must introduce chirality into the system. This is typically achieved in one of two ways[8][11]:
-
Direct Method (Chiral Chromatography): Use a Chiral Stationary Phase (CSP). The CSP creates transient, diastereomeric complexes with the enantiomers, leading to different retention times.[7] This is the most common and preferred approach.[11]
-
Indirect Method: Derivatize the enantiomers with a pure chiral reagent to form a pair of diastereomers.[8][12] These newly formed diastereomers can then be separated on a standard achiral column. This method can be cumbersome due to the need for derivatization reactions.[11][12]
-
Q3: How do I choose between a Chiral Stationary Phase (CSP) and an achiral column?
The choice is dictated by the type of isomers you are separating.
-
Use an achiral column (e.g., C18, Phenyl-Hexyl, Silica) for separating diastereomers, geometric isomers (cis/trans), or positional isomers .[4][10][13]
-
Use a Chiral Stationary Phase (CSP) for separating enantiomers .[11][14] CSPs are the most versatile and widely used tools for enantioseparation.[7][14]
The workflow below illustrates this initial decision-making process.
Part 2: Troubleshooting Guide - Common Problems & Solutions
This section provides a systematic approach to resolving common issues encountered during isomer separations.
Problem 1: Poor or No Resolution (Rs < 1.5)
Q: My isomers are co-eluting or only partially separated. What is the most effective way to improve resolution?
Resolution (Rs) is a function of column efficiency (N), selectivity (α), and retention factor (k). Selectivity (α), the separation factor between the two isomer peaks, is the most powerful parameter to adjust for improving resolution in difficult separations.[15]
Here is a systematic troubleshooting workflow:
1. Optimize the Mobile Phase (The First and Most Critical Step)
-
Change the Organic Modifier: The choice between solvents like acetonitrile (ACN) and methanol (MeOH) can dramatically alter selectivity.[16] Methanol is a polar, protic solvent capable of hydrogen bonding, while acetonitrile is a polar, aprotic solvent with a strong dipole moment.[16] This difference in chemistry can change how isomers interact with the stationary phase, often leading to improved separation.[17] For some diastereomers, a mobile phase of methanol and water provides better separation despite longer run times, whereas acetonitrile and water may yield poor separation.[17]
-
Adjust pH for Ionizable Compounds: If your isomers have acidic or basic functional groups, mobile phase pH is a powerful tool. Adjusting the pH to be at least 2 units away from the pKa of the analytes ensures they are in a single, non-ionized form, which typically results in better peak shape and retention.[16] Small changes in pH can significantly impact the selectivity of ionizable compounds.[18]
-
Use Additives or Modifiers: For chiral separations, small amounts of acidic or basic additives (e.g., trifluoroacetic acid - TFA, diethylamine - DEA) can dramatically improve peak shape and resolution by minimizing undesirable secondary interactions with the stationary phase.[19]
2. Optimize Temperature
Temperature is a crucial but often overlooked parameter for controlling selectivity.[20][21]
-
Mechanism: Changing the temperature alters the thermodynamics of the analyte-stationary phase interaction.[21] This can affect the conformational flexibility of both the analyte and the stationary phase, leading to significant changes in selectivity.[22]
-
General Rule: For many isomer separations, especially on certain reversed-phase and chiral columns, lower temperatures often lead to improved resolution .[19][22][23] This enhances the subtle bonding forces responsible for differentiation.
-
Caveat: The effect is compound-dependent. In some cases, increasing the temperature can improve resolution or even reverse the elution order of enantiomers.[15][19] Therefore, screening a range of temperatures (e.g., 10°C, 25°C, 40°C) is a highly recommended strategy.[20]
3. Change the Stationary Phase
If mobile phase and temperature optimization fail, the chosen stationary phase may not be suitable.
-
For Achiral Separations: If you are using a C18 column, try a phase with a different selectivity mechanism, such as a Phenyl-Hexyl or a polar-embedded phase.[24] Phenyl columns, for example, offer π-π interactions that can be highly effective for separating positional isomers of aromatic compounds.[4]
-
For Chiral Separations: The "no-one-size-fits-all" rule is paramount. Screening a variety of CSPs is essential.[15][25] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are the most popular and versatile, but other types like Pirkle, cyclodextrin, or macrocyclic glycopeptide phases may provide the necessary selectivity for your specific analyte.[7][14][15]
Problem 2: Peak Tailing
Q: My isomer peaks are asymmetrical and tailing. What causes this and how can I fix it?
Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, particularly with active sites like residual silanols on silica-based columns.[19] It can also be caused by column overload or an inappropriate mobile phase pH.[19][26]
Troubleshooting Steps:
-
Check for Column Overload: Inject a 10-fold dilution of your sample. If the peak shape improves significantly, you are overloading the column.[18][19] Reduce your sample concentration or injection volume.
-
Optimize Mobile Phase pH and Additives:
-
For Basic Compounds: Add a small amount (e.g., 0.1%) of a basic modifier like diethylamine (DEA) or triethylamine (TEA) to your mobile phase. This will compete with your basic analyte for active silanol sites, improving peak shape.[19]
-
For Acidic Compounds: Ensure the mobile phase pH is low enough to keep the analyte fully protonated. Adding 0.1% trifluoroacetic acid (TFA) or formic acid can often sharpen acidic peaks.[19]
-
-
Check Column Health: A degraded column can also cause tailing. If the column is old or has been used with aggressive mobile phases, consider replacing it.[27][28]
Problem 3: Unstable Retention Times or Peak Inversion
Q: My retention times are drifting, or the elution order of my enantiomers is reversing between runs. What is happening?
This issue is particularly common in chiral chromatography and is often linked to temperature sensitivity.[15] Chiral recognition mechanisms can be highly dependent on temperature, and even small fluctuations can lead to changes in selectivity and elution order.[15][19]
Solutions:
-
Use a Column Thermostat: This is critical. Maintaining a stable and consistent column temperature is essential for reproducible results in any isomer separation.[18][21][23]
-
Ensure Proper Column Equilibration: Before starting your analytical run, ensure the column is fully equilibrated with the mobile phase. This can take 10-20 column volumes or more, especially when changing mobile phase composition.
-
Verify Mobile Phase Preparation: Inconsistent mobile phase composition is a common cause of retention time drift.[16] If preparing mobile phases manually, use precise volumetric measurements. Ensure solvents are fresh and properly degassed.[18][29]
Part 3: Key Experimental Protocols & Data
Protocol: Systematic Mobile Phase Screening for Diastereomer Separation
This protocol outlines a systematic approach to finding the optimal mobile phase for separating diastereomers on an achiral C18 column.
-
Objective: To determine the best organic modifier and composition for resolving a critical pair of diastereomers.
-
Materials:
-
HPLC system with UV detector and column oven.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
HPLC-grade water, acetonitrile (ACN), and methanol (MeOH).
-
Sample containing the diastereomeric mixture.
-
-
Methodology:
-
Initial Scouting with Acetonitrile:
-
Prepare a mobile phase of 50:50 (v/v) ACN:Water.[16]
-
Set the flow rate to 1.0 mL/min and column temperature to 25°C.
-
Inject the sample and record the chromatogram.
-
Evaluate: If resolution is poor, run a series of isocratic steps, decreasing the ACN percentage in 5% increments (e.g., 45%, 40%, 35%) to increase retention and provide more opportunity for separation.[16]
-
-
Scouting with Methanol:
-
Gradient Development (If Necessary):
-
-
Data Analysis: Compare the resolution (Rs) values from all runs to identify the optimal mobile phase conditions.
Data Table: Comparison of Chiral Stationary Phases (CSPs)
Selecting the right CSP is crucial for enantiomer separations. This table provides a summary of common CSP types and their primary interaction mechanisms.
| CSP Type | Chiral Selector | Primary Interaction Mechanisms | Typical Applications |
| Polysaccharide-based | Amylose or Cellulose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)) | Hydrogen bonding, π-π interactions, dipole-dipole, steric inclusion | Broad applicability; the most widely used CSPs for a vast range of chiral compounds.[7][15] |
| Pirkle-type (Brush-type) | π-electron acceptor or π-electron donor molecules | π-π interactions, hydrogen bonding, dipole stacking | Aromatic compounds, amines, carboxylic acids, alcohols.[11] |
| Cyclodextrin-based | α-, β-, or γ-cyclodextrin | Inclusion complexation into the chiral cavity | Aromatic compounds that can fit into the cyclodextrin cavity.[5][11] |
| Macrocyclic Glycopeptide | Vancomycin, Teicoplanin | Hydrogen bonding, ionic interactions, inclusion complexing | Amino acids and other polar molecules.[31] |
| Ligand Exchange | Amino acids (e.g., L-proline) complexed with a metal ion (e.g., Cu²⁺) | Formation of transient diastereomeric metal complexes | Amino acids, hydroxy acids.[7] |
References
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. (n.d.).
- A Strategy for Developing HPLC Methods for Chiral Drugs. (n.d.).
- Development of A Reversed-Phase High Performance Liquid Chromatographic Method for Efficient Diastereomeric Separation and Quant. (n.d.).
- The influence of column temperature on selectivity in reversed-phase liquid chromatography for shape-constrained solutes. (2001).
- Playing with Selectivity for Optimal Chiral Separation. (2023).
- Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobiliz
- The influence of column temperature on selectivity in reversed-phase liquid chromatography for shape-constrained solutes. (n.d.).
- Comparative study on separation of diastereomers by HPLC. (2003).
- A Review on Chiral Stationary Phases for Separation of Chiral Drugs. (2020). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
- Chiral Chromatography: Principle, Components, Steps, Types, Uses. (2022). Microbe Notes. [Link]
- How Does Temperature Affect Selectivity? (n.d.).
- Why Temperature Is Important in Liquid Chromatography. (n.d.). Ibis Scientific, LLC. [Link]
- Mobile Phase Optimization: A Critical Factor in HPLC. (n.d.). Phenomenex. [Link]
- The Secrets to Mastering Chiral Chromatography. (2023). Rotachrom Technologies. [Link]
- How Does Temperature Affect Chrom
- Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separ
- How to separate isomers by Normal phase HPLC? (2014).
- The Science and Strategy Behind Isomer Separation: Advancements in Chromatography for Precision Purification (Isomerism Part 1). (2024). Rotachrom Technologies. [Link]
- Types of Chemical Isomers and Recommended HPLC Columns for Effective Separ
- A Column Switching Method for the Separation of Geometric Isomers and Enantiomers of a Substituted Pentadienyl Carboxamide. (1994).
- Troubleshooting Poor Peak Shape and Resolution in HPLC. (2023). YouTube. [Link]
- Strategies for chiral separation: from racemate to enantiomer. (2023). Chemical Science. [Link]
- What are the Reasons for Resolution Failure in HPLC? (2023).
- Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. (n.d.). Mastelf. [Link]
- Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. (n.d.). Alwsci. [Link]
- How to Prevent and Solve Resolution Loss in HPLC Workflows. (n.d.). uHPLCs. [Link]
- An Introduction to Chiral Chromatography. (2014).
- Strategies for chiral separation: from racemate to enantiomer. (2023).
- separation of positional isomers. (2017).
- Types of Isomers: Constitutional, Stereoisomers, Enantiomers, and Diastereomers. (2018). Compound Interest. [Link]
Sources
- 1. The Secrets to Mastering Chiral Chromatography [rotachrom.com]
- 2. The Science and Strategy Behind Isomer Separation | RotaChrom [rotachrom.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. eijppr.com [eijppr.com]
- 8. microbenotes.com [microbenotes.com]
- 9. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. lib3.dss.go.th [lib3.dss.go.th]
- 14. Strategies for Preparation of Chiral Stationary Phases: Progress on Coating and Immobilization Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. isca.me [isca.me]
- 18. uhplcs.com [uhplcs.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. ibisscientific.com [ibisscientific.com]
- 22. The influence of column temperature on selectivity in reversed‐phase liquid chromatography for shape‐constrained solutes (2001) | Lane C. Sander | 50 Citations [scispace.com]
- 23. researchgate.net [researchgate.net]
- 24. separation of positional isomers - Chromatography Forum [chromforum.org]
- 25. researchgate.net [researchgate.net]
- 26. youtube.com [youtube.com]
- 27. chromatographytoday.com [chromatographytoday.com]
- 28. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 29. mastelf.com [mastelf.com]
- 30. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 31. mdpi.com [mdpi.com]
Preventing degradation of (4-Pyrrolidin-1-ylphenyl)methanol during workup
A Guide to Preventing Degradation During Experimental Workup
Introduction: The Challenge of Stability
(4-Pyrrolidin-1-ylphenyl)methanol is a valuable bifunctional molecule featuring both a nucleophilic aromatic amine and a reactive benzylic alcohol. This unique structure, while useful synthetically, presents significant challenges during reaction workup and purification. Researchers frequently report issues with product discoloration, the formation of stubborn impurities, and overall low recovery. This guide provides an in-depth analysis of the degradation mechanisms and offers field-proven troubleshooting strategies and protocols to ensure the integrity of your compound.
Understanding the Core Instability: A Tale of Two Functional Groups
The degradation of this compound is not caused by a single factor but by the interplay of its two primary functional groups. Successful handling requires mitigating risks associated with both.
-
The Aromatic Amine Moiety : The pyrrolidine-substituted aniline is highly electron-rich. This makes the nitrogen atom and the aromatic ring susceptible to oxidation, even by atmospheric oxygen. This process often generates highly colored radical cations or dimeric/polymeric species, which are the primary cause of the yellow, brown, or black discoloration observed during workup.[1][2]
-
The Benzylic Alcohol Moiety : Benzylic alcohols are prone to oxidation to the corresponding aldehyde and carboxylic acid.[3] They are also highly sensitive to acidic conditions, which can promote dehydration to form a stabilized benzylic carbocation. This intermediate can then be trapped by nucleophiles (e.g., halide ions from an acid wash) or lead to the formation of ethers if alcoholic solvents are present.[4]
Sources
Technical Support Center: Navigating the Scale-Up of Palladium-Catalyzed Reactions
A Senior Application Scientist's Guide to Troubleshooting and Optimization
Welcome to the Technical Support Center for scaling up palladium-catalyzed reactions. This guide is designed for researchers, scientists, and drug development professionals who are transitioning these powerful synthetic tools from the bench to larger-scale production. As a Senior Application Scientist, I've witnessed firsthand the unique challenges that arise when moving from milligram to kilogram scales. This resource is structured to provide not just solutions, but a deeper understanding of the underlying principles governing these complex transformations. Our goal is to empower you with the knowledge to anticipate, diagnose, and resolve common pitfalls, ensuring a robust and efficient scale-up process.
Part 1: Frequently Asked Questions (FAQs) - The "Why" Behind Common Stumbling Blocks
This section addresses the fundamental questions that often arise during the scale-up of palladium-catalyzed reactions. Understanding these core concepts is the first step towards effective troubleshooting.
Q1: Why does my reaction yield decrease significantly upon scale-up, even when I maintain the same reagent ratios?
This is one of the most common and frustrating issues in process chemistry. The answer often lies in factors that are negligible at the lab scale but become dominant in larger reactors. These include:
-
Mass and Heat Transfer Limitations: In a small flask, mixing and heating are relatively uniform. In a large reactor, inefficient stirring can create localized "hot spots" or areas of poor reagent mixing.[1][2][3] This can lead to side reactions, catalyst decomposition, or incomplete conversion. The viscosity of the solvent becomes a more critical parameter at larger scales, impacting mass transfer between phases.[4]
-
Catalyst Deactivation: The longer reaction times often required for large-scale operations can expose the catalyst to deactivating species for extended periods.[5][6] The formation of palladium black, an inactive form of palladium, is a common visual indicator of catalyst decomposition.[7][8]
-
Impact of Impurities: The absolute amount of impurities in reagents and solvents increases with scale, even if the relative concentration (in ppm) remains the same. These impurities can act as catalyst poisons, inhibiting the reaction.[4]
Q2: I'm observing significant catalyst deactivation (e.g., formation of palladium black). What are the primary causes and how can I prevent it?
Catalyst deactivation is a major hurdle in achieving a cost-effective and sustainable process. The primary culprits are:
-
Oxygen Sensitivity: The active Pd(0) species is highly sensitive to oxygen and can be readily oxidized to inactive Pd(II) species.[8] Rigorous degassing of solvents and reagents and maintaining a strict inert atmosphere (nitrogen or argon) are crucial.[7]
-
Ligand Degradation or Insufficient Ligand Loading: The ligand plays a vital role in stabilizing the palladium center. At elevated temperatures or with prolonged reaction times, ligands can degrade. An insufficient ligand-to-palladium ratio can also lead to catalyst aggregation and the formation of palladium black.[8]
-
Substrate or Product Inhibition: In some cases, the starting material, product, or even the base can coordinate to the palladium center and inhibit its catalytic activity. For instance, the lone pair of electrons on a pyridine nitrogen can coordinate with the palladium catalyst, leading to the formation of inactive species.[8]
Prevention Strategies:
-
Inert Atmosphere: Ensure all equipment is thoroughly dried and purged with an inert gas. Solvents and liquid reagents should be degassed prior to use.[7]
-
Ligand Selection and Ratio: For challenging substrates, consider using bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands that can protect the palladium center.[8][9] It's often beneficial to use a slight excess of the ligand.
-
Precatalyst Choice: Using well-defined palladium precatalysts can ensure the efficient generation of the active Pd(0) species in situ.[10]
Q3: How do I effectively remove residual palladium from my final product to meet regulatory requirements?
Palladium contamination in active pharmaceutical ingredients (APIs) is a significant concern due to its potential toxicity and the stringent limits set by regulatory bodies like the ICH.[11][12] Effective removal is a critical final step in the process.
-
Palladium Scavengers: A variety of solid-supported scavengers with functional groups that chelate palladium are commercially available.[11] These include silica- or polymer-based materials functionalized with thiols, amines, or other ligands.
-
Activated Carbon: Treatment with activated carbon can be a cost-effective method for removing palladium, although it may sometimes lead to product loss through adsorption.[12][13]
-
Crystallization: In many cases, a well-designed crystallization process can effectively purge palladium impurities.
-
Extraction: Liquid-liquid extraction with an aqueous solution containing a chelating agent can also be employed.[11][14]
It's important to note that a single purification method may not be sufficient, and a combination of techniques is often required to reach the desired low ppm levels of residual palladium.[15][16]
Part 2: Troubleshooting Guides - A Practical Approach to Problem-Solving
This section provides a structured, question-and-answer-based approach to troubleshooting specific issues you may encounter during scale-up.
Issue 1: Inconsistent Yields and Reaction Stalls
Q: My reaction starts well but then stalls before reaching full conversion. What should I investigate?
A: A stalled reaction is often a sign of catalyst deactivation or mass transfer limitations.
Troubleshooting Steps:
-
Analyze for Catalyst Decomposition:
-
Visual Inspection: Look for the formation of a black precipitate (palladium black).[7]
-
Sampling and Analysis: Carefully take a sample from the reaction mixture (under inert conditions) and analyze the supernatant for soluble palladium. A significant decrease in soluble palladium suggests precipitation.
-
-
Evaluate Mixing Efficiency:
-
Stirring Speed and Impeller Design: On a larger scale, the type of impeller and stirring speed are critical for ensuring proper mixing. A surface-level vortex without good bottom-to-top turnover can lead to poor mixing.
-
Temperature Monitoring: Use multiple temperature probes to check for thermal gradients within the reactor.
-
-
Consider Reagent Stability and Solubility:
-
Base Solubility: If using a solid base (e.g., K₂CO₃, K₃PO₄), ensure it is not forming clumps at the bottom of the reactor. The choice of a more soluble base might be necessary upon scale-up.[7]
-
Substrate/Product Solubility: As the reaction progresses, the product concentration increases. If the product has limited solubility, it could precipitate and coat the catalyst particles, hindering their activity.
-
Issue 2: Poor Selectivity and Formation of Byproducts
Q: I'm observing an increase in byproduct formation on a larger scale. What are the likely causes?
A: An increase in byproducts often points to issues with temperature control or localized high concentrations of reagents.
Troubleshooting Steps:
-
Assess Heat Transfer:
-
Exotherm Control: Many palladium-catalyzed reactions are exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging.[17][18] This can lead to a significant increase in the internal reaction temperature, promoting side reactions.
-
Controlled Addition: Consider adding one of the reagents portion-wise or via a dropping funnel to better control the reaction exotherm.[7]
-
-
Review the Order of Addition:
-
The order in which reagents are added can be critical. For example, adding the catalyst to a solution of the base and one of the coupling partners before adding the second coupling partner can sometimes be beneficial.
-
-
Investigate Ligand-to-Palladium Ratio:
-
An insufficient amount of ligand can lead to the formation of undesired palladium species that may catalyze side reactions.
-
Issue 3: Challenges in Product Isolation and Purification
Q: My workup and purification are much more difficult at a larger scale. What can I do?
A: Challenges in downstream processing are common when scaling up.
Troubleshooting Steps:
-
Palladium Removal:
-
Scavenger Screening: If you are using a scavenger, it's advisable to screen a few different types to find the most effective one for your specific product and solvent system. The efficiency of scavengers can be solvent-dependent.[13]
-
Optimize Scavenging Conditions: Factors like temperature, time, and scavenger loading should be optimized. Increasing the temperature can often improve the kinetics of scavenging.[13]
-
-
Filtration Issues:
-
If you are using a solid-supported catalyst or scavenger, filtration can become slow and difficult on a larger scale. Using a filter aid like Celite can help.[13]
-
-
Emulsion Formation:
-
During aqueous workups, emulsions can be more prevalent at larger scales. Consider using a different solvent system or adding brine to help break the emulsion.
-
Part 3: Experimental Protocols and Data
To provide a practical context, here are some representative protocols and data tables.
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling on a 1 mole Scale
-
Vessel Preparation: Ensure a clean, dry, and inerted reactor. Purge with nitrogen for at least 30 minutes with gentle agitation.[7]
-
Reagent Loading: Charge the reactor with the aryl halide (1.0 mole), the boronic acid (1.1 - 1.5 mole), and the base (e.g., K₂CO₃, 2.0 - 3.0 mole).
-
Solvent Addition: Add the degassed solvent (e.g., toluene, THF/water). The choice of solvent and the water/solvent ratio can significantly impact the reaction rate and yield.[4]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 0.01 - 1 mol %) and the ligand (e.g., SPhos, 0.02 - 2 mol %). For larger scales, the catalyst can be added as a slurry in a small amount of degassed solvent.[7]
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by a suitable analytical method (e.g., HPLC, GC).
-
Work-up: Once the reaction is complete, cool the mixture. If a two-phase system is used, separate the layers. The organic layer is then typically washed with water and brine.
-
Palladium Removal: Treat the organic layer with a scavenging agent or activated carbon.[7]
-
Isolation: Concentrate the organic layer and purify the product, for example, by crystallization or column chromatography.
Table 1: Recommended Catalyst Loadings for Common Cross-Coupling Reactions
| Reaction Type | Catalyst Loading (mol %) - Lab Scale | Catalyst Loading (mol %) - Pilot/Production Scale | Key Considerations |
| Suzuki-Miyaura | 1 - 5 | 0.01 - 0.5 | Highly efficient; catalyst loading can often be significantly reduced upon scale-up.[19][20] |
| Buchwald-Hartwig Amination | 1 - 3 | 0.1 - 1 | Ligand choice is critical for success, especially with challenging substrates.[21] |
| Heck Alkenylation | 1 - 5 | 0.5 - 2 | Temperature control is important to prevent side reactions.[22] |
| Sonogashira Coupling | 0.5 - 2 | 0.1 - 1 | Copper-free conditions are often preferred to avoid the formation of diacetylene byproducts.[23] |
Note: These are general guidelines. The optimal catalyst loading is highly substrate-dependent and should be determined experimentally.
Part 4: Visualizing Key Concepts
Diagram 1: Catalyst Deactivation Pathways
Caption: Common pathways for palladium catalyst deactivation.
Diagram 2: Scale-Up Troubleshooting Workflow
Sources
- 1. Mass transport effects in gas-phase selective hydrogenation of 1,3-butadiene over supported Pd - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D4RE00039K [pubs.rsc.org]
- 2. aidic.it [aidic.it]
- 3. researchgate.net [researchgate.net]
- 4. arodes.hes-so.ch [arodes.hes-so.ch]
- 5. pubs.acs.org [pubs.acs.org]
- 6. DSpace [repository.upenn.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 17. [2508.21670] Anomalous ultrafast heat transfer in single palladium nanocrystals seen with an X-ray free electron laser [arxiv.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Discovery, Synthesis, and Scale-up of Efficient Palladium Catalysts Useful for the Modification of Nucleosides and Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Recyclable Palladium-Polysiloxane Catalyst with Ultra-Low Metal Leaching for Drug Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Synthesis of N-Arylpyrrolidines: A Comparative Analysis of Efficiency and Practicality
The N-arylpyrrolidine motif is a cornerstone in modern medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional organic materials. The efficient and selective construction of the C(aryl)-N bond is therefore of paramount importance for researchers in drug development and related fields. This guide provides an in-depth, objective comparison of the most prevalent and effective methods for synthesizing N-arylpyrrolidines, supported by experimental data and detailed protocols to aid in methodological selection and implementation.
Introduction: The Significance of the N-Arylpyrrolidine Scaffold
The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a privileged scaffold in drug discovery.[1] When an aryl group is attached to this nitrogen, the resulting N-arylpyrrolidine structure often exhibits enhanced metabolic stability, improved pharmacokinetic properties, and potent biological activity. From antipsychotics to selective inhibitors, the applications are vast, driving the continuous development of more efficient and versatile synthetic routes. This guide will focus on three major strategies: the Palladium-Catalyzed Buchwald-Hartwig Amination, the Copper-Catalyzed Ullmann Condensation, and the versatile Reductive Amination.
Palladium-Catalyzed Buchwald-Hartwig Amination: The Modern Workhorse
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines over the past two decades, offering a highly versatile and efficient method for C-N bond formation.[2][3] This palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine has become a go-to method for the synthesis of N-arylpyrrolidines due to its broad substrate scope and functional group tolerance.[4]
Mechanistic Rationale
The catalytic cycle of the Buchwald-Hartwig amination is a well-studied process involving a series of key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[2] The choice of phosphine ligand is critical, as it influences the stability of the palladium catalyst, the rate of oxidative addition, and the efficiency of the final reductive elimination step. Sterically hindered and electron-rich ligands are often employed to promote these key steps.[2][5]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Performance and Scope
The primary advantage of the Buchwald-Hartwig reaction is its exceptional scope. It is compatible with a wide range of aryl and heteroaryl chlorides, bromides, iodides, and triflates.[3][6] The reaction generally proceeds under relatively mild conditions (often below 100 °C) and tolerates a variety of functional groups, a crucial feature in complex molecule synthesis. Several generations of catalyst systems have been developed, each expanding the reaction's applicability.[2]
Tandem reactions, such as N-arylation followed by carboamination, have been developed to rapidly construct complex pyrrolidine derivatives from simple precursors in a one-pot process.[7][8][9]
Copper-Catalyzed Ullmann Condensation: The Classic Revitalized
The Ullmann condensation is the classical method for forming C(aryl)-N bonds, predating palladium-catalyzed methods by many decades.[10][11] Historically, this reaction required harsh conditions, such as high temperatures and stoichiometric amounts of copper, which limited its substrate scope.[10][12] However, modern advancements, particularly the development of sophisticated ligands, have revitalized the Ullmann-type reaction, making it a viable and often cost-effective alternative.
Mechanistic Considerations
The mechanism of the Ullmann reaction is thought to involve the formation of a copper(I)-amide intermediate.[10] This species then reacts with the aryl halide. While the exact mechanism can vary and is still a subject of research, the key steps are believed to involve oxidative addition of the aryl halide to a Cu(I) species, followed by reductive elimination.[12][13] The use of ligands such as diamines, amino acids, or phosphonates accelerates the reaction and allows for milder conditions by stabilizing the copper intermediates.[14][15]
Caption: Postulated catalytic cycle for the Ullmann condensation.
Performance and Scope
Modern Ullmann reactions can be performed at significantly lower temperatures (e.g., 110 °C) than their classical counterparts.[14] Copper is considerably less expensive than palladium, which is a significant advantage for large-scale synthesis. The reaction is particularly effective for the N-arylation of amides and heterocycles. While the substrate scope has been broadened, it can sometimes be less tolerant of sensitive functional groups compared to the Buchwald-Hartwig amination.
Reductive Amination: A Convergent and Atom-Economical Approach
Reductive amination is a powerful and direct method for forming C-N bonds, typically by reacting a carbonyl compound with an amine in the presence of a reducing agent.[16] For the synthesis of N-arylpyrrolidines, this often involves the reaction of a 1,4-dicarbonyl compound with an aniline derivative, followed by cyclization and reduction.[16][17]
Mechanistic Pathway
The process begins with the formation of an enamine or imine intermediate from the reaction of the aniline with one of the carbonyl groups of the diketone. This is followed by an intramolecular cyclization to form a five-membered ring, which then undergoes reduction to yield the final N-arylpyrrolidine.[16][18] Modern protocols often utilize transfer hydrogenation, for example with an iridium catalyst and formic acid as the hydrogen source, which is an environmentally benign and efficient method.[16][18]
Caption: Workflow for N-arylpyrrolidine synthesis via reductive amination.
Performance and Scope
This method is highly convergent and atom-economical, as the pyrrolidine ring is constructed in the process. It has been shown to produce N-aryl-substituted pyrrolidines in good to excellent yields.[16] A significant advantage is the ability to perform the reaction in environmentally friendly solvents like water.[16][18] The scope is primarily dependent on the availability of the corresponding 1,4-dicarbonyl precursors. This method is particularly well-suited for producing symmetrically substituted pyrrolidines.
Comparative Analysis
| Parameter | Buchwald-Hartwig Amination (Pd-catalyzed) | Ullmann Condensation (Cu-catalyzed) | Reductive Amination |
| Catalyst | Palladium complexes (e.g., Pd₂(dba)₃, Pd(OAc)₂) | Copper salts (e.g., CuI) | Iridium complexes (for transfer hydrogenation) |
| Key Reagents | Phosphine or NHC ligands, strong non-nucleophilic base (e.g., NaOtBu) | Ligands (e.g., diamines, amino acids), base (e.g., K₃PO₄) | 1,4-Diketone, aniline, hydrogen source (e.g., HCO₂H) |
| Typical Temp. | 60 - 110 °C | 110 °C (modern) to >200 °C (classic)[10] | 80 - 100 °C[18] |
| Yields | Generally good to excellent | Moderate to high (modern protocols) | Good to excellent[16] |
| Substrate Scope | Very broad (Ar-Cl, Br, I, OTf)[3] | Good (Ar-I, Br) | Dependent on diketone availability |
| Functional Group Tolerance | Excellent | Good, can be sensitive | Good |
| Key Advantages | Broadest scope, high efficiency, well-understood mechanism. | Low catalyst cost, effective for amides. | Convergent, atom-economical, can use green solvents.[16][18] |
| Key Disadvantages | High cost of palladium and ligands. | Can require higher temperatures, sometimes lower yields than Pd methods. | Limited by precursor availability, less modular for aryl group. |
Experimental Protocols
Protocol for Buchwald-Hartwig Amination
Synthesis of 1-phenylpyrrolidine:
-
Reaction Setup: To an oven-dried Schlenk tube under an argon atmosphere, add Pd₂(dba)₃ (1 mol%), a suitable phosphine ligand (e.g., 2-(di-tert-butylphosphino)biphenyl, 2 mol%), and sodium tert-butoxide (1.2 equiv).[7]
-
Reagent Addition: Add anhydrous toluene (to achieve 0.25 M concentration), pyrrolidine (1.0 equiv), and bromobenzene (1.1 equiv).
-
Reaction: Stir the mixture at 80-100 °C and monitor by TLC or GC-MS until the starting material is consumed.
-
Workup and Purification: Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite. Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired product.
Protocol for Ullmann Condensation
Synthesis of 1-(4-methoxyphenyl)pyrrolidin-2-one (as a model for N-arylation):
-
Reaction Setup: In a reaction vessel under an argon atmosphere, combine CuI (5 mol%), (S)-N-methylpyrrolidine-2-carboxylate ligand (10 mol%), K₃PO₄ (1.0 equiv), and 2-pyrrolidone (1.0 equiv) in DMSO.[14]
-
Reagent Addition: Add 4-iodoanisole (1.2 equiv) to the mixture.
-
Reaction: Stir the mixture at 110 °C for 5-10 hours, monitoring the reaction progress by TLC.[14]
-
Workup and Purification: After cooling, pour the reaction mixture into water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product by recrystallization or column chromatography.
Protocol for Reductive Amination
Synthesis of 1-phenyl-2,5-dimethylpyrrolidine:
-
Reaction Setup: In a sealed tube, combine 2,5-hexanedione (1.0 equiv), aniline (1.1 equiv), an Iridium catalyst (e.g., [Cp*IrCl₂]₂, 1.0 mol%), and formic acid (30.0 equiv) in water (to achieve 0.25 M).[17][18]
-
Reaction: Heat the mixture at 80 °C for 12 hours.[18]
-
Workup and Purification: Cool the reaction to room temperature and neutralize with a saturated aqueous solution of NaHCO₃. Extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers, concentrate, and purify by column chromatography to yield the product.
Conclusion and Future Outlook
The synthesis of N-arylpyrrolidines can be effectively achieved through several powerful methodologies. The Buchwald-Hartwig amination stands out for its exceptional substrate scope and functional group tolerance, making it the preferred method for complex and diverse targets, despite the higher cost of the catalyst. The revitalized Ullmann condensation offers a more economical alternative, particularly for large-scale syntheses where cost is a primary driver and the substrates are amenable. Reductive amination provides a highly efficient and atom-economical pathway when the requisite dicarbonyl precursors are available, aligning well with the principles of green chemistry.
References
- Wolfe, J. P., & Rossi, M. A. (2005). Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides.
- Campos, K. R., Klapars, A., Waldman, J. H., Dormer, P. G., & Chen, C. Y. (2006). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine. Journal of the American Chemical Society, 128(11), 3538-3539. [Link]
- Campos, K. R., et al. (2006). Enantioselective, Palladium-Catalyzed α-Arylation of N-Boc-pyrrolidine.
- Liao, J., et al. (2024).
- Liao, J., et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation.
- Ney, J. E., & Wolfe, J. P. (2005). Palladium-catalyzed tandem N-arylation/carboamination reactions for the stereoselective synthesis of N-aryl-2-benzyl pyrrolidines. Organic Letters, 7(13), 2575-2578. [Link]
- Matilda. Ecofriendly Reductive Amination of a Levulinic Acid Platform Molecule for the Synthesis of 5-Methyl-N-Aryl-Pyrrolidones Exploiting Formic Acid as an LOHC.
- Wang, C., et al. (2010). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. Molecules, 15(3), 1837-1844. [Link]
- ResearchGate. (n.d.). Reductive amination of various keto acids with different anilines.
- Campos, K. R., et al. (2006). Enantioselective, palladium-catalyzed alpha-arylation of N-Boc-pyrrolidine. Journal of the American Chemical Society, 128(11), 3538-3539. [Link]
- ResearchGate. (n.d.). Palladium-catalyzed amination of pyrrolidine with aryl chlorides.
- Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. [Link]
- Wolfe, J. P., & Rossi, M. A. (2005). Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides.
- ResearchGate. (n.d.). Synthesis of pyrrolidones via reductive amination of LA.
- Wikipedia. (n.d.).
- ResearchGate. (n.d.). Copper-Catalyzed N-Arylation of Pyroglutamides 2d-g Containing Two Amide Classes.
- Liao, J., et al. (2024). Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation.
- Wikipedia. (n.d.).
- Chemistry LibreTexts. (2023).
- Wang, C., et al. (2010). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. Semantic Scholar. [Link]
- Rao, H., et al. (2006). Copper-Catalyzed Arylation of Amines Using Diphenyl Pyrrolidine-2-phosphonate as the New Ligand. The Journal of Organic Chemistry, 71(25), 9516-9518. [Link]
- ResearchGate. (2020). One‐Pot Synthesis of Chiral N‐Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N‐Arylation.
- Gaillard, S., et al. (2023). Synthesis of Tetrahydrofurans and Pyrrolidines by Copper-Catalyzed Oxy/Aminoarylation of Alkenes. Organic Letters, 25(22), 4068-4072. [Link]
- Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines.
- ResearchGate. (n.d.). Comparison of earlier methods of N‐substituted pyrrolidone synthesis with the present study.
- Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Organic Synthesis. [Link]
- Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. [Link]
- Goll, C., et al. (2023). Pyrrolidine/Azepane Ring Expansion via Intramolecular Ullmann-Type Annulation/Rearrangement Cascade: Synthesis of Highly Functionalized 1H-Benzazepines. Organic Letters, 25(43), 7851-7856. [Link]
- Gultyai, V., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(21), 7393. [Link]
- Goll, C., et al. (2023). Pyrrolidine/Azepane Ring Expansion via Intramolecular Ullmann-Type Annulation/Rearrangement Cascade: Synthesis of Highly Functionalized 1 H-Benzazepines. PubMed. [Link]
- Verkade, J. G., et al. (2009). Scope and Limitations of Pd 2 (dba) 3 /P( i -BuNCH 2 CH 2 ) 3 N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry, 74(16), 6137-6144. [Link]
- Chem-Station. (2014). Ullmann Coupling.
- Wikipedia. (n.d.). Ullmann reaction. Wikipedia. [Link]
- BYJU'S. (n.d.). Ullmann Reaction. BYJU'S. [Link]
- Monnier, F., & Taillefer, M. (2009). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]
- S. G. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Letters in Drug Design & Discovery, 18(8), 735-748. [Link]
- Forslund, R. E., et al. (2013). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. Angewandte Chemie International Edition, 52(49), 12946-12950. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Palladium-catalyzed tandem N-arylation/carboamination reactions for the stereoselective synthesis of N-aryl-2-benzyl pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of N-Aryl-2-allyl Pyrrolidines via Palladium-catalyzed Carboamination Reactions of γ-(N-Arylamino)alkenes with Vinyl Bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 12. byjus.com [byjus.com]
- 13. Ullmann Reaction [organic-chemistry.org]
- 14. Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
- 17. Construction of N-Aryl-Substituted Pyrrolidines by Successive Reductive Amination of Diketones via Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of (4-Pyrrolidin-1-ylphenyl)methanol Analogs in Anticancer Drug Discovery
Introduction: The (4-pyrrolidin-1-ylphenyl)methanol scaffold represents a promising starting point in the design of novel anticancer therapeutics. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a privileged structure in medicinal chemistry, known for its ability to impart favorable physicochemical properties and engage in specific interactions with biological targets.[1][2] Its incorporation into a larger molecular framework, such as the one , provides multiple vectors for chemical modification, allowing for the fine-tuning of biological activity. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, drawing upon data from structurally related compounds to infer key trends for the rational design of more potent and selective anticancer agents. While a comprehensive SAR study on a unified series of these specific analogs is not extensively documented in a single publicly available source, by examining related structures, we can delineate critical insights for future drug discovery endeavors.
The Core Scaffold: A Foundation for Anticancer Activity
The this compound core can be dissected into three key regions amenable to chemical modification:
-
The Pyrrolidine Ring: Modifications here can influence solubility, metabolic stability, and interactions with the target protein.
-
The Phenyl Ring: Substituents on this aromatic linker can modulate electronic properties, conformation, and provide additional interaction points.
-
The Benzylic Alcohol: This functional group can be a key hydrogen bond donor or acceptor and can be modified to alter polarity and reactivity.
The anticancer activity of pyrrolidine-containing compounds is diverse, with derivatives showing efficacy against various cancer cell lines through mechanisms that include, but are not limited to, inhibition of tubulin polymerization, kinase inhibition, and induction of apoptosis.[3]
Structure-Activity Relationship Analysis
Modifications of the Pyrrolidine Ring
The pyrrolidine moiety offers several avenues for modification, including substitution on the ring and alterations to the ring itself.
-
Substitution on the Pyrrolidine Ring: The introduction of substituents on the pyrrolidine ring can significantly impact biological activity. For instance, in a series of 2-aryl polyhydroxylated pyrrolidines, the nature and position of substituents on the aryl ring attached to the pyrrolidine influenced both the potency and selectivity of glycosidase inhibition, a target relevant in some cancers.[4] While not a direct analog, this highlights the principle that even distal changes to a group attached to the pyrrolidine can have profound effects. For this compound analogs, introducing small alkyl or hydroxyl groups at the 3-position of the pyrrolidine ring could enhance binding affinity through additional hydrophobic or hydrogen-bonding interactions.
-
Stereochemistry: The stereochemistry of the pyrrolidine ring is often a critical determinant of biological activity. In many classes of bioactive molecules, different enantiomers or diastereomers exhibit vastly different potencies and selectivities. For pyrrolidine-based CXCR4 antagonists, the stereochemistry of the substituents was crucial for potent receptor binding and anti-tumor metastatic activity.[5] It is therefore imperative that the synthesis of this compound analogs be stereocontrolled to allow for the evaluation of individual stereoisomers.
Modifications of the Phenyl Ring
The central phenyl ring acts as a scaffold, and its substitution pattern can drastically alter the molecule's electronic and steric properties, thereby influencing its interaction with biological targets.
-
Positional Isomerism: The position of the pyrrolidine and methanol substituents on the phenyl ring is critical. While the para-substitution (1,4-disubstitution) is the focus of this guide, it is plausible that meta (1,3) or ortho (1,2) analogs would exhibit significantly different biological profiles due to altered spatial orientation of the key functional groups.
-
Introduction of Substituents: The addition of electron-withdrawing or electron-donating groups to the phenyl ring can modulate the molecule's overall electronic character and provide new points of interaction. In a series of 1-phenyl-1-(quinazolin-4-yl)ethanols, which share a benzylic alcohol moiety, substitutions on the phenyl ring led to the discovery of more potent anticancer agents.[6][7] For this compound analogs, the introduction of small, electron-withdrawing groups such as halogens (F, Cl) or a trifluoromethyl group could enhance activity by modulating the pKa of the benzylic alcohol or by engaging in halogen bonding with the target protein.
Modifications of the Benzylic Alcohol
The benzylic alcohol is a key functional group that can participate in hydrogen bonding and influence the molecule's polarity.
-
Esterification and Etherification: Conversion of the alcohol to an ester or ether can modulate lipophilicity and potentially act as a prodrug strategy, improving cell permeability and metabolic stability. The choice of the ester or ether group would need to be optimized to balance solubility and cell penetration.
-
Oxidation to a Ketone: Oxidation of the benzylic alcohol to the corresponding benzoyl derivative introduces a carbonyl group, which can act as a hydrogen bond acceptor. This modification would significantly alter the electronic and steric profile of the molecule.
-
Replacement with other Functional Groups: Replacing the hydroxyl group with an amine, thiol, or a small alkyl chain would systematically probe the importance of the hydrogen bonding capability and polarity at this position.
Comparative Biological Activity of Related Analogs
While direct comparative data for a series of this compound analogs is limited, we can draw parallels from related structures. For instance, in a series of (piperidinosulfonamidophenyl)pyrrolidin-2-ones, variations in the electronic nature and position of the pyrrolidinone ring severely diminished activity, highlighting the precise structural requirements for potent inhibition of the aldo-keto reductase enzyme AKR1C3.[8] Similarly, for novel pyrrolizine derivatives, specific substitutions on the core structure resulted in potent anticancer activity with IC50 values in the low micromolar range against breast (MCF-7) and prostate (PC-3) cancer cell lines, with activity mediated by the induction of apoptosis.[3]
Table 1: Hypothetical SAR Data for this compound Analogs Based on Inferred Trends
| Analog | Modification | Target Cancer Cell Line | IC50 (µM) | Rationale for Predicted Activity |
| Parent Compound | This compound | MCF-7 | 15 | Baseline activity of the core scaffold. |
| Analog 1 | 3-Hydroxy-pyrrolidine | MCF-7 | 8 | Introduction of a hydrogen bond donor on the pyrrolidine ring may enhance target binding. |
| Analog 2 | 2-Fluoro-phenyl | MCF-7 | 10 | Electron-withdrawing group on the phenyl ring may improve activity. |
| Analog 3 | Benzylic ester (acetate) | MCF-7 | 25 | Esterification may decrease activity if the free hydroxyl is crucial for binding, but could act as a prodrug. |
| Analog 4 | Benzylic ketone | MCF-7 | 12 | Carbonyl group can act as a hydrogen bond acceptor, potentially improving binding. |
Note: The IC50 values in this table are hypothetical and are intended to illustrate potential SAR trends based on findings from related compound series. Experimental validation is required.
Experimental Protocols
The evaluation of the anticancer potential of this compound analogs requires a battery of in vitro assays to assess cytotoxicity, effects on cell proliferation, and the mechanism of action.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound analogs (typically ranging from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9][10]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.[11]
Apoptosis Analysis by Flow Cytometry
This assay quantifies the induction of apoptosis by the test compounds.
Protocol:
-
Cell Treatment: Treat cancer cells with the test compounds at their respective IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Annexin V and Propidium Iodide (PI) Staining: Resuspend the cells in Annexin V binding buffer and stain with FITC-conjugated Annexin V and PI according to the manufacturer's protocol.[12][13]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Untreated cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.[12]
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
Protocol:
-
Protein Extraction: Treat cells with the compounds, harvest, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP).[12]
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Tubulin Polymerization Assay
This assay determines if the compounds inhibit the polymerization of tubulin, a common mechanism for anticancer drugs.
Protocol:
-
Reaction Setup: In a 96-well plate, add tubulin protein to a polymerization buffer containing GTP.
-
Compound Addition: Add the test compounds at various concentrations. Include paclitaxel as a polymerization promoter and colchicine or vinblastine as a polymerization inhibitor as controls.
-
Polymerization Monitoring: Monitor the change in absorbance at 340 nm over time at 37°C using a plate reader. An increase in absorbance indicates tubulin polymerization.[9][13]
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves and determine the effect of the compounds on the rate and extent of tubulin polymerization.
Visualizing Experimental Workflows and Signaling Pathways
Caption: Experimental workflow for the synthesis, screening, and mechanism of action studies of this compound analogs.
Caption: Simplified intrinsic apoptosis pathway potentially activated by this compound analogs.
Conclusion and Future Directions
The this compound scaffold holds considerable promise for the development of novel anticancer agents. While direct SAR data is sparse, analysis of related pyrrolidine-containing compounds suggests that strategic modifications to the pyrrolidine ring, the phenyl ring, and the benzylic alcohol can lead to significant improvements in potency and selectivity. Future work should focus on the systematic synthesis and evaluation of a focused library of analogs to establish a clear and quantitative SAR. This should include the preparation of stereoisomers to investigate the impact of stereochemistry on activity. Mechanistic studies, such as those outlined in this guide, will be crucial in elucidating the mode of action and identifying the specific molecular targets of these compounds. Such a comprehensive approach will be instrumental in advancing this promising class of molecules towards clinical development.
References
- Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. [Link]
- BenchChem. (2025). Application Notes and Protocols: Western Blot Analysis of Apoptosis-Related Proteins Following NBDHEX Treatment.
- Chao, C. H., et al. (2017). In vitro tubulin polymerization assay. Bio-protocol, 7(12), e2341. [Link]
- BenchChem. (2025). Application Notes and Protocols for Apoptosis Detection by Flow Cytometry.
- Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis.
- JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50820. [Link]
- Franken, N. A., Rodermond, H. M., Stap, J., Haveman, J., & van Bree, C. (2006). Clonogenic assay of cells in vitro.
- BenchChem. (2025). Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay.
- Bifulco, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4883. [Link]
- Bhat, A. A., Singh, I., Tandon, N., & Tandon, R. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 246, 114954. [Link]
- Ahmed, K. A., et al. (2014). Design, synthesis and pharmacological evaluation of novel pyrrolizine derivatives as potential anticancer agents. Bioorganic Chemistry, 53, 59-67. [Link]
- Heinrich, D. M., et al. (2013). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. European Journal of Medicinal Chemistry, 62, 738-744. [Link]
- Li, J., et al. (2020). Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity. European Journal of Medicinal Chemistry, 205, 112537. [Link]
- Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay (Absorbance based).
- BenchChem. (2025). Unlocking the Therapeutic Potential of 4-(Pyrrolidin-1-yl)phenol Analogs: A Comparative Guide to Structure-Activity Relationship.
- Bifulco, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4883. [Link]
- Bhat, A. A., Singh, I., Tandon, N., & Tandon, R. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 246, 114954. [Link]
- Bifulco, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4883. [Link]
- ResearchGate. (n.d.). What is the protocol for western blotting when looking for the expression of proteins of the apoptotic pathway?.
- Liu, P. C., et al. (2008). Synthesis and biological evaluation of a 2-aryl polyhydroxylated pyrrolidine alkaloid-based library. Journal of Combinatorial Chemistry, 10(5), 799-805. [Link]
- Heinrich, D. M., et al. (2013). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3. European Journal of Medicinal Chemistry, 62, 738-744. [Link]
- Srivastava, S. K., et al. (2020). Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease. Bioorganic & Medicinal Chemistry, 28(22), 115721. [Link]
- Kuroiwa, K., et al. (2015). Synthesis and Structure-Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents. ACS Medicinal Chemistry Letters, 6(3), 287-291. [Link]
- Dexter, H. L., et al. (2014). Synthesis and Structure-Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of Medicinal Chemistry, 57(19), 8099-8110. [Link]
- Al-Said, M. S., et al. (2017). Synthesis and Biological Evaluation of Some Novel Substituted Pyrrolizines and Pyrimidopyrrolizines as Chemotherapeutic Agents. Molecules, 22(2), 305. [Link]
- Perekhoda, L., et al. (2024). SYNTHESIS AND NOOTROPIC ACTIVITY PREDICTION OF SOME 4-(AMINOMETHYL)-1-BENZYLPYRROLIDIN-2-ONE DERIVATIVES STRUCTURALLY RELATED WITH NEBRACETAM. ScienceRise: Pharmaceutical Science, (1(47)), 35-44. [Link]
- Kamal, A., et al. (2015). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 20(7), 13099-13167. [Link]
- Kuroiwa, K., et al. (2015). Synthesis and Structure-Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents. ACS Medicinal Chemistry Letters, 6(3), 287-291. [Link]
Sources
- 1. Assessment of genotoxic effects of benzyl derivatives by the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of novel CA-4 analogs as dual inhibitors of tubulin polymerization and PD-1/PD-L1 interaction for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and pharmacological evaluation of novel pyrrolizine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. series.publisso.de [series.publisso.de]
- 5. Design, synthesis, and evaluation of pyrrolidine based CXCR4 antagonists with in vivo anti-tumor metastatic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 8. blog.cellsignal.com [blog.cellsignal.com]
- 9. Apoptosis western blot guide | Abcam [abcam.com]
- 10. In vitro tubulin polymerization assay [bio-protocol.org]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
A Methodological Framework for Target Identification and Validation of Novel Bioactive Compounds
An In-Depth Technical Guide to the Validation of the Biological Target of (4-Pyrrolidin-1-ylphenyl)methanol
Introduction: The journey from a bioactive small molecule to a validated therapeutic candidate is contingent on a critical, foundational step: identifying and validating its biological target.[1][2] This process, often termed target deconvolution, provides the mechanistic underpinnings of a compound's efficacy and potential toxicity, thereby guiding its path through the drug development pipeline.[3][4]
Initial literature and database searches for this compound, a specific benzyl alcohol derivative[5][6][7], do not yield a publicly documented biological target. This is a common scenario in early-stage drug discovery, where a compound may exhibit an interesting phenotype, but its direct molecular interactor remains unknown.
Phase 1: Hypothesis Generation - Unbiased Identification of Potential Targets
The initial phase aims to cast a wide net to generate a list of candidate protein binders. This is an exploratory stage where affinity-based methods are a cornerstone, leveraging the physical interaction between the small molecule and its protein target(s).[3]
Affinity Chromatography coupled with Mass Spectrometry (AC-MS)
The most direct biochemical approach is to "fish" for binding partners from a complex biological sample, such as a cell lysate. This involves immobilizing the small molecule of interest onto a solid support and identifying the proteins that are selectively retained.
Causality Behind Experimental Choices:
-
Immobilization Strategy: A derivative of this compound must be synthesized with a linker arm. The position of this linker is critical; it should be placed at a position determined by Structure-Activity Relationship (SAR) data to be non-essential for biological activity, ensuring the core pharmacophore remains accessible for protein binding.
-
Control Experiments: A crucial aspect of AC-MS is the inclusion of proper controls. A competition experiment, where the lysate is pre-incubated with an excess of the free, non-immobilized this compound, is the gold standard. Proteins that are specifically bound to the immobilized molecule will be competed off and thus appear in lower abundance in the mass spectrometry analysis. This distinguishes true binders from non-specific matrix interactors.
Caption: Workflow for Affinity Chromatography-Mass Spectrometry (AC-MS).
Phase 2: Target Validation & Engagement - A Comparative Approach
Once a list of candidate targets is generated, the next critical step is to validate the interaction within the native cellular environment.[8][9] This confirms that the compound can penetrate the cell membrane and engage its target in a complex milieu.[10] Here, we compare two powerful and widely adopted techniques: the Cellular Thermal Shift Assay (CETSA) and the Kinobeads Competition Binding Assay.
Comparison of Key Target Engagement Methodologies
| Feature | Cellular Thermal Shift Assay (CETSA) | Kinobeads Competition Binding Assay |
| Principle | Ligand binding increases the thermal stability of the target protein.[11] | Competition between the test compound and immobilized broad-spectrum inhibitors for binding to kinases.[12][13] |
| Applicability | Broadly applicable to most soluble intracellular proteins.[14] | Primarily for ATP-competitive kinase inhibitors, but can identify other nucleotide-binding proteins.[12] |
| Reagents | Requires a specific antibody for the target protein (Western Blot) or MS capabilities (MS-CETSA).[11] | Utilizes a pre-made "kinobeads" resin; requires quantitative mass spectrometry.[12][13] |
| Format | Can be performed in low-throughput (Western Blot) or high-throughput (HT-CETSA) formats.[15][16] | High-throughput by nature, profiling hundreds of kinases simultaneously.[17] |
| Output | Provides evidence of direct target binding in cells and can be used to determine cellular EC50.[18] | Provides apparent dissociation constants (Kdapp) and selectivity profile across a large portion of the kinome.[13] |
| Key Advantage | Measures engagement with the endogenous, label-free protein in its native state.[15] | Unbiased profiling of selectivity against hundreds of kinases in a single experiment.[12][17] |
In-Depth Protocol: Cellular Thermal Shift Assay (CETSA)
CETSA is founded on the principle that when a protein binds to a ligand (such as our small molecule), it becomes thermodynamically stabilized.[19][20] This stabilization results in a higher melting temperature (Tm).[16] By heating cells to various temperatures, we can measure the amount of soluble, non-denatured target protein remaining. A shift in this melting curve in the presence of the compound is strong evidence of direct target engagement.[14][20]
Caption: The principle of the Cellular Thermal Shift Assay (CETSA).
Step-by-Step CETSA Protocol (Western Blot Readout)
-
Cell Culture & Treatment:
-
Plate cells at an appropriate density and grow to ~80-90% confluency.
-
Treat cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.
-
-
Heating Step:
-
Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures for 3 minutes using a thermal cycler (e.g., a gradient from 40°C to 70°C). A no-heat control (kept on ice) is essential.
-
Cool the tubes at room temperature for 3 minutes.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath).
-
Clarify the lysates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C) to separate the soluble fraction (supernatant) from the aggregated, denatured proteins (pellet).
-
-
Detection:
-
Carefully collect the supernatant.
-
Determine the protein concentration of the soluble fraction using a standard method (e.g., BCA assay).
-
Analyze equal amounts of total protein by SDS-PAGE and Western Blot using a specific antibody against the putative target protein.
-
-
Data Analysis:
-
Quantify the band intensities from the Western Blot.
-
Plot the percentage of soluble protein remaining relative to the no-heat control against the temperature for both vehicle- and compound-treated samples.
-
A rightward shift in the melting curve for the compound-treated sample indicates stabilization and target engagement.
-
In-Depth Protocol: Kinobeads Competition Binding Assay
If the AC-MS experiment identifies one or more kinases as potential targets, the kinobeads assay is a highly effective and specific validation method.[21] This chemical proteomics approach uses a resin with multiple, non-selective kinase inhibitors immobilized on it to capture a large portion of the cellular kinome.[12] The assay then measures the ability of a free compound in solution to compete with the beads for kinase binding.[13]
Caption: Workflow for Kinobeads-based competitive profiling.
Step-by-Step Kinobeads Protocol
-
Lysate Preparation:
-
Prepare a native cell lysate from the relevant cell line under conditions that preserve kinase structure and activity.
-
Determine and normalize protein concentration across all samples.
-
-
Competition Binding:
-
Aliquot the cell lysate. To each aliquot, add this compound at a range of concentrations (typically a 10-point, 3-fold serial dilution) or a vehicle control.
-
Incubate for 45-60 minutes at 4°C to allow the compound to bind to its targets.
-
-
Kinobeads Pulldown:
-
Add a slurry of kinobeads to each lysate sample.
-
Incubate for 1 hour at 4°C with rotation to allow kinases not bound by the test compound to bind to the beads.
-
-
Washing and Digestion:
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Perform on-bead digestion by resuspending the beads in a buffer containing trypsin and incubating overnight.
-
-
Mass Spectrometry and Data Analysis:
-
Collect the resulting peptides and analyze them using high-resolution quantitative LC-MS/MS.
-
Identify and quantify the relative abundance of each kinase peptide across all concentrations of the test compound.
-
For each identified kinase, plot its abundance as a function of the compound concentration and fit the data to a dose-response curve to determine the apparent dissociation constant (Kdapp).
-
Phase 3: Functional Validation
Confirming direct target engagement is a landmark achievement, but it is not the final step. It is essential to demonstrate that the interaction between this compound and its validated target leads to a functional cellular consequence. This involves:
-
Pathway Modulation: If the target is a kinase, for example, use Western blotting to show that the compound inhibits the phosphorylation of a known downstream substrate of that kinase in a dose-dependent manner.
-
Cellular Phenotype Correlation: Ensure that the EC50 value from the target engagement assay (e.g., CETSA) correlates with the IC50 value of a relevant functional assay (e.g., cell proliferation, cytokine release). A strong correlation provides a powerful link between the molecular mechanism and the cellular outcome.
Conclusion
The validation of a biological target for a novel compound like this compound is a systematic, multi-layered process that moves from unbiased discovery to rigorous, in-cell validation and functional correlation.[1][22] While initial discovery methods like AC-MS provide crucial leads, it is the comparative application of powerful techniques such as CETSA and Kinobeads that provides the high-confidence evidence of direct target engagement required by researchers and drug development professionals.[3][15] By employing orthogonal methods and focusing on causality and robust controls, one can confidently establish the mechanism of action, paving the way for rational lead optimization and further development.
References
- Target Identification and Valid
- A Technical Guide to Target Identification and Validation for Novel Small Molecules - Benchchem. (URL: )
- Target Engagement Assays - DiscoverX. (URL: )
- InCELL Compound-Target Engagement Assays for Drug Discovery - YouTube. (URL: )
- Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC. (URL: )
- Target and pathway engagement assays - Concept Life Sciences. (URL: )
- CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY - ResearchG
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (URL: )
- Target Engagement Assays in Early Drug Discovery | Journal of Medicinal Chemistry. (URL: )
- Target Identification and Validation in Drug Discovery | Chemspace. (URL: )
- Target Identification & Validation in Drug Discovery & Development - Danaher Life Sciences. (URL: )
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central. (URL: )
- Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. (URL: )
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews. (URL: )
- CETSA. (URL: )
- Optimized chemical proteomics assay for kinase inhibitor profiling. - Semantic Scholar. (URL: )
- Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute. (URL: )
- Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC. (URL: )
- Protocol for LDS-1159 Competition binding assays were developed, validated and performed as described in Fabian, et al.
- The target landscape of clinical kinase drugs - PMC - NIH. (URL: )
- 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors - PubMed Central. (URL: )
- (4-(pyrrolidin-1-yl)phenyl)methanol - Chemrio. (URL: )
- [4-(pyrrolidin-1-yl)phenyl]methanol - PubChemLite. (URL: )
- [4-(Pyrrolidin-1-ylmethyl)phenyl]methanol | 91271-60-2 | Benchchem. (URL: )
Sources
- 1. ucl.ac.uk [ucl.ac.uk]
- 2. Target Identification and Validation in Drug Discovery | Chemspace [chem-space.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (4-(pyrrolidin-1-yl)phenyl)methanol | Chemrio [chemrio.com]
- 6. PubChemLite - [4-(pyrrolidin-1-yl)phenyl]methanol (C11H15NO) [pubchemlite.lcsb.uni.lu]
- 7. benchchem.com [benchchem.com]
- 8. Target Engagement Assays [discoverx.com]
- 9. Target Engagement Assay Services [conceptlifesciences.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. CETSA [cetsa.org]
- 12. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 13. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. researchgate.net [researchgate.net]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. m.youtube.com [m.youtube.com]
- 19. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 20. annualreviews.org [annualreviews.org]
- 21. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 22. lifesciences.danaher.com [lifesciences.danaher.com]
A Comparative Guide to the Anticonvulsant Activity of Pyrrolidin-2-one Derivatives
In the landscape of antiepileptic drug (AED) discovery, the pyrrolidin-2-one scaffold has emerged as a privileged structure, yielding compounds with significant therapeutic potential. This guide provides a comprehensive technical comparison of the anticonvulsant activity of various pyrrolidin-2-one derivatives, offering researchers, scientists, and drug development professionals a critical benchmarking resource. We will delve into the foundational preclinical screening models, dissect structure-activity relationships (SAR), and explore the mechanistic underpinnings of this promising class of compounds, with a focus on providing actionable insights for future research endeavors.
The Rationale for Benchmarking: Navigating the Path to Novel Anticonvulsants
The development of new AEDs is a complex undertaking, driven by the need for improved efficacy, broader spectra of activity, and enhanced safety profiles compared to existing therapies. Pyrrolidin-2-one derivatives, exemplified by the clinically successful levetiracetam and its analogue brivaracetam, have demonstrated a unique and often favorable mechanism of action, primarily through modulation of the synaptic vesicle protein 2A (SV2A).[1] However, the chemical space around this core is vast, necessitating a systematic and comparative approach to identify the most promising candidates for further development.
This guide will utilize data from two of the most well-validated and historically significant preclinical models for anticonvulsant screening: the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test.[2] The MES model is highly predictive of efficacy against generalized tonic-clonic seizures, while the scPTZ test is indicative of activity against absence and myoclonic seizures.[3] By comparing the performance of various pyrrolidin-2-one derivatives in these models, we can gain valuable insights into their potential clinical utility.
Preclinical Screening Protocols: A Methodological Deep Dive
The integrity of any comparative analysis rests on the robustness of the experimental protocols. Here, we provide detailed, step-by-step methodologies for the MES and scPTZ tests, emphasizing the critical experimental choices and their underlying rationale.
Maximal Electroshock (MES) Test
The MES test identifies compounds that prevent the spread of seizures.[4] The endpoint is the abolition of the tonic hindlimb extension phase of an electrically induced seizure.[5]
Experimental Protocol:
-
Animal Selection and Acclimation: Male albino mice (e.g., CF-1 strain, 20-25 g) are commonly used. Acclimation to the laboratory environment for at least 3-4 days prior to testing is crucial to minimize stress-induced variability in seizure thresholds.[6]
-
Compound Administration: Test compounds are typically administered intraperitoneally (i.p.) or orally (p.o.) at various doses to different groups of animals. A vehicle control group (e.g., 0.9% saline or 0.5% carboxymethylcellulose) is essential.[5] The time between compound administration and the MES test (the pretreatment time) is determined by the time to peak effect of the drug, which should be established in preliminary pharmacokinetic studies.
-
Anesthesia and Electrode Placement: To minimize discomfort, a drop of a topical anesthetic (e.g., 0.5% tetracaine hydrochloride) is applied to the corneas of the mice.[4] Saline-soaked corneal electrodes are then gently placed on the corneas.[5] The use of saline improves electrical conductivity.[4]
-
Stimulus Delivery: A constant alternating current (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) is delivered using an electroconvulsometer.[4][5] These parameters are established to induce a maximal seizure in untreated animals.
-
Observation and Endpoint: Animals are immediately observed for the presence or absence of the tonic hindlimb extension. The abolition of this phase is the primary endpoint and indicates protection.[4]
-
Data Analysis: The number of animals protected in each group is recorded, and the median effective dose (ED50), the dose that protects 50% of the animals, is calculated using probit analysis.
Subcutaneous Pentylenetetrazole (scPTZ) Test
The scPTZ test is used to identify compounds that raise the seizure threshold.[7] The endpoint is the prevention of clonic seizures induced by the chemical convulsant pentylenetetrazole.[3]
Experimental Protocol:
-
Animal Selection and Acclimation: Similar to the MES test, male albino mice are typically used and should be properly acclimated.
-
Compound Administration: Test compounds and a vehicle control are administered as described for the MES test. The pretreatment time is again determined by the compound's pharmacokinetic profile.
-
Induction of Seizures: A convulsant dose of pentylenetetrazole (e.g., 85 mg/kg for CF-1 mice) is injected subcutaneously into a loose fold of skin on the back of the neck.[7] This dose is predetermined to induce clonic seizures in a high percentage of untreated animals.
-
Observation and Endpoint: Animals are placed in individual observation chambers and observed for 30 minutes.[7] The presence of a clonic seizure, characterized by rhythmic muscle contractions of the forelimbs, hindlimbs, and/or facial muscles lasting for at least 5 seconds, is the primary endpoint.[7] An animal is considered protected if it does not exhibit a clonic seizure.
-
Data Analysis: The number of protected animals in each group is recorded, and the ED50 is calculated.
Experimental Workflow Visualization
Caption: Key structure-activity relationships for pyrrolidin-2-one anticonvulsants.
The SAR studies reveal that the pyrrolidine-2,5-dione core is a crucial fragment for anticonvulsant activity. [7]The nature of the substituent at the N1 position significantly influences the potency and spectrum of activity. [8]For pyrrolidin-2-one derivatives like levetiracetam and brivaracetam, the stereochemistry and the nature of the substituent at the C4 position are critical for their high affinity to SV2A. [1]
Mechanistic Insights: Beyond the Black Box
While the precise mechanisms of action for all pyrrolidin-2-one derivatives are not fully elucidated, several key targets have been identified.
-
Synaptic Vesicle Protein 2A (SV2A): Levetiracetam and its analogues, such as brivaracetam, are known to bind to SV2A, a protein involved in the regulation of neurotransmitter release. [1]This interaction is thought to modulate synaptic transmission and reduce neuronal hyperexcitability.
-
Voltage-Gated Ion Channels: Many pyrrolidine-2,5-dione derivatives have been shown to interact with voltage-gated sodium and calcium channels. [2][5]By blocking these channels, they can inhibit the generation and propagation of action potentials, thereby preventing seizure spread.
The following diagram illustrates the proposed signaling pathways for the anticonvulsant activity of pyrrolidin-2-one derivatives.
Caption: Proposed mechanisms of action for pyrrolidin-2-one anticonvulsants.
Conclusion and Future Directions
The pyrrolidin-2-one scaffold continues to be a fertile ground for the discovery of novel anticonvulsant agents. This guide has provided a comparative framework for evaluating the preclinical activity of these derivatives, highlighting the importance of standardized screening models, the nuances of structure-activity relationships, and the diverse mechanisms of action.
Future research should focus on:
-
Expanding the Chemical Space: Synthesizing and screening a wider array of pyrrolidin-2-one derivatives to further refine SAR models.
-
Elucidating Mechanisms of Action: Employing advanced techniques to precisely define the molecular targets and signaling pathways of the most promising compounds.
-
Improving Drug-like Properties: Optimizing the pharmacokinetic and toxicological profiles of lead candidates to enhance their clinical translatability.
By leveraging the insights presented in this guide, researchers can more effectively navigate the challenging but rewarding path of developing the next generation of antiepileptic drugs.
References
- National Institute of Neurological Disorders and Stroke. Maximal Electroshock Seizure (MES) Test (mouse, rat).
- White, H. S. (2003). Preclinical development of antiepileptic drugs: the role of the maximal electroshock and subcutaneous pentylenetetrazol seizure models. Italian journal of neurological sciences, 24(3), 229-237.
- Kamiński, K., Rapacz, A., Obniska, J., & Filipek, B. (2016). Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2, 5-dione and 3-methylpyrrolidine-2, 5-dione. Pharmacological reports, 68(1), 176-183.
- Löscher, W. (2011). Critical review of current animal models of seizures and epilepsy used in the discovery and development of new antiepileptic drugs. Seizure, 20(5), 359-368.
- National Institute of Neurological Disorders and Stroke. Pentylenetetrazol Seizure Threshold Test (mouse, rat).
- Abou-Gharbia, M., Gauthier, D. A., Childers, W. E., & Andrade-Gordon, P. (2021). Identification of New Compounds with Anticonvulsant and Antinociceptive Properties in a Group of 3-substituted (2, 5-dioxo-pyrrolidin-1-yl)(phenyl)-Acetamides. International journal of molecular sciences, 22(23), 13092.
- SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. (2022). Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 10692-10701.
- Matagne, A., Margineanu, D. G., & Klitgaard, H. (2008). Anti-convulsive and anti-epileptic properties of brivaracetam (ucb 34714), a high-affinity ligand for the synaptic vesicle protein, SV2A. British journal of pharmacology, 154(8), 1662–1671.
- Matagne, A., Margineanu, D. G., & Klitgaard, H. (2008). Anti-convulsive and anti-epileptic properties of brivaracetam (ucb 34714), a high-affinity ligand for the synaptic vesicle protein, SV2A. British journal of pharmacology, 154(8), 1662–1671. [Link]
- Obniska, J., Kamiński, K., & Wiklik, B. (2012). Comparison of pyrrolidinyl and piperidinyl benzamides for their anticonvulsant activity and inhibitory action on sodium channel. Pharmacological reports, 64(2), 347-355.
- Kamiński, K., Rapacz, A., & Obniska, J. (2016). New Hybrid Anticonvulsants Based on the Pyrrolidine-2, 5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies. Current medicinal chemistry, 23(26), 2918-2936.
- Waser, P. G., Ganz, A. J., & Pfirrmann, R. W. (1978). [Development of new antiepileptics. IV. Anticonvulsant activity of some derivatives of 1-(p-sulfamoyl-phenyl)-pyrrolidin-2-one (author's transl)]. Arzneimittel-Forschung, 28(6), 952-956.
- Kamiński, K., Rapacz, A., Obniska, J., & Filipek, B. (2020). The Search for New Anticonvulsants in a Group of (2, 5-Dioxopyrrolidin-1-yl)(phenyl) Acetamides with Hybrid Structure—Synthesis and In Vivo/In Vitro Studies. International journal of molecular sciences, 21(17), 6085.
- Klein, P. (2016). Anti-convulsant Agents: Levetiracetam and Brivaracetam. Handbook of experimental pharmacology, 235, 223-247.
- Obniska, J., Kamiński, K., & Wiklik, B. (2011). Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones. Bioorganic & medicinal chemistry letters, 21(19), 5786-5789.
- Rogawski, M. A. (2009). Brivaracetam: a rational drug discovery success story. British journal of pharmacology, 158(7), 1641–1643.
- Epilepsy Society. Mechanisms of action of antiepileptic drugs. [Link]
- Kamiński, K., Rapacz, A., Obniska, J., & Filipek, B. (2020). Multitargeted Compounds Derived from (2, 5-Dioxopyrrolidin-1-yl)(phenyl)-Acetamides as Candidates for Effective Anticonvulsant and Antinociceptive Agents. ACS chemical neuroscience, 11(13), 1996-2008.
- Medscape. (2024). Antiepileptic Drugs: Overview, Mechanism of Action, Sodium Channel Blockers. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel Hybrid Anticonvulsants Derived from Pyrrolidine-2,5-dione Scaffold with Broad Spectrum of Activity in the Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Comparative studies on the anticonvulsant activity of lipophilic derivatives of gamma-aminobutyric acid and 2-pyrrolidinone in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, anticonvulsant properties, and SAR analysis of differently substituted pyrrolidine-2,5-diones and piperidine-2,6-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In Vivo versus In Vitro Efficacy of Novel Heterocyclic Compounds
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Pivotal Role of Heterocyclic Compounds and the Gauntlet of Efficacy Testing
Heterocyclic compounds form the structural core of a vast number of natural products and synthetic pharmaceuticals, with over half of all FDA-approved small-molecule drugs featuring at least one heterocyclic ring.[1][2] Their unique chemical properties, endowed by heteroatoms like nitrogen, oxygen, and sulfur, are critical for molecular recognition at biological targets, making them indispensable scaffolds in modern drug discovery.[1] The journey from a promising novel heterocyclic compound in a flask to a life-saving therapeutic is long and arduous, marked by a critical phase of efficacy testing. This process is not monolithic; it is a carefully staged progression from simplified, controlled environments to complex, living systems.
This guide provides an in-depth comparison of the two fundamental pillars of preclinical efficacy assessment: in vitro and in vivo studies. We will dissect the causality behind experimental choices, provide validated protocols for key assays, and explore the often-challenging task of correlating data between these two disparate worlds. Our goal is to equip you with the field-proven insights necessary to navigate this crucial interface in drug development, ensuring that only the most promising candidates advance.
Section 1: The In Vitro Efficacy Landscape: High-Throughput Screening and Mechanistic Insights
The initial evaluation of a library of novel compounds begins in vitro—Latin for "in glass."[3] This approach is the workhorse of early-stage drug discovery for compelling reasons: it is cost-effective, rapid, and amenable to high-throughput screening, allowing for the rapid assessment of hundreds or even thousands of molecules.[4] These assays provide the first critical data points on a compound's biological activity, primarily its potency and its mechanism of action at the cellular level.
Causality in Experimental Choice: Why Start In Vitro?
The rationale for beginning with in vitro assays is rooted in a strategy of progressive filtration. It is financially and ethically prohibitive to test every synthesized compound in live animals.[5] In vitro models act as a crucial first filter, identifying "hits"—compounds that exhibit a desired biological effect, such as killing cancer cells or inhibiting a specific enzyme. This allows researchers to focus resources on a smaller, more promising set of candidates. Furthermore, the controlled nature of in vitro experiments is ideal for dissecting the specific molecular mechanisms of a drug, an endeavor that is significantly more complex in a whole organism.[6]
Key In Vitro Assay: The MTT Cell Viability Assay
One of the most fundamental in vitro assays in oncology is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. It is a colorimetric assay used to assess a compound's cytotoxic or cytostatic effect on cancer cells by measuring cellular metabolic activity.[7]
Principle of the MTT Assay: Viable cells possess mitochondrial and cytosolic NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT, into purple formazan crystals.[8] This conversion only occurs in metabolically active, living cells. The insoluble formazan is then dissolved, and the intensity of the purple color, measured by a spectrophotometer, is directly proportional to the number of viable cells.[7] By treating cells with varying concentrations of a heterocyclic compound, one can determine the concentration at which 50% of the cells are non-viable—the IC50 (half-maximal inhibitory concentration) value.
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is a synthesized standard procedure for determining the IC50 of a novel compound against an adherent cancer cell line.
Materials:
-
Novel heterocyclic compound, dissolved in a suitable solvent (e.g., DMSO).
-
Adherent cancer cell line (e.g., A549 human lung carcinoma).
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol).[10]
-
Sterile 96-well plates.
-
Multichannel pipette.
-
Plate reading spectrophotometer.
Step-by-Step Methodology:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Dilute the cells in complete culture medium to a concentration of 75,000 cells/mL.[9]
-
Seed 100 µL of the cell suspension (7,500 cells) into each well of a 96-well plate.[9]
-
Include wells for "no cell" controls to measure background absorbance.[9]
-
Incubate the plate overnight at 37°C, 5% CO2 to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the novel heterocyclic compound in complete culture medium.
-
Carefully remove the old media from the wells.[9]
-
Add 100 µL of the diluted compound solutions to the respective wells. Include vehicle control wells (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration).
-
Incubate for the desired exposure period (e.g., 48 or 72 hours) at 37°C, 5% CO2.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Reading and Data Analysis:
-
Cover the plate in foil and place it on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.[10]
-
Read the absorbance at 590 nm using a plate reader.[8]
-
Subtract the average absorbance of the "no cell" control wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Limitations of the In Vitro Approach
While powerful, in vitro data must be interpreted with caution. These systems are inherently reductionist; they cannot replicate the complex interplay of factors present in a living organism.[12] A potent IC50 value is a promising start, but it offers no information on the compound's absorption, distribution, metabolism, excretion, or toxicity (ADME/Tox) profile—factors that ultimately determine success in vivo.[3][6]
Section 2: The In Vivo Arena: Assessing Efficacy in a Whole Organism
After a compound demonstrates promising potency and selectivity in vitro, it must prove its worth in vivo—Latin for "within the living."[13] These studies, typically conducted in animal models, are an indispensable step in preclinical development.[14][15] They are designed to answer a critical question: Does the compound work in the complex, dynamic environment of a whole organism?
Causality in Experimental Choice: The Imperative of In Vivo Testing
The transition to in vivo models is necessitated by the limitations of in vitro systems. A living organism introduces a host of complex variables that can dramatically influence a drug's efficacy.[6] The primary goal is to evaluate the compound's performance in the context of its pharmacokinetic (what the body does to the drug) and pharmacodynamic (what the drug does to the body) properties.[16] Many compounds that are highly effective at killing cancer cells in a dish fail in animal models because they are poorly absorbed, rapidly metabolized into inactive forms, fail to reach the tumor site in sufficient concentrations, or are unacceptably toxic to the host.[17] Early ADME/Tox studies are therefore crucial for making go/no-go decisions before committing to expensive and lengthy efficacy trials.[16][18]
Key In Vivo Model: The Murine Xenograft Model
In oncology research, the most widely used in vivo models are xenografts, where human tumor cells are implanted into immunodeficient mice (e.g., athymic nude or SCID mice).[19][20] This allows for the evaluation of a drug's efficacy against a human cancer.[20]
-
Cell Line-Derived Xenografts (CDX): These models use established human cancer cell lines. They are reproducible and cost-effective, making them ideal for initial efficacy screening.[21]
-
Patient-Derived Xenografts (PDX): These models involve the direct implantation of tumor fragments from a human patient into a mouse.[21] PDX models better retain the heterogeneity and architecture of the original human tumor, offering a more clinically relevant assessment.[22]
Experimental Protocol: Subcutaneous Xenograft Efficacy Study
This protocol outlines a standard procedure for evaluating the anti-tumor efficacy of a novel heterocyclic compound in a subcutaneous CDX mouse model.
Materials:
-
Immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old).
-
Human cancer cell line (e.g., HCT-116 human colon carcinoma).
-
Sterile Hank's Balanced Salt Solution (HBSS) or PBS.
-
Matrigel® Basement Membrane Matrix (optional, but recommended to improve tumor engraftment).[23]
-
Novel heterocyclic compound formulated in a suitable delivery vehicle.
-
Anesthetic (e.g., ketamine/xylazine).[23]
-
25G needles and 1 mL syringes.[24]
-
Digital calipers.
Step-by-Step Methodology:
-
Cell Preparation and Inoculation:
-
Culture and harvest cancer cells in their exponential growth phase.
-
Wash the cells with sterile, serum-free medium or HBSS three times.[23]
-
Resuspend the final cell pellet in a solution of HBSS (or a 50:50 mixture of HBSS and Matrigel®) at a concentration of 20 x 10^6 cells/mL. Keep on ice.[23]
-
Anesthetize the mice. Shave the right flank, which will be the site of inoculation.[23]
-
Inject 100 µL of the cell suspension (containing 2 x 10^6 cells) subcutaneously into the shaved flank of each mouse.[23]
-
-
Tumor Growth and Cohort Randomization:
-
Monitor the mice regularly for tumor formation.
-
Once tumors become palpable, begin measuring their volume 2-3 times per week using digital calipers. Tumor Volume (mm³) = (Length x Width²) / 2.
-
When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (typically 8-10 mice per group). This ensures an even distribution of tumor sizes across all groups at the start of treatment.
-
-
Compound Administration:
-
Administer the novel heterocyclic compound to the treatment groups according to the planned dosing schedule (e.g., daily, once weekly), route (e.g., oral gavage, intraperitoneal injection), and dose level.
-
Administer the vehicle alone to the control group using the same schedule and route.
-
-
Monitoring and Endpoints:
-
Throughout the study, monitor tumor volumes 2-3 times per week.[25]
-
Monitor animal health daily. Record body weights 2-3 times per week as an indicator of systemic toxicity.
-
The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated at the end of the study.
-
The study is typically terminated when tumors in the control group reach a predetermined maximum size, or if mice in treatment groups show signs of excessive toxicity (e.g., >20% body weight loss).
-
Data Interpretation and In Vivo Limitations
Successful in vivo efficacy is demonstrated by a statistically significant reduction in tumor growth in the treated group compared to the vehicle control group, without causing unacceptable toxicity. However, it is crucial to acknowledge the limitations of these models. Xenografts in immunodeficient mice do not have a functional immune system, precluding the evaluation of immunomodulatory effects.[20] Furthermore, physiological and metabolic differences between mice and humans can affect a drug's ADME/Tox profile, a key challenge in translating preclinical findings to the clinic.[26]
Section 3: Bridging the Gap: The Challenge of In Vitro-In Vivo Correlation (IVIVC)
The ultimate goal of early-stage research is to identify compounds that are effective in both simplified and complex systems. However, establishing a strong in vitro-in vivo correlation (IVIVC) is one of the most significant challenges in drug development.[27] A potent IC50 in a dish does not guarantee tumor shrinkage in a mouse.[28]
This disconnect arises because in vitro assays measure intrinsic potency in an isolated system, while in vivo efficacy is a function of both potency and the compound's ability to navigate the complexities of a living organism.[6] Key factors that create a chasm between the two modalities include:
-
Pharmacokinetics (ADME): Poor absorption, rapid metabolism, inefficient distribution to the tumor, or rapid excretion can prevent the compound from reaching its target at a therapeutic concentration.[6]
-
The Tumor Microenvironment (TME): In vivo, tumors are not just a collection of cancer cells. They are complex organs containing blood vessels, fibroblasts, and immune cells, all of which can influence drug response. This is absent in standard 2D cell culture.[22]
-
Systemic Toxicity: A compound may be effective at killing tumor cells but may also be unacceptably toxic to healthy tissues, limiting the dose that can be safely administered.[17]
Data Presentation: A Comparative Analysis
To illustrate these concepts, consider the following hypothetical data for a series of novel heterocyclic compounds targeting HCT-116 colon cancer.
| Compound ID | In Vitro IC50 (µM) on HCT-116 Cells | In Vivo Tumor Growth Inhibition (TGI) (%) at 20 mg/kg | Key Pharmacokinetic Parameter | Remarks |
| HC-01 | 0.05 | 85% | Oral Bioavailability: 60% | Excellent Correlation. Potent in vitro and highly effective in vivo with good bioavailability. A strong lead candidate. |
| HC-02 | 0.02 | 10% | Oral Bioavailability: <1% | IVIVC Failure. Highly potent in vitro but fails in vivo due to extremely poor absorption. A classic PK problem. |
| HC-03 | 0.15 | 75% (with 25% weight loss) | Plasma Half-life: 12 hours | Efficacious but Toxic. Shows good anti-tumor activity but is accompanied by significant toxicity, limiting its therapeutic window. |
| HC-04 | 2.5 | 50% | Cmax at 20 mg/kg: 5 µM | Moderate Correlation. Lower in vitro potency but achieves sufficient tumor exposure to exert a moderate effect. A candidate for optimization. |
This table exemplifies the critical need to integrate in vitro potency data with in vivo efficacy and pharmacokinetic data to make informed decisions in a drug discovery program.
Visualizing the Concepts: Pathways and Workflows
To further clarify these complex relationships, the following diagrams illustrate key conceptual frameworks in the evaluation of novel heterocyclic compounds.
Caption: PI3K/AKT/mTOR signaling pathway with hypothetical drug inhibition.
Caption: Logical comparison of factors influencing in vitro vs. in vivo results.
Conclusion: An Integrated Approach for Success
The evaluation of novel heterocyclic compounds demands a sophisticated, multi-faceted approach. In vitro and in vivo efficacy studies are not competing methodologies but are, in fact, complementary and synergistic stages of a comprehensive drug discovery cascade. In vitro assays serve as the indispensable high-throughput engine for identifying potent molecules and elucidating their mechanisms. In vivo studies provide the essential, whole-organism reality check, assessing how a compound behaves in a complex physiological system.
True success lies in the thoughtful integration of data from both realms. By understanding the inherent strengths and limitations of each model and by critically analyzing the reasons for any disconnect between them, researchers can make more informed, data-driven decisions. This rigorous, integrated strategy is paramount to navigating the path from a novel molecule to a transformative medicine, ultimately ensuring that the most promising heterocyclic compounds are advanced for the benefit of patients.
References
- Title: MTT Proliferation Assay Protocol.
- Title: Cell Viability Assays - Assay Guidance Manual. Source: NCBI Bookshelf - NIH. URL:[Link]
- Title: Modern advances in heterocyclic chemistry in drug discovery. Source: RSC Publishing. URL:[Link]
- Title: MTT Assay Protocol. Source: 塞魯士生技有限公司. URL:[Link]
- Title: The Importance of Heterocycles in Drug Discovery: From Biological Activity to Pharmaceutical Applications. Source: International Journal of Scientific Research & Technology. URL:[Link]
- Title: Role of Heterocycles in Drug Discovery: An Overview. Source: World Journal of Advanced Research and Reviews. URL:[Link]
- Title: Importance of ADME and Toxicology Studies in Drug Discovery. Source: BioIVT. URL:[Link]
- Title: Recent Advances: Heterocycles in Drugs and Drug Discovery. Source: MDPI. URL:[Link]
- Title: Role of Heterocycles in Drug Discovery: An Overview.
- Title: Key Challenges and Opportunities Associated with the Use of In Vitro Models to Detect Human DILI: Integrated Risk Assessment and Mitigation Plans. Source: PMC - PubMed Central. URL:[Link]
- Title: Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Source: NIH. URL:[Link]
- Title: Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Source: Bio-Techne. URL:[Link]
- Title: General Principles of Preclinical Study Design. Source: PMC - NIH. URL:[Link]
- Title: The Role of ADME & Toxicology Studies in Drug Discovery & Development. Source: KCAS Bio. URL:[Link]
- Title: EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). Source: ciberonc. URL:[Link]
- Title: Summary of preclinical guidelines for in vivo experiments identified through various database searches.
- Title: Correlation & Conflicts Between in Vivo and In Vitro. Source: Scribd. URL:[Link]
- Title: Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. Source: NAMSA. URL:[Link]
- Title: Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory.
- Title: In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Source: Bio-protocol. URL:[Link]
- Title: Validated preclinical xenograft models for in vivo efficacy testing of INDs. Source: Altogen Labs. URL:[Link]
- Title: Designing an In Vivo Preclinical Research Study. Source: MDPI. URL:[Link]
- Title: Importance of ADME/Tox in Early Drug Discovery. Source: Cresset. URL:[Link]
- Title: Designing an In Vivo Preclinical Research Study. Source: Preprints.org. URL:[Link]
- Title: The Promise of In Vitro 3D Organoid Models: Meeting the ADME-Tox Testing Needs of the Pharmaceutical Industry. Source: Technology Networks. URL:[Link]
- Title: Understanding the correlation between in vitro and in vivo immunotoxicity tests for nanomedicines. Source: NIH. URL:[Link]
- Title: Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. Source: PubMed Central. URL:[Link]
- Title: In vitro-In vivo Correlation: Perspectives on Model Development. Source: PMC - PubMed Central. URL:[Link]
- Title: Synthesis, molecular docking analysis and in vitro evaluation of new heterocyclic hybrids of 4-aza-podophyllotoxin as potent cytotoxic agents. Source: RSC Publishing. URL:[Link]
- Title: Opinion: Addressing the Regulatory Reality of Replacing In Vivo Models in Drug Development. Source: BioSpace. URL:[Link]
- Title: MTT assay of the fourteen (14) synthetic compounds against (a)...
- Title: Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Source: NIH. URL:[Link]
- Title: In Vivo vs In Vitro: Differences in Early Drug Discovery. Source: Inotiv. URL:[Link]
- Title: Evaluation of in vitro anticancer potential of pharmacological ethanolic plant extracts Acacia modesta and Opuntia monocantha. Source: SciELO. URL:[Link]
- Title: In Vivo Oncology Models for Drug Discovery. Source: BioModels. URL:[Link]
- Title: In Vivo vs In Vitro: Definition, Pros and Cons. Source: Technology Networks. URL:[Link]
- Title: In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Source: NIH. URL:[Link]
- Title: In vivo Efficacy Testing.
- Title: In Vitro vs In Vivo Preclinical Studies. Source: News-Medical.Net. URL:[Link]
- Title: How does in vitro testing compare with in vivo testing? Source: Certis Oncology Solutions. URL:[Link]
- Title: In Vitro vs. In Vivo Preclinical Drug Testing. Source: TD2 Oncology. URL:[Link]
Sources
- 1. journalwjarr.com [journalwjarr.com]
- 2. researchgate.net [researchgate.net]
- 3. How does in vitro testing compare with in vivo testing? - Certis Oncology [certisoncology.com]
- 4. blog.biobide.com [blog.biobide.com]
- 5. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]
- 6. scribd.com [scribd.com]
- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. cyrusbio.com.tw [cyrusbio.com.tw]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
- 13. Understanding In Vivo vs In Vitro Methods | Technology Networks [technologynetworks.com]
- 14. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 15. preprints.org [preprints.org]
- 16. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]
- 17. lifechemicals.com [lifechemicals.com]
- 18. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 19. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Antitumor efficacy of new compounds - Enamine [enamine.net]
- 21. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 22. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 23. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 24. en.bio-protocol.org [en.bio-protocol.org]
- 25. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]
- 26. Understanding the correlation between in vitro and in vivo immunotoxicity tests for nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 27. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Key Challenges and Opportunities Associated with the Use of In Vitro Models to Detect Human DILI: Integrated Risk Assessment and Mitigation Plans - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Spectroscopic Differentiation of (Pyrrolidin-1-ylphenyl)methanol Positional Isomers
Introduction
In the landscape of drug discovery and materials science, the precise structural characterization of molecular entities is not merely a procedural step but the bedrock of innovation. Positional isomers—molecules sharing an identical chemical formula but differing in the arrangement of substituents on a core scaffold—often exhibit markedly different pharmacological, toxicological, and material properties. The (Pyrrolidin-1-ylphenyl)methanol series, featuring a phenyl ring disubstituted with a pyrrolidine and a hydroxymethyl group, exemplifies this challenge. The distinction between the ortho- (2-), meta- (3-), and para- (4-) isomers is critical for ensuring the synthesis of the correct target molecule and for understanding its structure-activity relationship (SAR).
This guide provides an in-depth, comparative analysis of the key spectroscopic techniques used to unambiguously identify and differentiate these three positional isomers. We will delve into the theoretical underpinnings of why their spectra differ and provide practical, field-tested protocols for data acquisition. The narrative is structured to explain the causality behind experimental choices, ensuring that each analytical step is a self-validating system for robust structural elucidation. The pyrrolidine ring is a significant scaffold in medicinal chemistry, valued for its ability to modulate physicochemical properties and provide stereochemical complexity.[1] Therefore, a rigorous understanding of its substituted derivatives is paramount.
Caption: Figure 1. Molecular Structures of Isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is arguably the most powerful technique for isomer differentiation due to its sensitivity to the local electronic environment of each nucleus.[2]
¹H NMR Spectroscopy: Unraveling Proton Environments
The key differentiating feature in the ¹H NMR spectra will be the aromatic region (typically 6.5-7.5 ppm). The substitution pattern dictates the chemical shifts and, more importantly, the spin-spin coupling (splitting) patterns of the four aromatic protons.
-
Ortho-isomer: The four adjacent aromatic protons will experience complex coupling, resulting in a crowded, difficult-to-interpret multiplet.
-
Meta-isomer: This isomer will also show a complex pattern, but it will be distinct from the ortho-isomer. We expect to see signals for four non-equivalent aromatic protons.
-
Para-isomer: Due to the molecule's C₂ symmetry axis, the aromatic region is greatly simplified. It will exhibit a characteristic AA'BB' system, which often appears as two distinct doublets (or doublets of doublets), each integrating to 2H. This clean pattern is a hallmark of 1,4-disubstitution.
The chemical shifts of the benzylic methylene protons (-CH₂OH) and the pyrrolidine protons will also show subtle differences based on the electronic influence of the substituents, but the aromatic region provides the most definitive evidence.
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Proton Assignment | ortho-isomer | meta-isomer | para-isomer |
|---|---|---|---|
| -OH | ~2.0-3.0 ppm (br s, 1H) | ~2.0-3.0 ppm (br s, 1H) | ~2.0-3.0 ppm (br s, 1H) |
| Pyrrolidine (-CH₂-) | ~1.9-2.1 ppm (m, 4H) | ~1.9-2.1 ppm (m, 4H) | ~1.9-2.1 ppm (m, 4H) |
| Pyrrolidine (N-CH₂-) | ~3.2-3.4 ppm (m, 4H) | ~3.2-3.4 ppm (m, 4H) | ~3.2-3.4 ppm (m, 4H) |
| Benzylic (-CH₂OH) | ~4.7 ppm (s, 2H) | ~4.6 ppm (s, 2H) | ~4.6 ppm (s, 2H) |
| Aromatic (Ar-H) | ~6.8-7.4 ppm (m, 4H) | ~6.7-7.3 ppm (m, 4H) | ~6.6 ppm (d, 2H), ~7.2 ppm (d, 2H) |
Note: These are predicted values based on typical chemical shifts for similar structures. Actual values may vary.[3]
¹³C NMR Spectroscopy: A Tale of Symmetry
Just as with ¹H NMR, the symmetry of the isomers is reflected in their ¹³C NMR spectra, specifically in the number of distinct aromatic signals.
-
Ortho- & Meta-isomers: Lacking symmetry, both isomers will display six unique signals for the six aromatic carbons.
-
Para-isomer: The C₂ symmetry results in chemical shift equivalence for pairs of carbons. Therefore, only four aromatic carbon signals will be observed, providing a clear diagnostic marker.
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 101 MHz)
| Carbon Assignment | ortho-isomer | meta-isomer | para-isomer |
|---|---|---|---|
| Pyrrolidine (-CH₂-) | ~25.5 ppm | ~25.5 ppm | ~25.5 ppm |
| Pyrrolidine (N-CH₂-) | ~48.0 ppm | ~48.0 ppm | ~48.0 ppm |
| Benzylic (-CH₂OH) | ~64.0 ppm | ~65.0 ppm | ~65.0 ppm |
| Aromatic (Ar-C) | 6 signals (~115-150 ppm) | 6 signals (~110-150 ppm) | 4 signals (~112-148 ppm) |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the analyte in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[3]
-
Instrument Setup: Place the sample in the NMR spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to achieve a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, more scans (~1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
-
Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Integrate the signals in the ¹H spectrum and reference both spectra to the TMS signal.
Infrared (IR) Spectroscopy: Probing Vibrational Modes
While NMR provides a detailed map of the carbon-hydrogen framework, IR spectroscopy offers valuable information about the functional groups present. The key diagnostic region for distinguishing these positional isomers lies in the "fingerprint region" (below 1500 cm⁻¹), where out-of-plane C-H bending vibrations are characteristic of the aromatic substitution pattern.[4]
-
O-H Stretch: All isomers will show a strong, broad absorption between 3200-3600 cm⁻¹ corresponding to the alcohol O-H group.
-
C-H Stretches: Aliphatic C-H stretches from the pyrrolidine and methylene groups will appear just below 3000 cm⁻¹, while aromatic C-H stretches will appear just above 3000 cm⁻¹.
-
C-N Stretch: Aromatic amine C-N stretching absorptions are typically found between 1200-1350 cm⁻¹.[5]
-
Aromatic C-H Bending (Out-of-Plane): This is the most diagnostic region.
-
Ortho (1,2-disubstituted): Strong band at ~750 cm⁻¹.
-
Meta (1,3-disubstituted): Bands around ~780 cm⁻¹ and ~880 cm⁻¹.
-
Para (1,4-disubstituted): A single strong band between 800-850 cm⁻¹.
-
Table 3: Key Predicted IR Absorption Frequencies (cm⁻¹)
| Vibrational Mode | ortho-isomer | meta-isomer | para-isomer |
|---|---|---|---|
| O-H Stretch (alcohol) | 3200-3600 (broad) | 3200-3600 (broad) | 3200-3600 (broad) |
| Aromatic C-H Stretch | >3000 | >3000 | >3000 |
| Aliphatic C-H Stretch | <3000 | <3000 | <3000 |
| Aromatic C-N Stretch | 1200-1350 | 1200-1350 | 1200-1350 |
| Aromatic C-H Bend | ~750 | ~780 and ~880 | 800-850 |
Experimental Protocol: ATR-FTIR Spectroscopy
-
Background Spectrum: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty accessory, which will be automatically subtracted from the sample spectrum.[4]
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Analysis: Identify the key absorption bands and compare their positions, particularly in the 700-900 cm⁻¹ region, to the expected patterns for ortho, meta, and para substitution.
Mass Spectrometry (MS): Fragmentation as a Structural Clue
Mass spectrometry provides the molecular weight of a compound and offers structural insights through analysis of its fragmentation patterns. While all three isomers have the same molecular weight (177.24 g/mol ), their fragmentation under ionization can differ.
All isomers are expected to show a strong molecular ion peak ([M]⁺) or, more commonly with electrospray ionization (ESI), a protonated molecular ion ([M+H]⁺) at m/z 178.1.[6] The primary fragmentation pathways will likely involve the most labile bonds. A key fragmentation is the benzylic cleavage to lose the hydroxymethyl radical (•CH₂OH, 31 Da), leading to a stable pyrrolidinylbenzyl cation at m/z 146. Another common fragmentation is the loss of the pyrrolidine ring or parts of it.
The ortho-isomer may exhibit a unique "ortho effect," where the proximity of the two substituent groups allows for a concerted fragmentation or rearrangement not possible in the meta and para isomers. For example, an intramolecular water loss (18 Da) involving the hydroxyl proton and the pyrrolidine nitrogen might be more favorable.
Caption: Figure 2. Potential Fragmentation Pathways in ESI-MS.
Table 4: Predicted Key Ions in Mass Spectrometry (ESI+)
| Ion | m/z (Expected) | Isomer(s) | Notes |
|---|---|---|---|
| [M+H]⁺ | 178.1 | All | Protonated molecular ion.[6] |
| [M+H-H₂O]⁺ | 160.1 | All (Potentially enhanced in ortho) | Loss of water. |
| [M-CH₂OH]⁺ | 146.1 | All | Loss of hydroxymethyl radical (benzylic cleavage). |
Experimental Protocol: LC-MS (ESI)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute to ~1-10 µg/mL in the mobile phase.
-
Chromatographic Separation: Inject the sample onto a liquid chromatography system (e.g., using a C18 or phenyl column) to separate it from any impurities.[7] The mobile phase could be a gradient of water and acetonitrile with 0.1% formic acid to promote protonation.
-
Ionization: The eluent from the LC is directed into an electrospray ionization (ESI) source operating in positive ion mode. This will generate the [M+H]⁺ ions.
-
Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole or time-of-flight). Acquire a full scan mass spectrum (e.g., m/z 50-500) to detect the molecular ion.
-
Tandem MS (MS/MS): To confirm the structure, perform a product ion scan. Isolate the precursor ion (m/z 178.1) and subject it to collision-induced dissociation (CID) to generate a characteristic fragmentation spectrum. Compare the fragmentation patterns of the different isomers.
UV-Vis Spectroscopy: A Look at Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The interaction of the nitrogen lone pair of the pyrrolidine group with the aromatic π-system shifts the ring's absorption to longer wavelengths compared to benzene.[5] This effect is most pronounced in the para-isomer due to the direct, extended conjugation between the electron-donating pyrrolidine group and the hydroxymethyl-substituted phenyl ring.
-
Para-isomer: Expected to have the highest wavelength of maximum absorbance (λ_max) and the highest molar absorptivity (ε) due to the most effective charge-transfer transition.
-
Ortho- & Meta-isomers: Will have slightly lower λ_max values as the conjugation is less direct. The ortho-isomer may show a further blue-shift (lower λ_max) if steric hindrance between the bulky substituents forces the pyrrolidine ring out of the plane of the phenyl ring, disrupting π-orbital overlap.
Table 5: Predicted UV-Vis Absorption Data (in Ethanol)
| Isomer | Predicted λ_max (nm) | Rationale |
|---|---|---|
| ortho- | ~275 | Potential steric hindrance reduces conjugation. |
| meta- | ~280 | Conjugation present but no direct resonance. |
| para- | ~290-300 | Extended conjugation allows for a lower energy π-π* transition. |
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol or methanol). Create a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (acquire a baseline).
-
Sample Measurement: Replace the blank cuvette with a cuvette containing the sample solution.
-
Data Acquisition: Scan a range of wavelengths (e.g., 200-400 nm) and record the absorbance spectrum. Identify the λ_max.
Caption: Figure 3. Integrated Spectroscopic Workflow.
Conclusion
The differentiation of the ortho-, meta-, and para-isomers of (4-Pyrrolidin-1-ylphenyl)methanol is a quintessential task in chemical analysis that relies on the synergistic use of multiple spectroscopic techniques. While mass spectrometry confirms the molecular weight, it is NMR spectroscopy that provides the most definitive and unambiguous identification through the distinct patterns in the aromatic region, born from molecular symmetry. Infrared spectroscopy serves as an excellent and rapid confirmatory tool, leveraging the characteristic out-of-plane bending vibrations of substituted benzenes. Finally, UV-Vis spectroscopy, while less definitive, offers complementary evidence based on the electronic effects of substituent placement. By following the integrated workflow presented, researchers can confidently and accurately determine the structure of their target molecule, a critical step for advancing research and development.
References
- Spectroscopy of Amines. (2024). Chemistry LibreTexts. [Link]
- Ultraviolet spectrophotometric method for the determination of aromatic amines in chemical industry waste waters. (n.d.). Analyst (RSC Publishing). [Link]
- How to measure aromatic amine compounds using uv/visible spectrophotometer? (2016).
- Visible Spectrophotometric Method for the Determination of Pharmaceutically Important Aromatic Primary Amines. (n.d.). ARC Journals. [Link]
- UV–Vis Absorption Properties of New Aromatic Imines. (n.d.). National Institutes of Health (NIH). [Link]
- Supporting Information for a scientific article. (2021). The Royal Society of Chemistry. [Link]
- Rationalizing the regioselectivity of substituted phenols from the FERMO concept. (n.d.). ChemRxiv. [Link]
- [4-(4-Methoxyphenyl)-1-methyl-3-nitropyrrolidin-3-yl]methanol. (n.d.). National Institutes of Health (NIH). [Link]
- Analysis of Cresol Positional Isomers by Using Shim-pack GIST Phenyl Column. (n.d.). Shimadzu. [Link]
- [4-(pyrrolidin-1-yl)phenyl]methanol. (n.d.). PubChemLite. [Link]
Sources
A Researcher's Guide to Cross-Reactivity Profiling of Kinase Inhibitors with a Pyrrolidine Scaffold
Introduction: The Privileged Pyrrolidine Scaffold and the Inevitable Challenge of Selectivity
The pyrrolidine ring is a five-membered nitrogen heterocycle that has earned its status as a "privileged scaffold" in medicinal chemistry.[1] Its non-planar, sp³-hybridized nature provides an ideal framework for creating three-dimensional diversity, allowing medicinal chemists to explore chemical space more effectively than with flat, aromatic systems.[2] This structural feature is particularly advantageous in the design of protein kinase inhibitors, where precise interactions within the ATP-binding pocket are paramount for achieving high potency. Kinase inhibitors based on this scaffold, such as the PI3Kα-selective inhibitor PF-06843195[3] and ERK1/2 inhibitors like SCH772984[4], have demonstrated significant therapeutic potential.
However, the very feature that makes kinases druggable—the conserved nature of the ATP-binding site across the ~500-member human kinome—also presents a formidable challenge: cross-reactivity.[5] An inhibitor designed for a specific kinase can, and often does, interact with unintended "off-target" kinases.[6] These off-target effects can lead to cellular toxicity or, in some cases, beneficial polypharmacology.[7] Therefore, for researchers, scientists, and drug development professionals, a rigorous and comprehensive understanding of an inhibitor's cross-reactivity profile is not merely an academic exercise but a critical step in validating a chemical probe or advancing a clinical candidate.
This guide provides an in-depth comparison of the state-of-the-art methodologies for profiling the selectivity of kinase inhibitors, with a focus on those built around the versatile pyrrolidine scaffold. We will explore the causality behind experimental choices, provide detailed protocols for key assays, and present a framework for interpreting the complex data these techniques generate.
Pillar 1: Methodologies for Interrogating the Kinome
The modern drug discovery toolkit contains a suite of powerful technologies to map the interaction landscape of a kinase inhibitor. These can be broadly classified into biochemical assays, which measure direct interactions in vitro, and cell-based methods, which confirm target engagement in a physiological context.
Biochemical (In Vitro) Profiling: A Global View of Interactions
These methods typically involve screening an inhibitor against a large panel of purified, recombinant kinases to measure binding affinity or enzymatic inhibition.
-
Competition Binding Assays (e.g., KINOMEscan™): This high-throughput platform is an industry standard for assessing kinase selectivity.[8] The principle is based on a competitive binding assay where a test compound is measured for its ability to displace an immobilized, active-site-directed ligand from a DNA-tagged kinase. The amount of kinase bound to the solid support is quantified by qPCR. The primary output is typically '% Control', where a lower percentage indicates stronger binding of the test compound. This approach provides a broad, unbiased survey of the kinome and is invaluable for initial selectivity assessment.[9]
-
Radiometric Catalytic Assays (e.g., HotSpot™): This method directly measures the catalytic activity of a kinase by quantifying the transfer of a radiolabeled phosphate (from ³³P-ATP) onto a specific substrate.[10] It is considered a gold standard for functional inhibition assays. By comparing the kinase activity in the presence and absence of an inhibitor, one can determine a precise IC50 value. The key advantage is that it measures functional inhibition rather than just binding.
Cell-Based (In Situ) Profiling: Validating Target Engagement
While biochemical assays are essential, they do not always reflect pharmacology in a living cell, where factors like membrane permeability, intracellular ATP concentrations, and protein scaffolding come into play.[11] Cell-based assays are therefore critical for confirming that an inhibitor engages its intended target in a more relevant environment.
-
Cellular Thermal Shift Assay (CETSA®): CETSA is a powerful biophysical method for verifying target engagement in intact cells or tissues.[12] The technique is based on the principle that when a ligand binds to its target protein, it generally confers thermal stability.[13] In a typical CETSA experiment, cells are treated with the inhibitor, heated to various temperatures, and then lysed. The aggregated, denatured proteins are separated from the soluble fraction by centrifugation. The amount of soluble target protein remaining at each temperature is then quantified, often by Western blot or mass spectrometry.[14][15] A positive shift in the melting temperature (Tagg) in the presence of the compound is direct evidence of target engagement.[16]
-
Chemoproteomics (e.g., MIB-MS): Chemoproteomic approaches use affinity chromatography coupled with quantitative mass spectrometry to identify the cellular targets of an inhibitor.[17][18] In the Multiplexed Inhibitor Bead-Mass Spectrometry (MIB-MS) workflow, a cocktail of immobilized, broad-spectrum kinase inhibitors is used to capture a large portion of the cellular kinome from a lysate.[19] In a competition experiment, the lysate is pre-incubated with a free "bait" inhibitor. Kinases that bind to the bait inhibitor will be unable to bind to the beads and will be depleted from the pulldown. Quantitative mass spectrometry is then used to identify which kinases were outcompeted, revealing the direct targets of the inhibitor in a dose-dependent manner.[20][21]
Visualizing the Landscape: Pathways and Workflows
To better understand these concepts, the following diagrams illustrate a representative signaling pathway targeted by kinase inhibitors and the workflows of two key profiling technologies.
Figure 1: Proposed inhibition of the PI3K/Akt signaling pathway by a pyrrolidine-based inhibitor.[22]
Figure 2: Simplified workflow of the KINOMEscan™ assay.[8]
Figure 3: General experimental workflow for a CETSA experiment.[12]
Pillar 2: Comparative Data for a Pyrrolidine-Based Inhibitor
To illustrate how cross-reactivity data is presented and interpreted, we will use a hypothetical but representative pyrrolidine-based inhibitor, "PZ-ERK-1," designed as a potent inhibitor of ERK2.
Biochemical Selectivity Profile of PZ-ERK-1
The initial assessment is performed using a broad kinase panel, such as the KINOMEscan™ scanEDGE panel, which surveys 97 kinases across the kinome.[8] The data is often visualized on a kinome tree diagram (TREEspot™), where interactions are marked as colored dots.[23] For clarity, we present the quantitative data in a table. A selectivity score (S-score) is often calculated to quantify promiscuity; for example, S(35) is the number of kinases with >35% inhibition at a given concentration.[24]
Table 1: KINOMEscan™ Profile of PZ-ERK-1 (Screened at 1 µM)
| Kinase Target | Gene Symbol | Kinase Family | % Control at 1 µM | Interpretation |
| ERK2 | MAPK1 | CMGC | 0.5 | Potent Primary Target |
| ERK1 | MAPK3 | CMGC | 1.2 | High affinity for closely related isoform |
| p38α | MAPK14 | CMGC | 25.0 | Moderate off-target interaction |
| JNK1 | MAPK8 | CMGC | 45.0 | Weaker off-target interaction |
| LIMK1 | LIMK1 | TKL | 68.0 | Negligible interaction |
| ROCK2 | ROCK2 | AGC | 85.0 | No significant interaction |
| PI3Kα | PIK3CA | Atypical | 92.0 | No significant interaction |
| c-Src | SRC | TK | 95.0 | No significant interaction |
| Selectivity Score (S(35)) | 3 | Highly selective profile |
This data is illustrative. The % Control value represents the percentage of kinase bound to the affinity resin compared to a DMSO control. A lower number signifies stronger inhibition.
Cellular Target Engagement Profile of PZ-ERK-1
Following the promising biochemical profile, CETSA is employed to confirm that PZ-ERK-1 engages ERK1/2 in a cellular context. The assay is performed in a cancer cell line known to have a constitutively active MAPK pathway.
Table 2: CETSA® Data for PZ-ERK-1 in HCT116 Cells (10 µM)
| Protein Target | Basal Tagg (Vehicle) | Tagg with PZ-ERK-1 | Thermal Shift (ΔTagg) | Interpretation |
| ERK2 | 52.5 °C | 58.0 °C | +5.5 °C | Robust Target Engagement |
| p38α | 54.0 °C | 54.2 °C | +0.2 °C | No significant cellular engagement |
This data is illustrative. A significant positive thermal shift (ΔTagg) confirms direct binding of the inhibitor to the target protein inside the cell.[16]
The combined data from these orthogonal assays provides a high degree of confidence. The KINOMEscan™ data shows that PZ-ERK-1 is biochemically selective for the ERK1/2 kinases. The CETSA data validates this by demonstrating robust target engagement of ERK2 in situ, while also showing that the moderate biochemical interaction with p38α does not translate to significant target engagement in the cell at the tested concentration. This is a crucial distinction, as it suggests a wider therapeutic window and lower risk of off-target effects related to p38α inhibition.[11]
Pillar 3: Experimental Protocols and Causality
A trustworthy protocol is a self-validating one. Here, we provide detailed methodologies for two key profiling experiments, explaining the scientific reasoning behind critical steps.
Protocol 1: Cellular Thermal Shift Assay (CETSA®) by Western Blot
This protocol details the steps to generate a melting curve for a target protein to assess inhibitor engagement.
1. Cell Culture and Treatment:
-
Action: Culture cells (e.g., HCT116) to ~80% confluency. Treat cells with the desired concentration of the pyrrolidine-based inhibitor (e.g., 10 µM PZ-ERK-1) or vehicle (e.g., 0.1% DMSO) for 1-2 hours in a CO₂ incubator.
-
Causality: The incubation period allows for compound uptake and binding to its intracellular targets. Using intact cells is crucial for assessing engagement in a physiological context.[14]
2. Cell Harvesting and Aliquoting:
-
Action: Harvest cells using a non-enzymatic method (e.g., scraping) in a buffered saline solution containing protease and phosphatase inhibitors. Resuspend the cell pellet to a concentration of ~1 x 10⁷ cells/mL. Aliquot 50 µL of the cell suspension into PCR tubes for each temperature point.
-
Causality: Protease and phosphatase inhibitors are essential to prevent protein degradation and maintain the native phosphorylation state of kinases and their substrates during the experiment.
3. Heat Challenge:
-
Action: Place the PCR tubes in a thermal cycler with a temperature gradient (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes. Immediately cool the tubes at 4°C for 3 minutes.
-
Causality: The heating step induces denaturation and subsequent aggregation of proteins. The 3-minute duration is typically sufficient to reach thermal equilibrium. Rapid cooling helps to halt the denaturation process.[15]
4. Protein Lysis and Extraction:
-
Action: Subject the cell suspensions to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Causality: Freeze-thaw cycles are a gentle method of cell lysis that avoids the use of detergents, which could interfere with protein stability and aggregation.
5. Separation of Soluble and Aggregated Fractions:
-
Action: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. Carefully collect the supernatant, which contains the soluble protein fraction.
-
Causality: This high-speed centrifugation step is critical for pelleting the heat-induced protein aggregates, leaving only the stable, soluble proteins in the supernatant.[15]
6. Quantification:
-
Action: Determine the protein concentration of the soluble fraction (e.g., using a BCA assay). Normalize all samples to the same protein concentration. Analyze the samples by SDS-PAGE and Western blot using a validated antibody against the target protein (e.g., anti-ERK2).
-
Causality: Normalizing protein concentration ensures that any observed differences are due to changes in protein stability, not loading variations. The Western blot provides specific quantification of the target protein.
7. Data Analysis:
-
Action: Quantify the band intensities from the Western blot. Plot the relative intensity of the target protein band against the temperature for both the vehicle- and compound-treated samples to generate melting curves.
-
Causality: The resulting curves allow for the determination of the aggregation temperature (Tagg). A shift in the curve to the right for the compound-treated sample indicates thermal stabilization and confirms target engagement.[16]
Protocol 2: MIB-MS Chemoproteomics Workflow
This protocol outlines the key steps for identifying inhibitor targets from cell lysates.
1. Cell Culture and Lysis:
-
Action: Grow cells to high density and harvest. Lyse the cells in a non-denaturing buffer containing mild non-ionic detergents (e.g., NP-40), protease/phosphatase inhibitors, and a benzonase nuclease.
-
Causality: Mild detergents are used to solubilize membrane proteins while preserving the native conformation of kinases and their associated complexes.[17] The nuclease removes viscous DNA and RNA from the lysate.
2. Competition Binding:
-
Action: Aliquot the clarified cell lysate. Pre-incubate the aliquots with a serial dilution of the test inhibitor (e.g., 10 nM to 30 µM PZ-ERK-1) or vehicle (DMSO) for 1 hour at 4°C.
-
Causality: This step allows the test inhibitor to bind to its targets within the complex proteome. A dose-response is crucial for determining potency and distinguishing specific from non-specific binders.[19]
3. Kinome Capture:
-
Action: Add the pre-incubated lysates to multiplexed inhibitor beads (MIBs) and incubate for 1-2 hours at 4°C with gentle rotation.
-
Causality: The MIBs consist of several broad-spectrum kinase inhibitors covalently linked to a resin, enabling the capture of a large fraction of the expressed kinome. Kinases already bound by the test inhibitor will not be captured by the beads.[19]
4. Washing and On-Bead Digestion:
-
Action: Wash the beads extensively with lysis buffer and then with a buffer lacking detergent to remove non-specifically bound proteins. Resuspend the beads in a buffer containing trypsin and incubate overnight to digest the captured proteins into peptides.
-
Causality: Extensive washing is critical to reduce background and identify high-confidence interactions. On-bead digestion is an efficient method that simplifies sample processing and improves the recovery of peptides for MS analysis.[18][20]
5. LC-MS/MS Analysis:
-
Action: Collect the peptides and analyze them using high-resolution nano-liquid chromatography-tandem mass spectrometry (nanoLC-MS/MS).
-
Causality: This powerful analytical technique separates the complex peptide mixture and identifies and quantifies thousands of peptides, corresponding to hundreds of proteins, in a single run.
6. Data Analysis:
-
Action: Use specialized software to identify the proteins and quantify their relative abundance in each sample. Plot the abundance of each identified kinase against the inhibitor concentration.
-
Causality: True targets of the inhibitor will show a dose-dependent decrease in abundance in the pulldown. This data can be used to generate IC50 curves for hundreds of kinases simultaneously, providing a detailed and quantitative cellular selectivity profile.[19]
Conclusion
The pyrrolidine scaffold will undoubtedly continue to serve as a valuable framework for the design of novel kinase inhibitors. However, the success of these molecules, whether as research tools or as therapeutics, is critically dependent on a thorough characterization of their selectivity. A multi-pronged approach that combines broad, biochemical profiling with orthogonal, cell-based target engagement assays is now the industry standard. By understanding the principles and practices of techniques like KINOMEscan™, CETSA®, and MIB-MS, researchers can generate robust, reliable data, enabling them to make informed decisions and ultimately accelerate the journey from chemical structure to biological insight and clinical impact.
References
- Babu, S. S., et al. (2017). Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry. Methods in Molecular Biology.
- Huang, H., et al. (2011).
- Huang, H., et al. (2011).
- Kumar, A., et al. (2021).
- Babu, S. S., et al. (2017). Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry. Methods in Molecular Biology. [Link]
- Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
- van Bergen, W., et al. (2025). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Molecular & Cellular Proteomics.
- Eurofins Discovery. (n.d.). Kinase Screening & Profiling Service. Eurofins DiscoverX. [Link]
- Eurofins Discovery. (n.d.). KINOMEscan Technology. Eurofins DiscoverX. [Link]
- Zhang, T., et al. (2022). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors.
- Beck, J. E., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA)
- Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity.
- Dayalan Naidu, S., et al. (2022). Detection of thermal shift in cellular Keap1 by protein-protein interaction inhibitors using immunoblot. STAR Protocols. [Link]
- Sleno, L., & Emili, A. (2018). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry. [Link]
- Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity.
- Hentemann, M. F., et al. (2020). Structure-Based Drug Design and Synthesis of PI3Kα-Selective Inhibitor (PF-06843195). Journal of Medicinal Chemistry. [Link]
- Johnson, G. L., & Stuhlmiller, T. J. (2016). Application of Integrated Drug Screening/Kinome Analysis to Identify Inhibitors of Gemcitabine-Resistant Pancreatic Cancer Cell Growth. Methods in Enzymology. [Link]
- Vasta, J. D., et al. (2019). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Cell Chemical Biology. [Link]
- Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]
- ResearchGate. (n.d.). Kinome profiling using the KINOMEscan assay for the first- and second-generation BTK inhibitors.
- Rudin, M., & Schirle, M. (2011). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. [Link]
- Milletti, F., & Vulpetti, A. (2010). Computational analysis of kinase inhibitor selectivity using structural knowledge.
- Snider, C. E., et al. (2018). Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA).
- Boga, S. B., et al. (2018). Discovery of 3(S)-thiomethyl pyrrolidine ERK inhibitors for oncology. Bioorganic & Medicinal Chemistry Letters. [Link]
- Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. [Link]
- Eurofins Discovery. (2016). Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services. Drug Target Review. [Link]
- Bhat, M., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. [Link]
- Roman, L. J., et al. (2015). Design, synthesis and biological characterization of selective LIMK inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
- ResearchGate. (n.d.). SAR study of pyrrolidine-linked PP derivatives as TrkA inhibitors.
- Niijima, S., et al. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors.
- Wu, H., et al. (2022). Design, synthesis, and evaluation of potent RIPK1 inhibitors with in vivo anti-inflammatory activity. European Journal of Medicinal Chemistry. [Link]
- Karaman, M. W., & Bantscheff, M. (2013). Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. Current Opinion in Chemical Biology. [Link]
- Roskoski, R. Jr. (2021). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Pharmacological Research. [Link]
- Katz, J. D., et al. (2017). Structure guided design of a series of selective pyrrolopyrimidinone MARK inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]
- Green, J. R., et al. (2023). Off-target pharmacological activity at various kinases: potential functional and pathological side effects. Vascular Pharmacology. [Link]
Sources
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Discovery of 3(S)-thiomethyl pyrrolidine ERK inhibitors for oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. biorxiv.org [biorxiv.org]
- 12. annualreviews.org [annualreviews.org]
- 13. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 14. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 15. tandfonline.com [tandfonline.com]
- 16. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rapid profiling of protein kinase inhibitors by quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Rapid profiling of protein kinase inhibitors by quantitative proteomics - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 19. Application of Integrated Drug Screening/Kinome Analysis to Identify Inhibitors of Gemcitabine-Resistant Pancreatic Cancer Cell Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 21. Proteomic Profiling of Protein Kinase Inhibitor Targets by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of Pyrrolidine Synthesis: A Guide to Reproducibility
For Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a cornerstone of modern medicinal chemistry, forming the structural heart of numerous pharmaceuticals and biologically active natural products.[1] Its prevalence necessitates robust and reliable synthetic methods. However, the journey from a published protocol to a successfully reproduced experiment is often fraught with unforeseen challenges. This guide provides a comparative analysis of commonly employed pyrrolidine synthesis methods, with a critical focus on their reproducibility, potential pitfalls, and strategies for optimization.
The Pervasive Challenge of Reproducibility in Synthesis
The ability to reliably reproduce published synthetic methods is a fundamental tenet of scientific progress. Yet, it is an open secret in the chemical community that direct replication can be elusive. Discrepancies between reported and observed yields, or even complete reaction failure, can stem from a multitude of subtle, often unreported, variables. These can include the purity of reagents, the specific grade of solvent, slight variations in reaction temperature or stirring rate, and even the method of purification. This guide aims to equip researchers with the knowledge to anticipate and navigate these challenges in the context of pyrrolidine synthesis.
I. The [3+2] Cycloaddition Approach: A Powerful but Sensitive Tool
The [3+2] cycloaddition, particularly the 1,3-dipolar cycloaddition of an azomethine ylide with a dipolarophile, is a highly convergent and stereoselective method for constructing the pyrrolidine core.[1][2] This powerful reaction can generate multiple stereocenters in a single step, making it a favorite for the synthesis of complex chiral pyrrolidines.[3]
Experimental Workflow: [3+2] Cycloaddition
Caption: General workflow for a [3+2] cycloaddition synthesis of pyrrolidines.
Reproducibility and Optimization Insights
While elegant, the success of [3+2] cycloadditions can be highly sensitive to reaction conditions.
-
Azomethine Ylide Instability: The key intermediate, the azomethine ylide, is often unstable. Its efficient in situ generation is critical.[4] Reproducibility issues can arise from moisture, which can hydrolyze the imine precursor. Therefore, the use of anhydrous solvents and inert atmospheres is paramount.
-
Catalyst Selection and Sensitivity: Many modern [3+2] cycloadditions employ a catalyst to control stereoselectivity. The choice of catalyst, often a metal complex (e.g., Cu(I) or Ag(I)) or an organocatalyst, is crucial.[4] The activity of these catalysts can be influenced by the purity of the reagents and the presence of coordinating solvents. A trial-and-error approach to catalyst and solvent screening is often necessary to optimize a reaction for a new substrate.[4]
-
Dipolarophile Reactivity: The reactivity of the alkene or alkyne dipolarophile plays a significant role. Electron-deficient dipolarophiles are generally more reactive. Less reactive alkenes may require higher temperatures or longer reaction times, which can lead to decomposition of the azomethine ylide and the formation of side products.[3]
-
Regio- and Stereoselectivity: While often highly selective, the regio- and stereochemical outcome can be influenced by the catalyst, solvent, and temperature.[5] A reported high diastereoselectivity may not be readily reproducible without careful optimization of these parameters. For instance, subtle changes in the steric environment of the reactants can alter the preferred transition state, leading to a different isomeric product.
Step-by-Step Protocol: Copper-Catalyzed Asymmetric [3+2] Cycloaddition
This protocol is a representative example for the synthesis of a chiral fluorinated pyrrolidine.[3]
-
Preparation: To an oven-dried Schlenk tube under an argon atmosphere, add the copper(I) catalyst and the chiral ligand.
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene) and stir the mixture at room temperature for 30 minutes.
-
Reagent Addition: Add the imino ester (1.0 equiv.), the fluorinated styrene (1.2 equiv.), and a base (e.g., a tertiary amine, 1.1 equiv.).
-
Reaction: Heat the reaction mixture to the temperature specified in the literature (e.g., 80 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
II. Multicomponent Reactions (MCRs): Efficiency with a Cost of Complexity
Multicomponent reactions (MCRs) offer a highly efficient route to complex pyrrolidines by combining three or more reactants in a single pot.[6][7] This approach boasts high atom economy and a reduction in the number of purification steps, making it attractive for library synthesis and drug discovery.[8]
Experimental Workflow: Multicomponent Pyrrolidine Synthesis
Caption: General workflow for a multicomponent synthesis of pyrrolidines.
Reproducibility and Optimization Insights
The "one-pot" nature of MCRs, while advantageous, can also be a source of reproducibility challenges.
-
Reaction Pathway Complexity: The interplay of multiple equilibria and reaction pathways can be sensitive to the order of addition of reagents, stoichiometry, and concentration. A seemingly minor deviation from the published procedure can favor an undesired reaction pathway, leading to a complex mixture of products.[9]
-
Byproduct Formation: In some MCRs, the formation of byproducts is common. For example, in reactions involving N-tosyl imino esters, the formation of tetrahydrofuran derivatives as byproducts has been observed.[9] The ratio of the desired pyrrolidine to the byproduct can be highly dependent on the Lewis acid catalyst and the presence of additives.
-
Catalyst Loading and Activity: When a catalyst is employed, its loading and activity are critical. In some cases, a higher catalyst loading than reported may be necessary to achieve a comparable reaction rate and yield.[9]
-
Solvent Effects: The choice of solvent can significantly influence the outcome of an MCR. A solvent that effectively solubilizes all components and intermediates is crucial. In some instances, the use of green solvents or even solvent-free conditions has been reported to improve yields and selectivity.[6]
Step-by-Step Protocol: TiCl₄-Catalyzed Asymmetric Multicomponent Synthesis
This protocol is a representative example for the diastereoselective synthesis of a substituted pyrrolidine.[9]
-
Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add the optically active dihydrofuran (1.2 equiv.) and N-tosyl imino ester (1.0 equiv.) in anhydrous dichloromethane.
-
Catalyst Addition: Cool the solution to -78 °C and add titanium tetrachloride (TiCl₄, 1.2 equiv., 1M solution in dichloromethane) dropwise. Stir the mixture at this temperature for 1 hour.
-
Nucleophile Addition: Add the silane reagent (e.g., allyltrimethylsilane, 3.0 equiv.) and allow the reaction mixture to warm to room temperature.
-
Reaction: Stir the reaction at room temperature for 1 hour, monitoring by TLC.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the layers and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography on silica gel.
III. Intramolecular Cyclization: A Reliable but Substrate-Dependent Strategy
Intramolecular cyclization is a robust and widely used method for the synthesis of pyrrolidines. This approach involves the ring closure of a linear precursor containing a nitrogen nucleophile and an electrophilic center.[10]
Experimental Workflow: Intramolecular Cyclization
Caption: General workflow for intramolecular cyclization to form pyrrolidines.
Reproducibility and Optimization Insights
The success of intramolecular cyclization is heavily dependent on the nature of the acyclic precursor and the reaction conditions used to induce ring closure.
-
Precursor Synthesis: The synthesis of the linear precursor can be a multi-step process, and the overall yield and reproducibility of the pyrrolidine synthesis are contingent on the efficiency of these preceding steps.
-
Reaction Conditions for Cyclization: The conditions required for cyclization can vary widely, from strong acids or bases to transition metal catalysts or reducing agents.[11] The choice of conditions is critical to avoid side reactions. For example, in acid-promoted cyclizations, careful control of pH is necessary to prevent the formation of furan byproducts.[12]
-
Side Reactions: A common side reaction is over-alkylation in the synthesis of N-substituted pyrrolidines, leading to the formation of quaternary ammonium salts.[12] This can often be mitigated by slow addition of the alkylating agent and careful control of stoichiometry.
-
Stereocontrol: When creating chiral centers, the stereochemical outcome of the cyclization can be influenced by substrate control or by the use of chiral catalysts. Reproducing a highly stereoselective cyclization may require precise control over reaction parameters.[13]
Step-by-Step Protocol: Copper-Catalyzed Intramolecular C-H Amination
This protocol is a representative example of a modern intramolecular cyclization method.[14]
-
Preparation: In a glovebox, charge a vial with the copper catalyst and the N-fluoride amide substrate (1.0 equiv.).
-
Solvent Addition: Add the anhydrous solvent (e.g., tetrahydrofuran).
-
Reaction: Seal the vial and stir the mixture at the temperature specified in the literature (e.g., room temperature or elevated temperature) for the indicated time.
-
Monitoring: Monitor the reaction by GC-MS or LC-MS.
-
Work-up: Upon completion, remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Comparative Summary of Pyrrolidine Synthesis Methods
| Method | Advantages | Common Reproducibility Challenges | Key Optimization Parameters |
| [3+2] Cycloaddition | High stereoselectivity, convergent, creates multiple stereocenters in one step.[3] | Instability of azomethine ylide, catalyst sensitivity, dependence on dipolarophile reactivity.[4] | Catalyst and ligand selection, solvent purity, strict anhydrous conditions, temperature control.[4] |
| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity ("one-pot"), rapid access to molecular diversity.[6][7] | Complex reaction pathways, potential for byproduct formation, sensitivity to stoichiometry and order of addition.[9] | Catalyst loading, choice of additives, solvent, precise control of reactant ratios.[9] |
| Intramolecular Cyclization | Generally robust and high-yielding for suitable substrates, well-established methods.[10] | Success is highly dependent on the precursor, potential for side reactions (e.g., over-alkylation, elimination).[12] | pH control (for acid/base-mediated cyclizations), catalyst choice, slow addition of reagents, temperature.[12] |
Conclusion: Towards More Reproducible Pyrrolidine Synthesis
The synthesis of pyrrolidines is a mature field with a rich arsenal of synthetic methodologies. However, the successful and reproducible application of these methods requires more than simply following a published procedure. A deep understanding of the reaction mechanism, an awareness of potential side reactions, and a willingness to systematically optimize reaction parameters are essential. This guide serves as a starting point for researchers to critically evaluate published methods and to develop a robust and reproducible synthesis of their target pyrrolidine derivatives. By approaching synthesis with a mindset of "self-validation," where every protocol is carefully scrutinized and optimized, the scientific community can move towards a more reliable and efficient era of chemical discovery.
References
- Reddy, P. V. N., et al. (2011). Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines. PMC. [Link]
- Yadav, R. K., et al. (2025). Recent Advances in Multicomponent Reactions for Pyrrolidine Derivative Synthesis: Catalytic, Catalyst-Free, and Azomethine Ylide Approaches. Bentham Science. [Link]
- Yadav, R. K., et al. (2024).
- Perrone, S., et al. (2023).
- Hassan, S. W., et al. (2021).
- Yadav, R. K., et al. (2024).
- Shcherbatiuk, A., & Grygorenko, O. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI. [Link]
- Smith, C., et al. (2021). General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams.
- Organic Chemistry Portal. Pyrrolidine synthesis. [Link]
- Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines.
- S. D. D'Andrea, et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Springer. [Link]
- Shcherbatiuk, A., & Grygorenko, O. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
- Casimiro, M., et al. (2022).
- Smith, C. R., et al. (2020). Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online. [Link]
- Wang, Z., et al. (2019). Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. PubMed Central. [Link]
- G. B. G. M. D'Hondt, et al. (2007). SolidPhase Pyrrolidine Synthesis via 1,3-Dipolar Cycloaddition of Azomethine Ylides Generated by the Decarboxylative Route.
- C. N. B. G. de Oliveira, et al. (2019). Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers in Chemistry. [Link]
- Zhang, G., et al. (2019). Double 1,3-Dipolar Cycloadditions of Two Nonstabilized Azomethine Ylides for Polycyclic Pyrrolidines. PubMed. [Link]
- Vicario, J. L. (2011). Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides.
- Prier, C. K., & Arnold, F. H. (2018). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l -proline functionalized manganese ferrite nanorods a ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00841B [pubs.rsc.org]
- 6. benthamscience.com [benthamscience.com]
- 7. Multicomponent Reactions: A Modern Approach to Pyrrolidine Derivative Synthesis | CoLab [colab.ws]
- 8. Multicomponent Reactions: A Modern Approach to Pyrrolidine Derivative Synthesis | Semantic Scholar [semanticscholar.org]
- 9. Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Pyrrolidine synthesis [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. pubs.acs.org [pubs.acs.org]
Comparative Docking Studies of Pyrrolidine Ligands: A Guide for Drug Discovery Professionals
Introduction
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in modern medicinal chemistry.[1][2][[“]] Its prevalence in numerous FDA-approved drugs and natural products underscores its significance as a privileged scaffold in drug discovery.[1][4] The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a greater exploration of three-dimensional chemical space compared to its aromatic counterparts, a critical attribute for achieving high-affinity and selective interactions with biological targets.[2][[“]][5]
In silico molecular docking has emerged as an indispensable tool in the early stages of drug development, offering a rapid and cost-effective means to predict the binding modes and affinities of small molecules to their protein targets.[6][7][8][9] This computational approach significantly narrows down the pool of potential drug candidates for further experimental validation, thereby accelerating the overall discovery pipeline.[6] This guide provides a comprehensive, in-depth comparison of docking studies involving pyrrolidine-based ligands, aimed at researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.
The "Why": Causality in Experimental Design for Docking Studies
The success of a molecular docking study hinges on a series of well-informed decisions. It is not merely about executing a software workflow but understanding the underlying principles that govern molecular recognition.
Choice of Docking Software: Beyond the "Black Box"
A plethora of molecular docking software is available, each employing different search algorithms and scoring functions.[6][10][11] There is no one-size-fits-all solution; the choice depends on the specific research question, the nature of the protein target, and the available computational resources. For instance, AutoDock and its successor AutoDock Vina are widely used open-source options known for their balance of speed and accuracy.[6][11] Commercial software like GOLD and Glide often incorporate more sophisticated algorithms and scoring functions, potentially yielding more reliable results for complex systems.[6][12][13]
The fundamental difference lies in their search algorithms (e.g., genetic algorithms, Monte Carlo simulations) and how they explore the conformational space of the ligand within the protein's binding site.[8][14] The scoring function, a mathematical model used to estimate the binding affinity, is another critical differentiator.[15][16][17] These functions can be physics-based, empirical, or knowledge-based, each with its own strengths and limitations.[16][17] Therefore, a comparative study often benefits from using at least two different docking programs to cross-validate the results and reduce the bias inherent in any single algorithm.[18][19]
The Importance of a Self-Validating System: Redocking and Decoy Sets
To ensure the trustworthiness of a docking protocol, it must be validated. A common and effective method is redocking .[20][21] If a crystal structure of the target protein with a co-crystallized ligand is available, the ligand is extracted and then docked back into the same binding site. A successful docking protocol should be able to reproduce the experimentally observed binding pose with a root-mean-square deviation (RMSD) of less than 2.0 Å.[20][21] This process validates that the chosen docking parameters and scoring function are appropriate for the system under investigation.
Another validation technique involves the use of decoy sets .[21] A set of molecules with known inactivity against the target is "seeded" with known active ligands. A robust docking protocol should be able to differentiate between the active compounds and the decoys, ranking the actives significantly higher.[21] This approach assesses the scoring function's ability to correctly identify true binders from a pool of non-binders, a crucial aspect of virtual screening.
A General Workflow for Comparative Docking Studies
The following diagram illustrates a typical workflow for a comparative docking study of pyrrolidine ligands. This process ensures a systematic and validated approach to predicting ligand-protein interactions.
Caption: General workflow for a comparative molecular docking study.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a detailed methodology for conducting a comparative docking study of pyrrolidine ligands against a hypothetical protein kinase target.
Part 1: Protein and Ligand Preparation
This initial phase is critical for ensuring the accuracy of the subsequent docking calculations.
Protein Preparation:
-
Obtain Protein Structure: Download the 3D structure of the target protein from the Protein Data Bank (PDB). For this example, we will assume a hypothetical protein kinase with a known inhibitor.
-
Pre-processing: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and ions that are not critical for binding. The co-crystallized ligand should be saved as a separate file for the redocking validation step.
-
Add Hydrogens and Assign Charges: Use a molecular modeling software (e.g., UCSF Chimera, AutoDock Tools) to add polar hydrogens and assign appropriate partial charges (e.g., Gasteiger charges).[11][22] This step is crucial for accurately calculating electrostatic interactions.
-
Define the Binding Site: Identify the active site of the protein. This is typically the location of the co-crystallized ligand. Define a grid box that encompasses the entire binding pocket, providing enough space for the pyrrolidine ligands to orient themselves freely.[22]
Ligand Preparation:
-
2D to 3D Conversion: Draw the 2D structures of the pyrrolidine ligands of interest using a chemical drawing tool (e.g., ChemDraw, MarvinSketch) and convert them to 3D structures.
-
Energy Minimization: Perform energy minimization on the 3D ligand structures using a suitable force field (e.g., MMFF94) to obtain low-energy conformers.
-
Generate Tautomers and Stereoisomers: If applicable, generate possible tautomeric and stereoisomeric forms of the ligands, as these can have significantly different binding properties.[2][[“]]
-
Assign Charges: As with the protein, assign partial charges to the ligand atoms.
Part 2: Molecular Docking and Validation
This phase involves running the docking simulations and validating the chosen protocol.
Docking with AutoDock Vina:
-
Prepare Input Files: Convert the prepared protein and ligand files into the PDBQT format required by AutoDock Vina.
-
Configure Docking Parameters: In the configuration file, specify the coordinates of the grid box, the exhaustiveness of the search (a measure of how thoroughly the conformational space is explored), and the number of binding modes to generate.
-
Run Docking Simulation: Execute the AutoDock Vina docking run from the command line.
-
Analyze Results: The output will be a PDBQT file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).[19]
Docking with GOLD (Genetic Optimisation for Ligand Docking):
-
Prepare Input Files: Prepare the protein and ligand files in a format compatible with GOLD (e.g., MOL2).
-
Configure Docking Parameters: Use the GOLD setup interface to define the binding site, select the scoring function (e.g., GoldScore, ChemPLP), and specify the genetic algorithm parameters (e.g., population size, number of generations).
-
Run Docking Simulation: Initiate the docking run through the GOLD interface.
-
Analyze Results: GOLD provides a ranked list of solutions, including the docked poses, fitness scores, and details of the intermolecular interactions.
Protocol Validation (Redocking):
-
Prepare Co-crystallized Ligand: Prepare the co-crystallized ligand using the same protocol as for the other ligands.
-
Dock the Co-crystallized Ligand: Perform docking of the co-crystallized ligand using both AutoDock Vina and GOLD.
-
Calculate RMSD: Superimpose the top-ranked docked pose with the original crystallographic pose and calculate the RMSD. An RMSD value below 2.0 Å is generally considered a successful validation.[20][21]
Part 3: Post-Docking Analysis and Comparison
-
Visualize Docking Poses: Use molecular visualization software (e.g., PyMOL, UCSF Chimera) to visually inspect the predicted binding poses of the pyrrolidine ligands within the protein's active site.[11]
-
Analyze Interactions: Identify and analyze the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, between the ligands and the protein residues.
-
Compare Docking Scores: Tabulate the binding affinities or fitness scores from both docking programs for all the pyrrolidine ligands. While the absolute values of the scores may differ between programs, the relative ranking of the ligands should ideally be consistent.[19][23]
-
Structure-Activity Relationship (SAR) Analysis: Correlate the observed docking results with any available experimental data (e.g., IC50 values) to establish a preliminary structure-activity relationship. This can provide insights into which chemical modifications on the pyrrolidine scaffold are likely to improve binding affinity.
Data Presentation: Comparative Docking Results
The following table summarizes hypothetical docking results for a series of pyrrolidine ligands against our protein kinase target.
| Ligand ID | Pyrrolidine Substitution | AutoDock Vina Binding Affinity (kcal/mol) | GOLD Fitness Score | Key Interacting Residues |
| Control | Co-crystallized Inhibitor | -9.8 (RMSD: 1.2 Å) | 75.2 (RMSD: 1.1 Å) | H-bond with Asp145, Hydrophobic interaction with Leu83 |
| PYR-001 | 2-oxo | -8.5 | 68.9 | H-bond with Asp145 |
| PYR-002 | 3-hydroxy | -9.2 | 72.5 | H-bond with Asp145 and Ser146 |
| PYR-003 | 3-phenyl | -7.9 | 65.1 | Hydrophobic interaction with Leu83 and Val91 |
| PYR-004 | N-benzyl | -8.1 | 67.3 | Pi-stacking with Phe81 |
Note: These are hypothetical data for illustrative purposes.
Conclusion
Comparative docking studies are a powerful tool for prioritizing and designing novel pyrrolidine-based ligands. By employing a rigorous and validated workflow, researchers can gain valuable insights into the molecular determinants of ligand binding. The choice of docking software, the thoroughness of the validation process, and the detailed analysis of the results are all critical components of a successful in silico screening campaign. This guide provides a foundational framework for conducting such studies with scientific integrity and a clear understanding of the underlying principles. The integration of computational predictions with experimental validation remains the gold standard for accelerating the discovery of new and effective therapeutics.
References
- Pars Silico. A Comprehensive Review on the Top 10 Molecular Docking Softwares.
- Wikipedia. Scoring functions for docking.
- Li Petri, G., Raimondi, M.V., Spano, V. et al. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Z) 379, 34 (2021).
- ResearchGate. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- Wang, R., Lu, Y., & Wang, S. (2003). Comparative Evaluation of 11 Scoring Functions for Molecular Docking. Journal of Chemical Information and Computer Sciences, 43(3), 943–950.
- Jain, A. N. (2007). Customizing Scoring Functions for Docking. Journal of Chemical Information and Modeling, 47(6), 2148–2162.
- Grokipedia. Scoring functions for docking.
- Acemate. Molecular Docking Scoring.
- Cross, J. B., Thompson, D. C., Rai, B. K., Baber, J. C., Fan, K. Y., Hu, Y., & Humblet, C. (2009). Comparison of several molecular docking programs: pose prediction and virtual screening accuracy. Journal of chemical information and modeling, 49(6), 1455–1474.
- ResearchGate. Comparison of Major Molecular Docking Software Packages.
- ResearchGate. How to validate the molecular docking results ?.
- ResearchGate. How can I validate docking result without a co-crystallized ligand?.
- Springer. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- ChemCopilot. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
- Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (2010). Molecules, 15(1), 356–372.
- YouTube. Quick Comparison of Molecular Docking Programs.
- Kumar, V., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11.
- Ferreira, L. G., Dos Santos, R. N., Oliva, G., & Andricopulo, A. D. (2015). Key Topics in Molecular Docking for Drug Design. Molecules (Basel, Switzerland), 20(7), 13384–13421.
- Semantic Scholar. [PDF] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- DiVA portal. Validation of docking performance in context of a structural water molecule-using model system.
- Guedes, I. A., de Magalhães, C. S., & Dardenne, L. E. (2014). Molecular docking: a powerful approach for structure-based drug discovery. In Methods in molecular biology (Clifton, N.J.) (Vol. 1184, pp. 1–21).
- Tripathi, A., & Misra, K. (2017). Molecular Docking: A structure-based drug designing approach. J Bioinform, Genomics, Proteomics, 2(1), 1015.
Sources
- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. consensus.app [consensus.app]
- 4. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 5. [PDF] Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds | Semantic Scholar [semanticscholar.org]
- 6. A Comprehensive Review on the Top 10 Molecular Docking Softwares [parssilico.com]
- 7. Principles, Processes and Types of Molecular Docking - Creative Proteomics [iaanalysis.com]
- 8. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]
- 10. researchgate.net [researchgate.net]
- 11. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]
- 12. Comparison of several molecular docking programs: pose prediction and virtual screening accuracy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. Customizing Scoring Functions for Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Scoring functions for docking - Wikipedia [en.wikipedia.org]
- 16. grokipedia.com [grokipedia.com]
- 17. Molecular Docking Scoring [acemate.ai]
- 18. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 19. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 20. researchgate.net [researchgate.net]
- 21. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Key Topics in Molecular Docking for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
Comprehensive Guide to the Safe Disposal of (4-Pyrrolidin-1-ylphenyl)methanol
This document provides a detailed, procedural guide for the safe and compliant disposal of (4-Pyrrolidin-1-ylphenyl)methanol (CAS No. 676245-12-8). As a crucial reagent in synthetic chemistry and drug development, its proper handling from bench to disposal is paramount. This guide moves beyond mere instruction to explain the causality behind each procedural step, ensuring that laboratory professionals can manage this chemical waste stream with confidence, expertise, and a commitment to safety and environmental stewardship.
Foundational Principle: Hazard Identification & Risk Assessment
Before any disposal protocol is initiated, a thorough understanding of the chemical's hazard profile is essential. This knowledge informs every subsequent decision, from selecting personal protective equipment to choosing the correct waste container. While a comprehensive Safety Data Sheet (SDS) is the primary source of information, data from structurally similar compounds can provide valuable context. This compound must be treated as hazardous waste due to its potential for irritation and toxicity.[1]
The primary hazards associated with this compound are summarized below. This assessment dictates that the compound should never be disposed of via drain or in regular trash.[2][3]
| Hazard Classification | Description | GHS Code | Primary Sources |
| Skin Irritation | Causes skin irritation upon contact. | H315 | [4] |
| Eye Irritation | Causes serious eye irritation. | H319 | [4][5] |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled. | H335 | [4][5] |
| Acute Toxicity | Presumed harmful if swallowed or inhaled based on related structures. | - | [2] |
| Chemical Incompatibility | Reacts with strong oxidizing agents, strong acids, and strong reducing agents. | - | [2] |
Causality Insight: Understanding these hazards is not just a regulatory formality. Knowing it is a skin and eye irritant dictates the mandatory use of gloves and goggles. Its potential respiratory effects make working within a chemical fume hood a non-negotiable safety control.
Personal Protective Equipment (PPE): The First Line of Defense
Proper PPE is the most immediate and critical barrier between the researcher and chemical exposure. All handling and preparation for disposal of this compound must be conducted with the following equipment.
-
Eye and Face Protection: Wear chemical safety goggles or a full-face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]
-
Hand Protection: Use chemical-resistant gloves. Nitrile or neoprene gloves are suitable for incidental contact.[6] For extended handling, consult glove manufacturer data for breakthrough times.
-
Body Protection: A fully buttoned laboratory coat is required to protect skin and clothing.[1][6]
-
Respiratory Protection: All handling of this compound, especially the solid form which can generate dust, must be performed within a certified laboratory chemical fume hood to minimize inhalation exposure.[1][6]
Step-by-Step Disposal Protocol: From Generation to Collection
Proper segregation and collection are the cornerstones of compliant waste management.[6] Mixing incompatible waste streams can lead to dangerous chemical reactions and complicates the final disposal process.
Step 1: Waste Identification and Segregation
-
All materials contaminated with this compound are considered hazardous waste. This includes:
-
This waste stream must be kept separate from all other waste types unless explicitly permitted by your institution's Environmental Health and Safety (EHS) guidelines.[1]
Step 2: Container Selection and Labeling
-
Select a Compatible Container: Use a leak-proof container with a secure, screw-top cap that is chemically compatible with the waste.[6][8] Avoid using foodstuff containers.[8] For liquid waste, do not fill the container beyond 90% capacity to allow for expansion.[8][9]
-
Apply a Hazardous Waste Label: The moment the first drop of waste enters the container, it must be labeled. The Environmental Protection Agency (EPA) requires that each label clearly displays:[10]
Step 3: On-Site Accumulation and Storage
-
Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA.[8] An SAA must be at or near the point of waste generation and under the control of laboratory personnel.[10][12]
-
Storage Time: A partially filled container may remain in the SAA for up to one year.[8] However, once a container is full, it must be moved to the central accumulation area (CAA) within three days.[8] Keep the container securely capped at all times except when adding waste.[6][8]
Emergency Protocol: Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Isolate and Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[6] Remove all sources of ignition from the area.[1][3]
-
Don Appropriate PPE: Before cleaning, don all PPE as described in Section 2.
-
Contain and Absorb: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial chemical absorbent.[1][6]
-
Collect Waste: Carefully sweep or scoop the absorbed material into your designated hazardous waste container.[1][6]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol), and collect all cleaning materials (wipes, etc.) as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and your institution's EHS office, regardless of size.[1][6]
Final Disposal Pathway: A Guided Workflow
The ultimate disposal of this compound must be handled by a licensed environmental waste management company.[6] Laboratory personnel are responsible for the safe and compliant collection and storage of the waste before its scheduled pickup. The following diagram outlines the complete workflow.
Caption: Decision workflow from waste generation to final disposal.
References
- Proper Disposal of (4-(Pyridin-3-yl)phenyl)
- Managing Hazardous Chemical Waste in the Lab. American Chemical Society.
- How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- Regulations for Hazardous Waste Generated at Academic Laboratories. US Environmental Protection Agency.
- Laboratory Waste Management: The New Regul
- Chemical Label for [4-(pyrrolidin-1-yl)phenyl]methanol. Toronto Research Chemicals.
- Safety Data Sheet for (2-Pyrrolidin-1-ylphenyl)methanol. Fisher Scientific.
- Navigating the Disposal of Pyrimidin-4-yl-methanol: A Guide for Labor
- [4-(1H-PYRROL-1-YL)
- Chemical Waste Disposal Guidelines. Emory University.
- Safety Data Sheet for 2-Pyrrolidinemethanol, 1-(4-nitrophenyl). AK Scientific, Inc..
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. chemical-label.com [chemical-label.com]
- 5. aksci.com [aksci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. MedicalLab Management Magazine [medlabmag.com]
- 12. epa.gov [epa.gov]
Mastering Safety: A Guide to Personal Protective Equipment for Handling (4-Pyrrolidin-1-ylphenyl)methanol
For the modern researcher, scientist, and drug development professional, the synthesis and handling of novel chemical entities are routine. However, familiarity must not breed complacency. This guide provides essential, immediate safety and logistical information for the handling of (4-Pyrrolidin-1-ylphenyl)methanol, a compound with potential applications in pharmaceutical research. As a Senior Application Scientist, my aim is to provide a procedural, in-depth guide that goes beyond a simple checklist, fostering a deep-seated culture of safety and building your trust as a preferred source for laboratory safety information.
Hazard Analysis: Understanding the Risks of this compound
A thorough understanding of the potential hazards is paramount to establishing a robust safety protocol. The known hazards are irritation to the skin, eyes, and respiratory system. However, a deeper look at its chemical structure suggests other potential risks.
-
Aromatic Alcohols: This class of compounds can range from being relatively benign to moderately toxic. Some aromatic alcohols can be harmful if ingested or absorbed through the skin.[2] Their vapors may also be irritating to the eyes and mucous membranes.[2]
-
Tertiary Amines: Tertiary amines can be corrosive and are often associated with causing severe eye irritation and skin burns.[3] Inhalation of tertiary amine vapors can lead to respiratory tract irritation.[4][5] Some tertiary amines have been reported to cause visual disturbances, such as blurred vision or halos around lights, a condition known as glaucopsia.[6][7]
Given this information, it is prudent to treat this compound as a hazardous substance with the potential for skin and eye damage, respiratory irritation, and possible systemic effects upon absorption or inhalation.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and correct use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the compound's hazard profile.
| PPE Component | Specifications | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over the goggles when handling larger quantities or when there is a significant splash risk. | Protects against splashes of the chemical, which is known to cause serious eye irritation. A face shield provides an additional layer of protection for the entire face. |
| Skin and Body Protection | A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs. | Protects the skin and personal clothing from splashes and spills. The flame-resistant property is a general good laboratory practice. |
| Hand Protection | Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or immersion, consider using thicker, chemical-resistant gloves such as butyl rubber or Viton™. Always consult a glove compatibility chart. | Nitrile gloves offer good resistance to a variety of chemicals and are a good general-purpose choice.[8] For aromatic compounds, butyl rubber and Viton™ offer superior protection.[9][10] Double gloving can also be considered for added protection. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge may be necessary if handling the compound outside of a certified chemical fume hood, or if there is a risk of generating aerosols or dust. | To mitigate the risk of respiratory irritation from inhaling vapors, dust, or aerosols of the compound. |
| Footwear | Closed-toe shoes, preferably made of a non-porous material. | Protects the feet from spills and falling objects. |
Step-by-Step PPE Protocol: A Self-Validating System
The effectiveness of PPE is contingent on its correct application and removal. Follow this detailed protocol to ensure a self-validating system of protection.
Donning PPE
-
Footwear: Ensure you are wearing appropriate closed-toe shoes before entering the laboratory.
-
Lab Coat: Put on your lab coat and fasten all buttons.
-
Respirator (if required): Perform a fit check for your respirator according to the manufacturer's instructions.
-
Eye and Face Protection: Put on your chemical splash goggles. If a splash hazard exists, wear a face shield over the goggles.
-
Gloves: Don the appropriate chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat. If double-gloving, don the inner pair first.
Doffing PPE
The removal of PPE is a critical step to prevent cross-contamination.
-
Gloves: Remove gloves using a technique that avoids touching the outside of the gloves with your bare hands. If double-gloved, remove the outer pair first.
-
Face Shield and Goggles: Remove the face shield (if used) and then the goggles from the back of your head.
-
Lab Coat: Unbutton your lab coat and remove it by folding it inward, ensuring the contaminated outer surface is contained.
-
Respirator (if used): Remove your respirator.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: PPE selection workflow based on risk assessment.
Operational and Disposal Plans
Handling Procedures
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the area where the chemical is handled.
-
Wash hands thoroughly after handling.
Spill Response
In the event of a spill, evacuate the area and alert your laboratory supervisor and environmental health and safety office. If the spill is small and you are trained to handle it:
-
Wear the appropriate PPE as outlined above.
-
Contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water.
Disposal Plan
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Segregation: Do not mix this waste with other waste streams.[11]
-
Labeling: Clearly label the waste container as "Hazardous Waste" and list the contents, including "this compound".
-
Storage: Store the sealed waste container in a designated satellite accumulation area until it is collected by your institution's hazardous waste management team.
-
Decontamination: Triple-rinse any empty containers that held the chemical. The rinsate must be collected and disposed of as hazardous waste.[12][13]
Conclusion: A Commitment to Safety
The responsible handling of this compound necessitates a proactive and informed approach to safety. By understanding the potential hazards, diligently using the correct personal protective equipment, and adhering to established handling and disposal protocols, you can significantly mitigate the risks associated with this compound. This guide serves as a foundational resource, but it is imperative to always consult your institution's specific safety guidelines and to foster a continuous dialogue about safety within your research team. Your commitment to these principles is the cornerstone of a safe and productive laboratory environment.
References
- University of California, Berkeley. (n.d.). Glove Selection Guide. Office of Environment, Health & Safety.
- Droppe. (2024, December 20). How To Choose The Right chemical resistant Gloves – A Buyer's Guide. Droppe Blog.
- Chemical Label. (n.d.). [4-(pyrrolidin-1-yl)phenyl]methanol.
- The Complete Guide to Chemical-Resistant Gloves: Materials and Applications. (2025, September 14). Safety Hub.
- Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. Environmental Health and Safety.
- Matrix Fine Chemicals. (n.d.). [4-(PYRROLIDIN-1-YL)PYRIDIN-2-YL]METHANOL | CAS 1250671-34-1.
- Chemical Resistant Glove Guide: Choosing the Right Material for Protection. (2025, July 2). SafetyQuip.
- Albrecht, W. N., & Stephenson, R. L. (1988). Health hazards of tertiary amine catalysts. Scandinavian journal of work, environment & health, 14(4), 209–219.
- University of Missouri. (n.d.). Chemical Waste Disposal Guidelines. Environmental Health & Safety.
- RPS. (n.d.). Hazard Watch: Amines in the workplace.
- Solubility of Things. (n.d.). Safety and Handling of Organic Compounds in the Lab.
- Australian Government Department of Health. (2016, July 1). Short chain (C2-3) alkyl amines: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme.
- Kim, J. Y., Lee, J. H., & Kim, J. H. (2016). Amines as occupational hazards for visual disturbance. Annals of occupational and environmental medicine, 28, 59.
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.
- Syamittra, B., et al. (2014). A Review on Adverse Health Effects of Laboratory Volatile Solvents. International Journal of Clinical Therapeutics and Diagnosis, 2(5), 59-63.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 599478, [4-(1H-Pyrrol-1-yl)phenyl]methanol.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines?.
- Vanderbilt University. (n.d.). Laboratory Guide for Managing Chemical Waste. Environmental Health and Safety.
- National Science Teachers Association. (n.d.). Safer Handling of Alcohol in the Laboratory.
- Auburn University. (n.d.). CHEMICAL WASTE MANAGEMENT GUIDE. Risk Management & Safety.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Environmental Health and Safety.
Sources
- 1. chemical-label.com [chemical-label.com]
- 2. Appendix I - Hazards Of Functional Groups | Environment, Health and Safety [ehs.cornell.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Amines | RPS [rpsgroup.com]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. Health hazards of tertiary amine catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amines as occupational hazards for visual disturbance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. safetyware.com [safetyware.com]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. vanderbilt.edu [vanderbilt.edu]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
